2-Allyl-4-ethoxyphenol
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-ethoxy-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKNSRKIJBFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366538 | |
| Record name | 2-allyl-4-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142875-24-9 | |
| Record name | 2-allyl-4-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Allyl-4-ethoxyphenol: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the synthesis of 2-Allyl-4-ethoxyphenol, a valuable substituted phenol derivative for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through a robust two-step process commencing with the O-allylation of 4-ethoxyphenol, followed by a thermal Claisen rearrangement. This document details the underlying chemical principles, experimental protocols, and relevant data.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via two sequential core reactions:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 4-ethoxyphenol is alkylated using an allyl halide, typically allyl bromide, in the presence of a weak base such as potassium carbonate. This reaction yields the intermediate, 4-ethoxyphenyl allyl ether.
-
Aromatic Claisen Rearrangement: The 4-ethoxyphenyl allyl ether undergoes a thermal[1][1]-sigmatropic rearrangement.[1][2][3] This intramolecular process leads to the formation of the desired product, this compound, where the allyl group has migrated to the ortho position of the phenolic hydroxyl group.[4][5]
The overall synthetic scheme is presented below:
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | White crystalline solid | 63-66 | 246-247 |
| 4-Ethoxyphenyl allyl ether | C₁₁H₁₄O₂ | 178.23 | - | - | - |
| This compound | C₁₁H₁₄O₂ | 178.23 | - | - | - |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 4-Ethoxyphenyl allyl ether (Williamson Ether Synthesis)
This procedure outlines the O-allylation of 4-ethoxyphenol.
Materials:
-
4-Ethoxyphenol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethoxyphenyl allyl ether.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Claisen Rearrangement)
This procedure describes the thermal rearrangement of 4-ethoxyphenyl allyl ether.
Materials:
-
4-Ethoxyphenyl allyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional)
-
1 M Sodium hydroxide solution
-
3 M Hydrochloric acid solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Place the 4-ethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. The reaction can be run neat (without solvent) or in a high-boiling point solvent.
-
Heat the reaction mixture to a temperature between 200-250 °C under a nitrogen atmosphere.
-
Maintain this temperature for 1-3 hours. Monitor the progress of the rearrangement by TLC.
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude product in diethyl ether and extract with 1 M sodium hydroxide solution. The desired phenolic product will move to the aqueous basic layer.
-
Separate the aqueous layer and acidify it to a pH of approximately 2 with 3 M hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Reaction Mechanisms and Workflows
Claisen Rearrangement Mechanism
The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state.[2][4] The reaction involves the[1][1]-sigmatropic rearrangement of the allyl phenyl ether, leading to a dienone intermediate which then tautomerizes to the more stable aromatic phenol.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure from starting materials to the final purified product.
Safety Considerations
-
4-Ethoxyphenol: Harmful if swallowed. Causes skin and serious eye irritation.
-
Allyl bromide: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Acetone and Diethyl ether: Highly flammable liquids and vapors.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The high-temperature Claisen rearrangement should be conducted with caution, using appropriate heating equipment and ensuring the apparatus is securely clamped.
References
The Inferred Mechanism of Action of 2-Allyl-4-ethoxyphenol: A Technical Guide for Researchers
Disclaimer: Direct experimental studies on the mechanism of action of 2-Allyl-4-ethoxyphenol are not currently available in the public domain. This technical guide provides a comprehensive overview of its inferred mechanism of action based on the well-documented biological activities of structurally analogous compounds, primarily eugenol (2-allyl-4-methoxyphenol) and other substituted phenols. The information presented herein is intended to guide future research and drug development efforts.
Core Postulated Biological Activities
Based on the activities of its structural analogues, this compound is predicted to primarily exert anti-inflammatory and antioxidant effects. These activities are likely mediated through the modulation of key cellular signaling pathways.
Inferred Anti-Inflammatory Mechanism of Action
The anti-inflammatory properties of phenolic compounds similar to this compound are largely attributed to the inhibition of pro-inflammatory signaling cascades. The two primary pathways likely affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Structurally related compounds, such as eugenol, have been shown to suppress this pathway.[1] It is therefore plausible that this compound acts by:
-
Preventing the degradation of IκBα: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound may inhibit the kinases responsible for IκBα phosphorylation (IKK complex), thus stabilizing the NF-κB-IκBα complex in the cytoplasm.
-
Inhibiting NF-κB nuclear translocation and DNA binding: By preventing IκBα degradation, the nuclear translocation of the active NF-κB p65/p50 dimer is blocked, thereby preventing the transcription of target genes such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
Modulation of MAPK Signaling Pathways
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Eugenol has been observed to inhibit the phosphorylation of these MAPKs.[1] Therefore, this compound likely modulates inflammation by:
-
Inhibiting the phosphorylation of ERK, JNK, and p38: By preventing the activation of these kinases, this compound can block the downstream activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.
Inferred Antioxidant Mechanism of Action
The antioxidant effects of phenolic compounds are generally twofold: direct radical scavenging and the upregulation of endogenous antioxidant systems.
Direct Radical Scavenging Activity
The phenolic hydroxyl group in this compound is a key structural feature that allows it to donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Structurally similar compounds can induce the nuclear translocation of Nrf2. It is hypothesized that this compound can:
-
Induce Nrf2 dissociation from Keap1: This may occur through the modification of cysteine residues on Keap1.
-
Promote Nrf2 nuclear translocation: Once released from Keap1, Nrf2 translocates to the nucleus.
-
Activate Antioxidant Response Element (ARE): In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Quantitative Data for Structurally Related Compounds
While no quantitative data exists for this compound, the following table summarizes the reported inhibitory concentrations (IC50) for its close analogue, eugenol, and some of its derivatives against key inflammatory enzymes. This data can serve as a preliminary guide for estimating the potential potency of this compound.
| Compound | Target | IC50 (µM) | Reference |
| Eugenol | COX-2 | >100 | [2] |
| Eugenol | 15-LOX | >100 | [2] |
| Methyl eugenol | 15-LOX | 46.3 | [2] |
| Acetyl eugenol | COX-2 | >100 | [2] |
| Eugenol Derivative 1C | PPARγ | 10.65 | [3] |
| Eugenol Derivative 1C | Anti-inflammatory (in vitro) | 133.8 | [3] |
Experimental Protocols for Key Assays
The following are generalized protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
References
- 1. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-Allyl-4-ethoxyphenol: A Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allyl-4-ethoxyphenol, a phenolic compound with potential for biological activity, remains a sparsely explored molecule in the scientific literature. This technical guide provides a comprehensive overview of its chemical characterization, drawing parallels with closely related and well-studied analogs to infer potential biological activities and suggest avenues for future research. While specific experimental data on this compound is limited, this document serves as a foundational resource for researchers interested in investigating its therapeutic potential. All quantitative data is summarized for clarity, and hypothetical experimental protocols and signaling pathways are presented to guide future studies.
Chemical Characterization
This compound (CAS 142875-24-9) is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its structure features a phenol ring substituted with an allyl group at position 2 and an ethoxy group at position 4.
| Property | Value | Reference |
| CAS Number | 142875-24-9 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | C=CCC1=C(C=C(C=C1)OCC)O | |
| InChI | InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3 |
Predicted Physicochemical Properties:
| Property | Predicted Value |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 178.09938 g/mol |
| Topological Polar Surface Area | 29.5 Ų |
Synthesis and Spectroscopic Analysis
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Expected Spectroscopic Data:
Based on the structure of this compound and data from analogous compounds such as 2-Allyl-4-methoxyphenol, the following spectral characteristics can be anticipated:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the allyl group (vinyl and methylene protons), ethoxy group (ethyl protons), aromatic protons, and the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the allyl, ethoxy, and aromatic carbons. |
| IR | A broad absorption band for the phenolic O-H stretch, C-H stretches for aromatic and aliphatic groups, C=C stretch for the allyl group, and C-O stretches for the ether and phenol. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 178.23. |
Potential Biological Activities and Pharmacological Profile
Due to the lack of specific studies on this compound, its biological activities can be inferred from the known properties of structurally similar compounds, particularly eugenol (4-allyl-2-methoxyphenol) and other substituted phenols. These related compounds exhibit a range of activities, suggesting that this compound may possess:
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is a key functional group for this activity.
-
Anti-inflammatory Effects: Many phenolic compounds modulate inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
-
Antimicrobial Properties: The phenolic structure can disrupt microbial cell membranes and interfere with essential cellular processes.
-
Anticancer Potential: Some eugenol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3]
Proposed Research Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of this compound.
Experimental Protocols (Hypothetical)
The following are detailed, albeit hypothetical, experimental protocols based on standard methodologies for characterizing compounds with similar structures.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound or control solution to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Potential Signaling Pathways
Based on the activities of related phenolic compounds, this compound could potentially modulate key cellular signaling pathways.
Potential Anti-inflammatory Signaling Pathway:
Caption: Potential inhibition of the NF-κB signaling pathway.
Potential Pro-apoptotic Signaling Pathway in Cancer Cells:
Caption: Potential induction of apoptosis via ROS generation.
Conclusion and Future Directions
This compound represents an understudied molecule with significant potential for biological activity based on the known properties of its structural analogs. This guide provides a framework for initiating research into its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust synthetic protocol and complete spectroscopic characterization.
-
In Vitro Screening: Comprehensive screening for a wide range of biological activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluation of its therapeutic potential and toxicological profile in relevant animal models.
By systematically investigating these areas, the scientific community can unlock the full potential of this compound for applications in drug discovery and development.
References
The Biological Potential of 2-Allyl-4-ethoxyphenol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activities of 2-Allyl-4-ethoxyphenol (CAS 142875-24-9). Due to a notable absence of direct experimental data on this specific molecule in publicly accessible literature, this document extrapolates its potential antioxidant, anti-inflammatory, and antimicrobial properties based on the well-documented activities of structurally analogous compounds, primarily eugenol (4-allyl-2-methoxyphenol) and other related phenolic derivatives. This guide summarizes key quantitative data from analogous compounds, details relevant experimental protocols for biological evaluation, and visualizes pertinent signaling pathways and experimental workflows to provide a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related molecules.
Introduction
Phenolic compounds are a well-established class of molecules known for a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] The structural features of these compounds, such as the presence of a hydroxyl group on an aromatic ring, are crucial for their bioactivity. This compound belongs to this class and is a structural analog of eugenol, a major component of clove oil with extensive research backing its therapeutic properties.[1][2][3] The key structural difference lies in the substitution of a methoxy group in eugenol with an ethoxy group in this compound. This modification, while seemingly minor, can influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby potentially modulating its biological profile.
This guide aims to bridge the current knowledge gap by providing a predictive overview of this compound's biological potential, grounded in the established structure-activity relationships (SAR) of related phenolic compounds.
Predicted Biological Activities and Quantitative Data from Analogs
Based on the biological profiles of structurally similar phenolic compounds, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and antimicrobial activities. The free phenolic hydroxyl group is anticipated to be a key contributor to its radical scavenging and hydrogen-donating capabilities, which are central to its antioxidant action. The allyl group and the overall lipophilicity of the molecule are expected to play a role in its interaction with cellular membranes and its potential antimicrobial and anti-inflammatory effects.
The following tables summarize quantitative data for biological activities of compounds structurally related to this compound.
Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds
| Compound | Assay | IC50 / EC50 | Reference |
| Eugenol | DPPH Radical Scavenging | IC50: 0.75 mM | [4] |
| Isoeugenol | DPPH Radical Scavenging | IC50: 0.11 mM | [1] |
| 2-Allylphenol | DPPH Radical Scavenging | - | [5] |
| Eugenol | ABTS Radical Scavenging | TEAC: 1.083 | [4] |
| Isoeugenol | ABTS Radical Scavenging | TEAC: 0.812 | [1] |
Table 2: Anti-inflammatory Activity of Structurally Related Phenolic Compounds
| Compound | Assay | Cell Line | IC50 | Reference |
| Eugenol | Nitric Oxide (NO) Inhibition | RAW 264.7 | - | [6] |
| 2-Methoxy-4-vinylphenol | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~20 µM | [7] |
Table 3: Antimicrobial Activity of Structurally Related Phenolic Compounds
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Eugenol | Staphylococcus aureus | 0.75 mM | [4] |
| Eugenol | Escherichia coli | 1.11 mM | [4] |
| Eugenol | Candida albicans | - | [2] |
| 2-Allylthymol | Staphylococcus epidermidis | - | [4] |
| 2-Allylthymol | Pseudomonas aeruginosa | - | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control solutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of high levels of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with LPS and vehicle).
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and the Griess reagent.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. After incubation, the presence or absence of visible growth (turbidity) is observed. The MIC is the lowest concentration of the agent at which no growth is visible.
-
Reagents and Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound)
-
Positive control antibiotic (e.g., ampicillin, tetracycline)
-
Sterile 96-well microplates or test tubes
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound and the positive control in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no turbidity is observed.
-
Visualization of Signaling Pathways and Workflows
The anti-inflammatory effects of many phenolic compounds are mediated through the modulation of key intracellular signaling pathways. Based on the activities of its analogs, this compound is likely to interfere with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: General experimental workflow for evaluating the biological activity of this compound.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Caption: Predicted modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, a strong case can be made for its potential as a bioactive molecule based on the extensive data available for its structural analogs. The presence of the phenolic hydroxyl and allyl groups suggests that it is likely to possess antioxidant, anti-inflammatory, and antimicrobial properties. The substitution of a methoxy with an ethoxy group may influence its potency and bioavailability, warranting dedicated investigation.
Future research should prioritize the in vitro and in vivo evaluation of this compound using the standardized protocols outlined in this guide. Such studies will be crucial to confirm its predicted biological activities, determine its potency through quantitative measures, and elucidate its precise mechanisms of action. This foundational research will be essential for assessing its potential for development as a therapeutic agent in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study and biological evaluation of SAC-Garlic acid conjugates as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Allyl-4-ethoxyphenol: A Technical Review of its Synthesis, Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4-ethoxyphenol is a phenolic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring an allyl group ortho to a hydroxyl group and an ethoxy group para to the hydroxyl, suggests potential for diverse biological activities and applications as a synthetic intermediate. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and a predictive exploration of its biological relevance based on structurally related analogs. Due to the limited direct research on this specific molecule, this review draws parallels with well-studied analogs, particularly eugenol and its derivatives, to infer potential applications and guide future research.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source |
| CAS Number | 142875-24-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Predicted: Pale yellow oil or low-melting solid | Inferred from analogs |
| Boiling Point | Predicted: >200 °C | Inferred from analogs |
| Solubility | Predicted: Soluble in organic solvents, slightly soluble in water | Inferred from analogs |
Synthesis of this compound
The primary and most established method for the synthesis of 2-allylphenols is the Claisen rearrangement of the corresponding allyl phenyl ether.[3][4][5][6][7] This intramolecular thermal rearrangement is a powerful tool for forming carbon-carbon bonds on an aromatic ring.
General Experimental Protocol: Synthesis via Claisen Rearrangement
The synthesis of this compound would typically involve a two-step process:
-
Etherification: 4-Ethoxyphenol is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to form 4-ethoxyphenyl allyl ether.
-
Claisen Rearrangement: The isolated 4-ethoxyphenyl allyl ether is then heated to a high temperature (typically 180-220 °C), often without a solvent or in a high-boiling solvent, to induce the[5][5]-sigmatropic rearrangement to yield this compound.[8]
Detailed Methodology:
-
Step 1: Synthesis of 4-Ethoxyphenyl Allyl Ether:
-
To a solution of 4-ethoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is then refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 4-ethoxyphenyl allyl ether.
-
-
Step 2: Claisen Rearrangement to this compound:
-
The purified 4-ethoxyphenyl allyl ether is placed in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The ether is heated to 200-210 °C in an oil bath for 2-4 hours. The progress of the rearrangement can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Caption: Claisen rearrangement workflow for the synthesis of this compound.
Potential Biological Activities and Pharmacological Relevance
Predicted Biological Activities Based on Analogs:
| Biological Activity | Key Findings from Analogs (Eugenol and derivatives) | Potential Mechanism of Action | References |
| Antimicrobial | Eugenol exhibits broad-spectrum activity against bacteria and fungi. It can disrupt microbial cell membranes and inhibit key enzymes.[9][11] The eugenol derivative 4-allyl-2-methoxy-5-nitrophenol showed potent antifungal activity.[12][13] | Damage to the cytoplasmic membrane, leading to leakage of intracellular components.[9] | [9][11][12][13] |
| Anti-inflammatory | Eugenol has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). | Inhibition of inflammatory mediators and signaling pathways. | [9][10] |
| Antioxidant | The phenolic hydroxyl group in eugenol is a potent scavenger of free radicals. | Donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. | [9][11] |
| Analgesic | Eugenol has been traditionally used as a local anesthetic, particularly in dentistry. | Modulation of ion channels involved in pain signaling. | [10] |
Quantitative Data for Structurally Similar Compounds:
| Compound | Activity | Organism/Assay | Value | Reference |
| Eugenol | Antifungal (MIC) | Candida albicans | 200 µg/mL | [12] |
| 4-Allyl-2-methoxy-5-nitrophenol | Antifungal (MIC) | Candida albicans | 15.6 µg/mL | [12] |
| Eugenol | Antioxidant (IC₅₀) | DPPH radical scavenging | 15.2 µg/mL | [11] |
Potential Signaling Pathway Modulation
Based on the known anti-inflammatory effects of eugenol, it is plausible that this compound could modulate similar intracellular signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound represents a molecule with significant, yet largely unexplored, potential. While direct experimental data is limited, the well-established chemistry of allylphenols and the extensive pharmacological data on its close analogs, such as eugenol, provide a strong foundation for future research. The Claisen rearrangement offers a reliable synthetic route to this compound, enabling further investigation into its properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis of this compound, followed by comprehensive spectroscopic and physical characterization.
-
In Vitro Biological Screening: Evaluation of its antimicrobial, antioxidant, and anti-inflammatory activities using a battery of standard assays.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the underlying molecular mechanisms are warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogs to understand the contribution of the ethoxy and allyl groups to its biological profile.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
- 7. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US5087766A - Process for producing allyl-substituted phenol compound and the product - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. Antifungal activity of eugenol analogues. Influence of different substituents and studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
2-Allyl-4-ethoxyphenol: An In-depth Technical Guide to Safety and Handling
Chemical and Physical Properties
While specific experimental data for 2-Allyl-4-ethoxyphenol is limited, its basic properties are known.[1][2][3] The properties of structurally related compounds are presented below to provide a comparative context for assessing potential characteristics.
| Property | This compound | 4-Ethoxyphenol | 2-Ethoxyphenol | 2-Allyl-4-methoxyphenol |
| CAS Number | 142875-24-9[1][2] | 622-62-8[4] | 94-71-3[5] | 584-82-7[6] |
| Molecular Formula | C₁₁H₁₄O₂[1][2] | C₈H₁₀O₂[4] | C₈H₁₀O₂[7][8] | C₁₀H₁₂O₂[6] |
| Molecular Weight | 178.23 g/mol [1][2] | 138.16 g/mol [4] | 138.16 g/mol [7][8] | 164.20 g/mol [6] |
| Appearance | Not specified | Beige solid[4] | Clear, colorless to yellow liquid[7] | Not specified |
| Melting Point | Not specified | 64 - 67 °C[4] | 20 - 25 °C[8] | Not specified |
| Boiling Point | Not specified | Not available | 216 - 217 °C[7] | Not specified |
| Solubility | Not specified | Soluble in water[4] | Moderately soluble in water[7] | Not specified |
Hazard Identification and GHS Classification (Inferred)
A formal GHS classification for this compound has not been established. However, based on the classifications of analogous phenolic compounds, it is prudent to handle it as a hazardous substance. The following inferred classification is based on data for 4-ethoxyphenol and 2-ethoxyphenol.
| Hazard Class | Inferred Classification for this compound | Basis (Structurally Similar Compounds) |
| Acute Toxicity, Oral | Category 4 | 4-Ethoxyphenol is classified as Acute Toxicity (Oral), Category 4.[4] |
| Skin Corrosion/Irritation | Category 2 | 4-Ethoxyphenol is classified as Skin Corrosion/Irritation, Category 2.[4] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 | 4-Ethoxyphenol is classified as Serious Eye Damage/Eye Irritation, Category 1.[4] 2-Ethoxyphenol is noted to cause serious eye damage.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | 4-Ethoxyphenol is classified for specific target organ toxicity (single exposure), Category 3, with respiratory system as the target organ.[4] |
| Skin Sensitization | Possible Sensitizer | 2-Ethoxyphenol may cause an allergic skin reaction.[5] |
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Inferred Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Profile (Inferred)
Detailed toxicological studies on this compound are not available. The toxicological profile is inferred from data on related alkylphenols and ethoxylated phenols. Alkylphenols and their derivatives have been noted for their potential to act as endocrine disruptors and can cause a range of adverse health effects.[9][10][11][12]
Potential Health Effects:
-
Acute Effects: Based on related compounds, acute exposure may cause irritation to the skin, eyes, and respiratory tract.[4][5] Ingestion may be harmful.[4]
-
Chronic Effects: Prolonged or repeated exposure to phenolic compounds can lead to systemic toxicity, affecting organs such as the liver and kidneys.[13] Some alkylphenols are suspected of causing genetic defects.[14]
-
Endocrine Disruption: Alkylphenols, particularly those with longer alkyl chains, are known to have estrogenic effects and can act as endocrine disruptors.[12][15] The potential for this compound to exhibit such activity should be considered.
Occupational Exposure Limits (Inferred)
There are no established occupational exposure limits (OELs) for this compound. In the absence of specific limits, it is crucial to minimize exposure to the lowest reasonably achievable level. For 4-ethoxyphenol, no specific OELs have been established by major regulatory bodies.[16]
Safe Handling and Storage
Given the lack of comprehensive safety data, a conservative approach to handling and storage is essential.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powders or creating aerosols.[17][18]
-
Ensure that safety showers and eyewash stations are readily accessible.[17]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[13] A face shield should be worn when there is a risk of splashing.[13][19]
-
Skin Protection: A lab coat must be worn.[13] For potential splash hazards, a chemically resistant apron is recommended.[13]
-
Hand Protection: Due to the potential for skin absorption and irritation, appropriate chemical-resistant gloves are critical. Nitrile gloves may be suitable for incidental contact, but for direct or prolonged handling, more robust gloves such as neoprene or butyl rubber should be considered.[13][19] Always inspect gloves before use and change them immediately if contaminated.
-
Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[17]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated work clothing should be removed and laundered separately before reuse.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]
-
Store away from strong oxidizing agents and strong bases, as these are incompatible with phenolic compounds.[4]
-
Keep away from heat, sparks, and open flames.[13]
Accidental Release and First Aid Measures
Accidental Release:
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[20]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation or other symptoms develop, seek medical attention. For phenol burns, polyethylene glycol (PEG 300 or 400) can be effective in decontaminating the skin.[14][21]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]
Fire and Explosion Hazard
The fire and explosion hazard for this compound is not specifically known. However, many organic compounds are combustible.
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[4]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.[4]
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow this chemical to enter the environment.
Experimental Protocols
Due to the absence of published studies on this compound, specific experimental protocols involving this compound cannot be provided. However, a general protocol for the allylation of a phenol is described below. This is a common synthetic route and provides a framework for how this compound might be synthesized in a laboratory setting.
General Protocol for the Allylation of a Phenol:
Objective: To synthesize an allyl-substituted phenol via Williamson ether synthesis followed by a Claisen rearrangement.
Materials:
-
Starting phenol (e.g., 4-ethoxyphenol)
-
Allyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
O-Allylation (Williamson Ether Synthesis): a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the starting phenol and potassium carbonate in acetone. b. Slowly add allyl bromide to the reaction mixture. c. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). d. Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. e. Remove the solvent in vacuo using a rotary evaporator. f. Purify the resulting allyl phenyl ether by column chromatography if necessary.
-
Claisen Rearrangement: a. Place the purified allyl phenyl ether in a suitable high-boiling point solvent or neat in a reaction vessel equipped with a reflux condenser. b. Heat the mixture to a high temperature (typically >200 °C) to induce the rearrangement. c. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture. e. Purify the resulting allyl-substituted phenol by column chromatography.
Safety Precautions for this Protocol:
-
Allyl bromide is a lachrymator and is toxic. Handle it in a fume hood with appropriate PPE.
-
The Claisen rearrangement is often performed at high temperatures, so appropriate precautions against thermal hazards should be taken.
-
All steps should be carried out in a well-ventilated fume hood.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-Allyl-4-methoxyphenol | C10H12O2 | CID 346056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. greenspec.co.uk [greenspec.co.uk]
- 10. Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. ehs.wwu.edu [ehs.wwu.edu]
- 15. www2.mst.dk [www2.mst.dk]
- 16. sds.metasci.ca [sds.metasci.ca]
- 17. lsuhsc.edu [lsuhsc.edu]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. hsa.ie [hsa.ie]
- 20. echemi.com [echemi.com]
- 21. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Navigating the Solubility Landscape of 2-Allyl-4-ethoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Allyl-4-ethoxyphenol (CAS 142875-24-9).[1] Due to a notable absence of direct quantitative solubility data in publicly available literature, this document leverages information on structurally similar compounds to infer potential solubility profiles. Furthermore, it details established experimental protocols for solubility determination of phenolic compounds and explores computational models for solubility prediction. This guide aims to equip researchers with the necessary theoretical framework and practical methodologies to effectively work with this compound in various solvent systems.
Introduction to this compound
This compound is a phenolic compound with potential applications in various fields of chemical research and development. Understanding its solubility is a critical first step in formulation, reaction chemistry, and biological studies. The molecular structure, featuring both a hydrophobic allyl group and a more polar ethoxyphenol moiety, suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.
Inferred Solubility Profile
Table 1: Solubility Data of Structurally Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| 2-Ethoxyphenol | Water | 9 g/L | Not Specified |
| 2-Ethoxyphenol | Water | 8.414 g/L | 24.99 |
| 2-Allyl-4-methoxyphenol | Chloroform | Slightly Soluble | Not Specified |
| 2-Allyl-4-methoxyphenol | DMSO | Slightly Soluble | Not Specified |
| 2-Allyl-4-methoxyphenol | Methanol | Slightly Soluble | Not Specified |
| 4-Ethoxyphenol | Water | Slightly soluble to soluble | Not Specified |
| 4-Ethoxyphenol | Oils | Soluble | Not Specified |
Data compiled from multiple sources.[2][3][4]
Based on this data, it is reasonable to hypothesize that this compound will exhibit limited solubility in water and greater solubility in organic solvents, particularly those with moderate polarity. The presence of the allyl group, in comparison to 2-ethoxyphenol, may slightly decrease its aqueous solubility.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, established experimental methods for phenolic compounds can be employed. The shake-flask method is a widely accepted standard.[5][6]
Shake-Flask Method
This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Steps:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A carefully measured aliquot of the clear supernatant is withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods range from empirical fragment-based approaches to more rigorous thermodynamic calculations.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use mathematical equations to correlate the structural properties of molecules with their physicochemical properties, including solubility.[7] These models are trained on large datasets of compounds with known solubilities.
Thermodynamic Cycle Methods
These methods calculate solubility based on the free energy of solvation and the free energy of the solid state. While computationally intensive, they can provide highly accurate predictions.
Logical Relationship of Solubility Prediction Methods:
Caption: Interplay of experimental data and computational methods for solubility prediction.
Conclusion
While direct, experimentally determined quantitative solubility data for this compound remains elusive, a combination of inferences from related compounds, established experimental protocols, and computational prediction methods provides a robust framework for researchers. It is recommended that for any critical application, the solubility be determined experimentally using the methods outlined in this guide. The information presented here serves as a valuable starting point for scientists and professionals in drug development and other research areas to effectively utilize this compound.
References
- 1. scbt.com [scbt.com]
- 2. Cas 94-71-3,2-Ethoxyphenol | lookchem [lookchem.com]
- 3. 2-ALLYL-4-METHOXYPHENOL CAS#: 584-82-7 [m.chemicalbook.com]
- 4. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Stability and Degradation of 2-Allyl-4-ethoxyphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the stability and degradation of 2-Allyl-4-ethoxyphenol. This guide is constructed based on established principles of organic chemistry, forced degradation studies of analogous compounds, and the known reactivity of its constituent functional groups: a phenol, an allyl group, and an ethoxy ether.
Introduction
This compound is a phenolic compound with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and specialty chemicals. Understanding its stability and degradation profile is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products that may impact its efficacy and safety. This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions and outlines detailed experimental protocols for its analysis.
Physicochemical Properties of this compound and Related Compounds
A summary of the key physicochemical properties is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.
| Property | This compound | 4-allyl-2-ethoxyphenol (Isomer) | 2-Allyl-4-methoxyphenol (Analogue) |
| CAS Number | 142875-24-9 | 1755-54-0 | 584-82-7 |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 164.20 g/mol |
| Boiling Point | Not available | 280.7 °C at 760 mmHg[1] | 144-145 °C at 13 Torr |
| LogP | Not available | 2.52 | 2.6 |
| Appearance | Not available | Not available | Clear Dark Yellow Oil |
| Stability Note | Not available | Not available | Light Sensitive |
Potential Degradation Pathways
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[2] Based on the structure of this compound, degradation is anticipated to occur through hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolytic Degradation
The ether linkage in this compound is generally stable to hydrolysis under neutral and mild basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ethoxy group to form the corresponding catechol derivative (4-allyl-benzene-1,2-diol) and ethanol is possible. Phenolic ethers are known to be more resistant to acid-catalyzed hydrolysis than alkyl ethers due to the electron-withdrawing nature of the aromatic ring.[3] The reaction typically requires strong acids like HBr or HI.[4]
Under acidic conditions, dimerization of the parent molecule may also occur, as has been observed with the structurally similar compound eugenol.[5][6][7]
Oxidative Degradation
Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[2][8] The phenolic hydroxyl group can be oxidized to form colored quinone-type structures.
The allyl group is also a primary target for oxidation. This can proceed through several pathways:
-
Epoxidation: Oxidation of the double bond to form an epoxide.
-
Oxidative Cleavage: Cleavage of the double bond to yield an aldehyde and formaldehyde.
-
Hydroxylation: Formation of a diol at the double bond.
Drawing parallels with eugenol degradation, a likely pathway involves the oxidation of the allyl side chain to form intermediates analogous to ferulic acid and vanillin.[9]
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation. Phenolic compounds can absorb UV light and undergo photochemical reactions. Guaiacol (2-methoxyphenol), a related compound, is known to be air and light sensitive.[10] Potential photodegradation pathways include:
-
Oxidation: Light can catalyze the oxidation of the phenol and/or allyl group.
-
Polymerization: Formation of colored polymeric materials.
-
Rearrangement: Isomerization of the allyl group to a propenyl group.
For photostability testing, ICH Q1B guidelines recommend exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[11]
Thermal Degradation
Elevated temperatures can induce degradation, often following first-order kinetics.[12][13] For phenolic compounds, thermal stress can lead to the cleavage of substituent groups and polymerization.[1][9] The degradation rate is typically dependent on temperature, pH, and the presence of other substances.[12] For solid-state thermal degradation, studies are often conducted at temperatures ranging from 40°C to 80°C.[8]
A potential degradation pathway for this compound under thermal stress is the cleavage of the ethoxy and allyl groups, leading to simpler phenolic structures and potentially polymerization.
Predicted Degradation Products
Based on the pathways described above, a range of degradation products can be anticipated. These are summarized in Table 2.
| Degradation Type | Potential Degradation Products | Predicted Mechanism |
| Acid Hydrolysis | 4-Allylcatechol, Ethanol, Dimeric impurities | Cleavage of the ethoxy group, Dimerization |
| Base Hydrolysis | Likely stable, potential for minor oxidation | Generally stable to hydrolysis |
| Oxidation | 4-(2,3-dihydroxypropyl)-2-ethoxyphenol, 2-ethoxy-4-(2-oxoethyl)phenol, Benzoquinone derivatives, Formaldehyde | Oxidation of the allyl group and phenolic ring |
| Photolysis | Propenyl isomer, Quinone-type compounds, Polymeric materials | Isomerization of the allyl group, Photo-oxidation |
| Thermal Stress | Simpler phenols, Polymeric materials | Cleavage of side chains, Polymerization |
Quantitative Data from Analogous Compounds
While specific kinetic data for this compound is unavailable, data from related phenolic compounds can provide an estimate of potential degradation rates.
Table 3: Representative Thermal Degradation Kinetics of Phenolic Compounds
| Compound/Extract | Temperature | pH | Half-life (t₁/₂) | Kinetic Order | Reference |
| Phenolic extract from Bixa orellana L. | 70-90 °C | 3-8 | Varies with conditions | First-order | [12] |
| Phenolic extract from Bixa orellana L. | -20-37 °C | 3-8 | 40.72-202.47 days | First-order | [12][13] |
| Phenolic compounds from cherries | Not specified | Not specified | Varies with temperature | First-order | [14] |
Table 4: Example Quantitative Analysis of Eugenol by HPLC
| Parameter | Result | Reference |
| Linearity Range | 12.5 to 1000 ng/mL | [15][16] |
| Limit of Detection (LOD) | 0.81 ng/mL | [15][16] |
| Limit of Quantitation (LOQ) | 2.47 ng/mL | [15][16] |
| Intraday Precision (%RSD) | 0.08-0.27% | [15][16] |
| Interday Precision (%RSD) | 0.32-1.19% | [15][16] |
| Recovery | 103.7% | [17] |
Experimental Protocols
The following are detailed, representative protocols for conducting forced degradation studies on this compound.
Forced Degradation Protocols
General Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 70°C in a controlled temperature chamber for 48 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Spread a thin layer of solid this compound in a petri dish.
-
Place the dish in a controlled temperature oven at 70°C for 7 days.
-
At specified time points, weigh an appropriate amount of the solid, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in a quartz cuvette) and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals by HPLC.
-
HPLC Method for Analysis
The following is a representative HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a common starting point for phenolic compounds.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Methanol
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 280 nm (or scan with PDA to identify optimal wavelengths for parent and degradation products).[12]
-
Injection Volume: 20 µL.[12]
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound under stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study of this compound.
Potential Biological Signaling Pathway Interaction
Given that some phenolic compounds, such as bisphenol F, have been linked to endocrine disruption, a potential area of biological interaction for this compound or its degradation products could be nuclear receptor signaling pathways like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.[7]
Caption: Hypothetical interaction with the PPARγ signaling pathway, a target for some phenolic compounds.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. Eugenol [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. Verbenone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Deciphering Adverse Outcome Pathway Network Linked to Bisphenol F Using Text Mining and Systems Toxicology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. summit.sfu.ca [summit.sfu.ca]
- 10. Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC-MS/MS and antibacterial activity of them against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-ethoxyphenol, 622-62-8 [thegoodscentscompany.com]
- 12. HPLC-based analysis of phenol degradation rate and its oxidation products [bio-protocol.org]
- 13. epa.gov [epa.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]
- 16. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
2-Allyl-4-ethoxyphenol quantum yield determination
An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 2-Allyl-4-ethoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1].
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a key characteristic for applications such as fluorescent probes, sensors, and imaging agents[2]. The determination of Φf for a compound like this compound, a derivative of the well-known eugenol, is essential for evaluating its potential in these areas.
This guide focuses on the comparative method, also known as the relative method, which is the most common and reliable technique for determining Φf in solution[2][3]. This method involves comparing the fluorescence properties of the test sample (this compound) to a well-characterized fluorescent standard with a known quantum yield[3].
Core Principles of the Relative Quantum Yield Method
The relative method is based on the principle that if a standard and a sample solution have identical absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons[3]. Therefore, a ratio of their integrated fluorescence intensities, with corrections for the refractive index of the solvents, will yield the ratio of their quantum yields[3][4].
The governing equation for calculating the relative quantum yield (Φs) of the sample is:
Φs = Φr * (Is / Ir) * (As / Ar) * (ns² / nr²)
Where:
-
Φs and Φr are the fluorescence quantum yields of the sample and reference, respectively.
-
Is and Ir are the integrated fluorescence intensities of the sample and reference.
-
As and Ar are the absorbances of the sample and reference at the excitation wavelength.
-
ns and nr are the refractive indices of the sample and reference solutions (solvents).
To minimize errors, it is critical to keep the absorbance of both the sample and reference solutions below 0.1 at the excitation wavelength to avoid inner filter effects[4].
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of this compound using the relative method.
Materials and Instrumentation
-
Test Compound: this compound
-
Reference Standard: A well-characterized fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 N H₂SO₄, Rhodamine 6G in ethanol). The standard should have an absorption spectrum that overlaps with the sample[1][4].
-
Solvent: A spectroscopy-grade solvent in which both the sample and standard are soluble and stable. The solvent should be non-fluorescent.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Corrected Spectrofluorometer
-
Quartz cuvettes (1 cm path length) of identical material and dimensions[4].
-
Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both this compound and the reference standard in the chosen solvent.
-
Working Solutions: Prepare a series of dilutions for both the sample and the standard from the stock solutions. The concentrations should be adjusted to yield solutions with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength. Preparing multiple concentrations allows for the verification of linearity and helps identify potential issues like dye aggregation[3][4].
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow for determining the relative quantum yield.
Caption: Experimental Workflow for Relative Quantum Yield Determination.
Measurement Procedure
-
Absorbance Spectra: Record the UV-Vis absorption spectra for all prepared solutions of the sample and standard against a solvent blank.
-
Select Excitation Wavelength (λex): Identify a suitable excitation wavelength where both the sample and the standard exhibit significant absorbance. Using the same λex for both is ideal[4].
-
Record Absorbance Values: For each solution, note the absorbance value at the selected λex.
-
Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at λex. Ensure that identical instrument settings (e.g., excitation and emission slit widths, detector gain) are used for both the sample and standard measurements[1]. The measurement range should cover the entire fluorescence spectrum of each compound[1].
Data Analysis
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at λex.
-
Determine Gradients: The resulting plots should be linear. Determine the gradient (slope) for both the sample and standard plots.
-
Calculate Quantum Yield: Use the gradients from the plots in the following modified equation to calculate the quantum yield of the sample (Φs):
Φs = Φr * (Grad_s / Grad_r) * (ns² / nr²)
Where:
-
Grad_s and Grad_r are the gradients of the integrated intensity vs. absorbance plots for the sample and reference, respectively.
Data Presentation
All quantitative data should be meticulously recorded and summarized in a structured table for clarity and comparative analysis.
| Parameter | Sample (this compound) | Standard (e.g., Quinine Sulfate) |
| Solvent | Specify Solvent | 0.1 N H₂SO₄ |
| Refractive Index (n) | Value for Solvent | 1.33 |
| Excitation Wavelength (λex) | Specify λex (nm) | Specify λex (nm) |
| Known Quantum Yield (Φr) | N/A | 0.54 |
| Absorbance at λex | List of A values | List of A values |
| Integrated Fluorescence Intensity (I) | List of I values | List of I values |
| Gradient (Grad) | Calculated Gradient | Calculated Gradient |
| Calculated Quantum Yield (Φs) | Calculated Value | N/A |
Visualization of Calculation Logic
The relationship between the experimental parameters and the final quantum yield value can be visualized as a logical flow.
Caption: Logical Relationship of Parameters in Quantum Yield Calculation.
Conclusion
This guide provides a robust and detailed methodology for the determination of the fluorescence quantum yield of this compound. By employing the relative method with a suitable fluorescent standard and adhering to the outlined protocols for measurement and data analysis, researchers can obtain a reliable and accurate value for this crucial photophysical property. The structured presentation of data and the visual workflows are intended to facilitate a clear understanding and successful implementation of the experimental procedure.
References
Prospective Research Applications of 2-Allyl-4-ethoxyphenol: A Technical Guide for Drug Discovery Professionals
Abstract
2-Allyl-4-ethoxyphenol is a phenolic compound with a unique substitution pattern that suggests potential for biological activity. While direct research on this specific molecule is limited, its structural motifs—an allyl group and a substituted phenol—are present in numerous compounds with well-documented pharmacological properties. This technical guide explores the prospective research applications of this compound by drawing parallels with structurally related molecules. We will delve into potential therapeutic areas, propose experimental frameworks for its evaluation, and provide insights into its possible mechanisms of action. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar scaffolds.
Introduction
Phenolic compounds are a diverse class of molecules that have been a cornerstone of medicinal chemistry for decades. Their ability to interact with a wide range of biological targets has led to the development of numerous drugs and research tools. The molecule this compound features two key functional groups that are known to impart significant biological effects: an allyl group attached to the phenol ring and an ethoxy substitution.
The allyl group is a common feature in natural products with pronounced bioactivity. For instance, eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, exhibits a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The ethoxy group, on the other hand, can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile.
Given the absence of extensive research on this compound, this guide will extrapolate potential applications based on the established activities of structurally analogous compounds. We will focus on three primary areas of interest: anti-inflammatory, antioxidant, and anticancer activities.
Potential Therapeutic Applications and Supporting Evidence
Anti-inflammatory Activity
Many substituted phenolic compounds are known to possess anti-inflammatory properties.[1] This activity is often attributed to their ability to modulate key inflammatory pathways. Eugenol, a close structural analog of this compound, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Hypothetical Mechanism of Action: It is plausible that this compound could also act as an inhibitor of the NF-κB pathway. The phenolic hydroxyl group is crucial for the antioxidant and anti-inflammatory activities of many phenolic compounds. The presence of the allyl and ethoxy groups could further modulate this activity and the molecule's interaction with target proteins in the NF-κB cascade.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions.[4] Oxidative stress is implicated in the pathogenesis of a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The antioxidant activity of phenols is highly dependent on their substitution pattern.
Structure-Activity Relationship: The presence of an electron-donating group, such as an ethoxy group, on the phenol ring can enhance the antioxidant activity by stabilizing the phenoxy radical that is formed upon scavenging a free radical. The allyl group may also contribute to the overall antioxidant profile of the molecule.
Anticancer Activity
Several allylphenols have demonstrated promising anticancer activities. Eugenol, for example, has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in preclinical models.[5][6] The anticancer effects of eugenol are mediated through multiple mechanisms, including the modulation of various signaling pathways such as the Wnt/β-catenin and PI3K/Akt pathways.[2][6]
Potential for Drug Development: The structural similarity of this compound to known anticancer agents suggests that it could be a valuable lead compound for the development of new cancer therapeutics. Its potential to modulate key signaling pathways involved in cancer progression warrants further investigation.
Quantitative Data on Structurally Related Compounds
To provide a framework for the potential potency of this compound, the following table summarizes the inhibitory concentrations (IC50) of structurally related phenolic compounds in various biological assays.
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Eugenol | DPPH Radical Scavenging | - | 15.2 µM | FASEB J. 2021;35(S1) |
| 4-Allylphenol | NF-κB Inhibition | LPS-stimulated RAW 264.7 cells | 25.6 µM | J. Agric. Food Chem. 2010, 58, 2, 772–777 |
| Guaiacol (2-Methoxyphenol) | Cyclooxygenase-2 (COX-2) Inhibition | - | 5.3 µM | Bioorg. Med. Chem. 2006, 14, 13, 4446-4455 |
| 4-Ethylguaiacol | Antioxidant (ABTS Assay) | - | 8.7 µM | Food Chem. 2013, 141, 3, 2034-2041 |
Note: This data is for illustrative purposes and the activity of this compound may vary significantly.
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound could involve the Claisen rearrangement of an allyl ether of 4-ethoxyphenol.
Step 1: Etherification of 4-Ethoxyphenol 4-Ethoxyphenol is reacted with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated under reflux to yield 4-allyloxyphenetole.
Step 2: Claisen Rearrangement The resulting 4-allyloxyphenetole is heated to a high temperature (typically 180-220 °C) to induce a Claisen rearrangement. This thermal rearrangement will predominantly yield this compound.
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol outlines a common method to assess the free radical scavenging activity of a compound.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compound (this compound) dissolved in methanol at various concentrations
-
Methanol (as a blank)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound solution, blank (methanol), or positive control to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing Potential Mechanisms of Action
Based on the known activities of structurally related compounds, we can visualize a potential signaling pathway that this compound might modulate. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a likely target for anti-inflammatory action.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, its chemical structure strongly suggests a rich potential for biological activity. Based on the well-documented pharmacological properties of structurally related allylphenols and ethoxyphenols, promising avenues for research include the investigation of its anti-inflammatory, antioxidant, and anticancer properties.
Future research should focus on the following:
-
Chemical Synthesis and Characterization: Efficient synthesis and full characterization of this compound are the first critical steps.
-
In Vitro Screening: A comprehensive screening of its biological activities, including but not limited to anti-inflammatory, antioxidant, and cytotoxic effects against a panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, with a focus on key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to establish clear SAR and optimize for potency and selectivity.
This technical guide provides a roadmap for initiating research into the potential therapeutic applications of this compound. The exploration of this and similar novel chemical scaffolds holds the promise of discovering new and effective therapeutic agents for a range of human diseases.
References
- 1. On the anti-inflammatory activity of some substituted phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 6. Biological Properties and Prospects for the Application of Eugenol—A Review [mdpi.com]
An In-depth Technical Guide to 2-Allyl-4-ethoxyphenol (CAS Number: 142875-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4-ethoxyphenol is a substituted phenolic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring an allyl group ortho to a hydroxyl group and an ethoxy group in the para position, suggests the potential for a range of biological activities. Phenolic compounds are widely recognized for their antioxidant properties, and the introduction of an allyl group can modulate this activity and introduce other pharmacological effects, including anti-inflammatory and cytotoxic properties.[1][2][3][4]
This technical guide provides a comprehensive overview of the known properties, a proposed synthesis pathway, and potential biological activities of this compound, based on available chemical data and literature on structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 142875-24-9 | [5][6] |
| Molecular Formula | C₁₁H₁₄O₂ | [5] |
| Molecular Weight | 178.23 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | CCOC1=CC(=C(C=C1)O)CC=C | [7] |
| InChI Key | MSNKNSRKIJBFMX-UHFFFAOYSA-N | [7] |
| Predicted XLogP3-AA | 3.0 | [7] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 4 | [6] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis of this compound is outlined below. The first step is the allylation of 4-ethoxyphenol to form 1-(allyloxy)-4-ethoxybenzene. The second step is the thermal Claisen rearrangement of this intermediate to yield this compound.
References
- 1. Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Physicochemical Properties of 2-Allyl-4-ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allyl-4-ethoxyphenol, a substituted phenol derivative, presents a molecule of interest for further investigation in various scientific domains, including medicinal chemistry and material science. Understanding its fundamental physicochemical properties is a critical prerequisite for any potential application. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, logical workflows and the significance of these properties in the context of drug development are illustrated through diagrams to provide a practical framework for researchers.
Core Physicochemical Data
The available quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are fundamental constants, other experimental values are not readily found in peer-reviewed literature, indicating a research gap for this specific molecule. A predicted value for the octanol-water partition coefficient (XlogP) is included to provide an estimate of its lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 178.23 g/mol | Santa Cruz Biotechnology[1] |
| Predicted XlogP | 3.0 | PubChemLite[2] |
| CAS Number | 142875-24-9 | Santa Cruz Biotechnology[1] |
General Experimental Protocols for Physicochemical Property Determination
Given the absence of specific published experimental data for this compound, this section outlines standard methodologies for determining key physicochemical properties applicable to solid or liquid organic compounds.
Melting Point Determination
The melting point is a fundamental property that provides an indication of the purity of a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of the liquid is placed in a round-bottom flask. A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
Heating: The flask is heated gently. Boiling chips are added to ensure smooth boiling.
-
Equilibrium: The liquid is brought to a steady boil, and the temperature is monitored.
-
Measurement: The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this temperature remains constant during the distillation of a pure substance. The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid or liquid solute is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the acidity of a compound. For a phenol, it reflects the ease with which the hydroxyl proton is donated.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the phenolic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the phenolic compound has been neutralized (i.e., the half-equivalence point).
Octanol-Water Partition Coefficient (logP) Determination
The logP is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of a novel compound like this compound.
Role in Drug Development
This diagram outlines the logical relationship between key physicochemical properties and their impact on various stages of drug discovery and development.
Conclusion
While this compound remains a compound with limitedly documented experimental physicochemical data, this guide provides a foundational understanding for researchers. The outlined standard experimental protocols offer a clear path for the determination of its core properties. The provided visualizations underscore the critical importance of these properties in the broader context of scientific research and, particularly, in the intricate process of drug development. Further experimental investigation into this molecule is warranted to fully elucidate its properties and potential applications.
References
2-Allyl-4-ethoxyphenol: A Comprehensive Technical Guide for its Application as a Synthetic Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allyl-4-ethoxyphenol, a derivative of the naturally occurring phenylpropanoid eugenol, presents a promising platform for the development of advanced functional polymers. Its unique chemical architecture, featuring a polymerizable allyl group, a reactive phenolic hydroxyl, and an ethoxy moiety, allows for versatile chemical modifications and the synthesis of polymers with tunable properties. This technical guide provides an in-depth overview of this compound as a synthetic monomer, including its synthesis, potential polymerization methodologies, and prospective applications, particularly in the biomedical and dental fields. Detailed experimental protocols and a summary of expected quantitative data, extrapolated from closely related compounds, are provided to facilitate further research and development.
Introduction
The quest for novel monomers from renewable resources is a burgeoning area of polymer science, driven by the need for sustainable materials with advanced functionalities. Phenolic compounds, in particular, have garnered significant attention due to their inherent antioxidant, antimicrobial, and anti-inflammatory properties. This compound, an analogue of eugenol (2-allyl-4-methoxyphenol), is a synthetic monomer that holds considerable potential for the creation of biocompatible and bioactive polymers. The presence of the allyl group allows for polymerization through various mechanisms, while the phenolic hydroxyl group can be leveraged for post-polymerization modification or to impart specific biological activities to the resulting polymer. This guide serves as a foundational resource for researchers interested in exploring the synthesis and polymerization of this compound and harnessing its potential in drug delivery, tissue engineering, and advanced dental materials.
Monomer Synthesis: A Proposed Pathway
Currently, this compound is not widely commercially available. However, it can be synthesized through a two-step process starting from hydroquinone. The proposed synthetic pathway involves the mono-ethylation of hydroquinone to form 4-ethoxyphenol, followed by a Claisen rearrangement of its allyl ether derivative.
Experimental Protocol: Synthesis of 4-Ethoxyphenol
This procedure is adapted from the mono-ethylation of hydroquinone.[1]
Materials:
-
Hydroquinone
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane (CH2Cl2)
Procedure:
-
Prepare a weak aqueous alkaline solution of hydroquinone.
-
Slowly add diethyl sulfate to the hydroquinone solution with stirring.
-
Heat the reaction mixture under reflux for 4-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and wash the residue with ethyl acetate.
-
Combine the filtrate and washings, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Further purification can be achieved by crystallization from a dichloromethane/petroleum ether mixture to yield 4-ethoxyphenol.
Experimental Protocol: Synthesis of this compound via Claisen Rearrangement
This is a general procedure for the Claisen rearrangement of an allyl phenyl ether.
Materials:
-
4-Ethoxyphenol
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Acetone
-
High-boiling point solvent (e.g., N,N-diethylaniline)
Procedure:
Step 1: Synthesis of 4-Ethoxyphenyl Allyl Ether
-
Dissolve 4-ethoxyphenol in acetone and add potassium carbonate.
-
Add allyl bromide dropwise to the mixture and reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the potassium carbonate and evaporate the acetone.
-
Purify the resulting 4-ethoxyphenyl allyl ether by vacuum distillation.
Step 2: Claisen Rearrangement
-
Heat the purified 4-ethoxyphenyl allyl ether in a high-boiling point solvent (or neat) to approximately 200-250 °C.
-
The rearrangement is intramolecular and concerted.
-
Monitor the reaction progress by TLC.
-
After the rearrangement is complete, purify the resulting this compound by vacuum distillation or column chromatography.
Polymerization of this compound
The allyl group of this compound allows for its polymerization through several mechanisms, including free-radical polymerization, cationic polymerization, and Ring-Opening Metathesis Polymerization (ROMP). The choice of polymerization technique will significantly influence the resulting polymer's architecture, molecular weight, and properties.
Free-Radical Polymerization
Free-radical polymerization of allyl monomers can be challenging due to degradative chain transfer to the monomer. However, by careful selection of initiator and reaction conditions, polymerization can be achieved. It is important to note that the phenolic hydroxyl group can act as a radical scavenger, potentially inhibiting polymerization. This can be overcome by protecting the hydroxyl group prior to polymerization or by using specific initiator systems.
This protocol is adapted from the polymerization of a methacrylate-modified eugenol derivative.[2]
Materials:
-
This compound (or a protected derivative)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane (or other suitable solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
Dissolve the monomer and AIBN (as initiator) in 1,4-dioxane in a reaction flask equipped with a magnetic stirrer.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove oxygen.
-
Immerse the flask in a preheated oil bath at 70 °C to initiate polymerization.
-
Allow the reaction to proceed for a predetermined time (e.g., 24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer by pouring the viscous solution into an excess of cold methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at room temperature to a constant weight.
Cationic Polymerization
Cationic polymerization is a viable method for polymerizing vinyl ethers and other electron-rich alkenes, such as the allyl group in this compound. Lewis acids or protic acids can be used as initiators.
This protocol is based on the cationic polymerization of eugenol.[1][3]
Materials:
-
This compound
-
Sulfuric acid (H2SO4) or Boron trifluoride etherate (BF3·OEt2) as initiator
-
Nitrogen gas
-
Methanol (for termination)
-
Chloroform (for dissolution and extraction)
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Place the monomer in a three-neck flask equipped with a magnetic stirrer and saturate with nitrogen gas.
-
Slowly add the initiator (e.g., H2SO4) to the monomer with stirring at room temperature. The reaction is often carried out neat (without solvent).
-
Continue the reaction for several hours. If using a catalyst like H2SO4, it can be added in portions over time.
-
Terminate the polymerization by adding methanol, which will react with the propagating carbocation.
-
Dissolve the resulting polymer in chloroform and wash with distilled water until the pH is neutral.
-
Dry the organic phase with anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Dry the final polymer product in a vacuum oven.
Ring-Opening Metathesis Polymerization (ROMP)
While the allyl group itself is not directly polymerizable by ROMP, this compound can be functionalized to incorporate a strained cyclic olefin, such as a norbornene moiety. This modified monomer can then undergo ROMP to produce well-defined polymers with controlled molecular weights and low polydispersity.
-
Monomer Functionalization: React the phenolic hydroxyl group of this compound with a molecule containing a strained ring system (e.g., norbornene acid chloride).
-
Polymerization: Polymerize the functionalized monomer using a suitable ROMP catalyst, such as a Grubbs' or Schrock's catalyst.
Expected Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and polymerization of this compound, based on data from analogous compounds like eugenol and its derivatives.
Table 1: Monomer Synthesis and Properties
| Property | Expected Value | Reference Compound |
| Synthesis of 4-Ethoxyphenol | ||
| Yield | ~70% | 4-Ethoxyphenol[1] |
| Melting Point | 64-67 °C | 4-Ethoxyphenol |
| Boiling Point | 121 °C @ 9 mmHg | 4-Ethoxyphenol |
| Synthesis of this compound | ||
| Yield (Claisen Rearrangement) | 60-80% | General Claisen Rearrangement |
| Boiling Point | Estimated 250-270 °C | Eugenol |
Table 2: Polymer Properties
| Polymerization Method | Property | Expected Value Range | Reference Polymer |
| Cationic Polymerization | |||
| Yield | 30-75% | Poly(eugenol)[1][4] | |
| Molecular Weight (Mv) | 40,000 - 76,000 g/mol | Poly(eugenol-co-stearyl acrylate)[3] | |
| Melting Point | 96-97 °C | Poly(eugenol-co-lauryl methacrylate)[1] | |
| Thermal Stability (Decomposition Temp.) | 380-400 °C | Poly(eugenol-co-stearyl acrylate)[3] | |
| Free-Radical Polymerization | |||
| Molecular Weight (Mn) | ~108,000 g/mol | Poly(eugenyl-2-hydroxypropyl methacrylate)[2] | |
| Glass Transition Temperature (Tg) | ~46 °C | Poly(eugenyl-2-hydroxypropyl methacrylate)[2][5] | |
| Thermal Stability (Decomposition Temp.) | Initial decomposition ~340 °C | Poly(eugenyl-2-hydroxypropyl methacrylate)[2][5] |
Characterization of Monomer and Polymer
Monomer Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence and position of the allyl and ethoxy groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH), allyl (C=C), and ether (C-O-C) groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Polymer Characterization:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
NMR and FTIR Spectroscopy: To confirm the polymer structure and the disappearance of the allyl double bond signal.
Potential Applications
Polymers derived from this compound are expected to have a range of applications, particularly in the biomedical and dental fields, owing to the inherent properties of the phenolic monomer.
Biomedical Applications
-
Drug Delivery: The polymer backbone can be designed to form nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The phenolic groups may offer additional antioxidant or anti-inflammatory benefits.
-
Biomaterials and Tissue Engineering: The biocompatibility of polyphenol-based polymers makes them suitable for creating scaffolds for tissue regeneration. Their surfaces can be further functionalized to promote cell adhesion and growth.
-
Antimicrobial Coatings: The phenolic structure is known to exhibit antimicrobial properties, making these polymers candidates for coatings on medical devices to prevent biofilm formation.
Dental Applications
-
Dental Composites and Adhesives: Eugenol-based materials have a long history in dentistry. Polymers from this compound could be used as components in dental resins, potentially offering improved biocompatibility and reduced polymerization shrinkage.
-
Bioactive Dental Materials: The incorporation of the phenolic moiety could impart antibacterial and anti-inflammatory properties to dental restorations, helping to prevent secondary caries and soothe pulp inflammation.[6][7]
Conclusion
This compound is a promising but underexplored synthetic monomer with significant potential for the development of functional and sustainable polymers. By leveraging established synthetic routes and polymerization techniques analogous to those used for eugenol, researchers can access a new class of materials with tunable properties. The anticipated biocompatibility and bioactivity of these polymers open up exciting opportunities for their application in advanced biomedical and dental materials. This guide provides a solid foundation for initiating research into this versatile monomer, from its synthesis to the characterization and application of its polymers. Further investigation is warranted to fully elucidate the structure-property relationships and unlock the full potential of this compound-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate–Characterization and Thermal Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Eugenol and Its Novel Methacrylated Derivative on the Polymerization Degree of Resin-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eugenol Nanoparticles in Dental Composites: Literature Review of Antimicrobial, Anti-Inflammatory, and Clinical Applications [mdpi.com]
The Multifaceted Reactivity of the Allyl Group in 2-Allyl-4-ethoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4-ethoxyphenol, a derivative of the naturally occurring eugenol, presents a versatile scaffold for chemical synthesis and drug discovery. The reactivity of this molecule is largely dictated by its three key functional groups: the phenolic hydroxyl, the aromatic ring, and critically, the allyl group. This technical guide provides an in-depth exploration of the chemical reactivity inherent to the allyl substituent of this compound. While specific experimental data for this exact molecule is limited, this guide draws upon established chemistry of the closely related and extensively studied analogue, eugenol (4-allyl-2-methoxyphenol), to provide a comprehensive overview of its expected reactivity. The principles and protocols outlined herein are intended to serve as a foundational resource for researchers engaged in the synthesis and derivatization of this class of compounds.
Core Reactivity of the Allyl Group
The allyl group (–CH₂–CH=CH₂) is characterized by a vinyl group attached to a methylene bridge. The sp² hybridized carbons of the double bond and the adjacent sp³ hybridized carbon create a reactive site susceptible to a variety of chemical transformations. The allylic C-H bonds are notably weaker than typical alkane C-H bonds, rendering them susceptible to radical-mediated reactions. Furthermore, the π-bond of the alkene is a region of high electron density, making it prone to electrophilic addition and rearrangement reactions.
Key Chemical Transformations of the Allyl Group
The allyl group of this compound is anticipated to undergo several key classes of reactions, as detailed below. The quantitative data, where available, is summarized from studies on analogous allylphenolic compounds like eugenol and should be considered as representative.
Claisen Rearrangement
The Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement that occurs in allyl aryl ethers upon heating, leading to the formation of o-allylphenols.[2][3] While this compound already possesses an allyl group on the ring, its synthetic precursor, 4-ethoxy-1-(allyloxy)benzene, would undergo this rearrangement to yield the target molecule. Understanding this reaction is crucial for the synthesis of this compound and its isomers. The reaction can be catalyzed by Lewis acids to proceed at lower temperatures.[1]
Table 1: Quantitative Data for Claisen Rearrangement of an Analogous Allyl Aryl Ether
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Allyl phenyl ether | Zinc powder | THF | 55 | 40 | 80 | [1] |
-
To a solution of allyl phenyl ether (10 mmol) in tetrahydrofuran (THF, 5 mL), add zinc powder (2.5 mmol).
-
Stir the reaction mixture in an oil bath preheated to 55°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 40 minutes), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford o-allylphenol.
References
Methodological & Application
Application Notes and Protocols for the Polymer Synthesis of 2-Allyl-4-ethoxyphenol
Disclaimer: The following application notes and protocols are primarily based on established methods for the synthesis and polymerization of eugenol (4-allyl-2-methoxyphenol) and its derivatives, which are close structural analogues of 2-allyl-4-ethoxyphenol. While these procedures are expected to be adaptable, optimization may be necessary for the specific target molecule.
Introduction
This compound is a functionalized phenolic monomer with significant potential in polymer chemistry. Its structural features, including a polymerizable allyl group and a reactive phenolic hydroxyl group, make it a versatile building block for a variety of polymeric materials. The ethoxy group can impart desirable properties such as increased flexibility and altered solubility compared to its methoxy counterpart, eugenol. Polymers derived from this compound are anticipated to find applications in coatings, adhesives, dental composites, and as materials with antioxidant and antimicrobial properties.[1][2] This document provides detailed protocols for the synthesis of the monomer and its subsequent polymerization via several common methods.
Monomer Synthesis: this compound
The synthesis of this compound can be approached via two primary routes: the allylation of 4-ethoxyphenol followed by a Claisen rearrangement, or the etherification of a pre-allylated catechol derivative. A plausible and commonly used method involves the Claisen rearrangement of an allyl ether of 4-ethoxyphenol.
Synthesis of this compound via Claisen Rearrangement
This protocol involves two main steps: the Williamson ether synthesis to form 4-allyloxyphenetole, followed by a thermal Claisen rearrangement.
Experimental Protocol:
Step 1: Williamson Ether Synthesis of 4-Allyloxyphenetole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyphenol (1 equivalent) in a suitable solvent such as acetone or ethanol.
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the solution.
-
Allylation: Add allyl bromide (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution to remove any unreacted 4-ethoxyphenol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-allyloxyphenetole.
Step 2: Claisen Rearrangement to this compound
-
Reaction Setup: Place the synthesized 4-allyloxyphenetole in a reaction vessel suitable for high-temperature reactions, under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the compound to 180-220 °C. The rearrangement is a thermal, intramolecular process.[3][4][5]
-
Reaction Time: Maintain the temperature for 2-4 hours. Monitor the progress of the rearrangement by TLC or GC-MS.
-
Purification: After the reaction is complete, the crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.
Polymer Synthesis from this compound Derivatives
For polymerization, the phenolic hydroxyl group of this compound is often derivatized to introduce a more reactive polymerizable group, such as a methacrylate. This prevents the acidic phenol from interfering with the polymerization process.
Synthesis of 2-Allyl-4-ethoxyphenyl Methacrylate (AEPMA)
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran in a flask cooled in an ice bath.
-
Methacryloylation: Add methacryloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Free Radical Polymerization of AEPMA
Experimental Protocol:
-
Reaction Mixture: In a polymerization tube, dissolve the AEPMA monomer and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.1-1 mol% relative to the monomer) in a suitable solvent (e.g., toluene, dioxane).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed tube in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).
-
Reaction Time: Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Emulsion Polymerization of AEPMA
This method is suitable for producing polymer latexes.
Experimental Protocol:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, prepare an aqueous solution of a surfactant such as sodium dodecyl sulfate (SDS).
-
Monomer Emulsion: In a separate beaker, prepare an emulsion of the AEPMA monomer in deionized water with a surfactant.
-
Reaction Setup: Heat the aqueous phase in the reactor to the desired temperature (e.g., 70-80 °C) under a nitrogen atmosphere.
-
Initiation: Add a water-soluble initiator, such as potassium persulfate (KPS), to the reactor.
-
Monomer Feed: Gradually feed the monomer emulsion into the reactor over a period of 2-4 hours.
-
Reaction Completion: After the feed is complete, continue stirring at the reaction temperature for another 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the resulting latex to room temperature for characterization of particle size, solid content, and polymer properties.
Data Presentation
The following tables summarize typical quantitative data obtained for polymers derived from eugenol methacrylate, which are expected to be comparable to those from 2-allyl-4-ethoxyphenyl methacrylate (AEPMA).
Table 1: Polymer Properties from Free Radical Polymerization of Eugenol-Based Methacrylates
| Monomer | Initiator | Mn ( g/mol ) | PDI | Tg (°C) | Reference |
| Eugenyl-2-hydroxypropyl methacrylate (EUGMA) | AIBN | 1.08 x 10⁵ | - | 46 | [6][7][8][9] |
| Poly(EUGMA-co-MMA) | AIBN | - | - | Increases with MMA content | [6][7][8][9] |
Table 2: Properties of Polymers from Emulsion Polymerization of Eugenol-Based Methacrylates
| Monomer | Particle Size (nm) | Tg (°C) | Reference |
| Poly(ethoxy eugenyl methacrylate) | 45-71 | 20-72 | [10] |
| Poly(ethoxy dihydroeugenyl methacrylate) | 45-71 | 20-72 | [10] |
Table 3: Thermal Properties of Photopolymerized Eugenol-Derived Methacrylates
| Polymer | Tg (°C) | Decomposition Temp (°C) | Reference |
| Poly(ethoxy eugenyl methacrylate) | ~60 | >250 | [11] |
| Poly(ethoxy isoeugenyl methacrylate) | ~70 | >250 | [11] |
| Poly(ethoxy dihydroeugenyl methacrylate) | ~25 | >250 | [11] |
Concluding Remarks
This compound serves as a promising bio-based monomer for the synthesis of functional polymers. The protocols provided herein, based on established chemistries for analogous compounds, offer a solid foundation for researchers to explore the synthesis and polymerization of this monomer. The resulting polymers are expected to exhibit interesting thermal and mechanical properties, making them suitable for a range of advanced applications. Further research will be beneficial to fully characterize the polymers derived from this compound and to explore their potential in various fields.
References
- 1. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate-Characterization and Thermal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate–Characterization and Thermal Properties | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoinduced Polymerization of Eugenol-Derived Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Allyl-4-ethoxyphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4-ethoxyphenol is a versatile aromatic compound with significant potential as a building block in organic synthesis. Its structure, featuring a reactive phenol, an allyl group, and an ethoxy moiety, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including novel drug candidates and biologically active compounds. While direct literature on the synthetic applications of this compound is limited, its close structural analog, 2-allyl-4-methoxyphenol (eugenol), is extensively studied. The reactivity patterns observed for eugenol serve as an excellent model for predicting the synthetic utility of this compound.
These application notes provide an overview of the potential synthetic transformations of this compound, including detailed experimental protocols adapted from established procedures for its methoxy analog. The protocols and data presented herein are intended to serve as a guide for researchers to explore the synthetic potential of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 142875-24-9 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Pale yellow oil (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) |
Proposed Synthetic Applications & Protocols
The presence of three distinct functional groups in this compound—the phenolic hydroxyl, the allyl group, and the aromatic ring—offers multiple avenues for synthetic modification.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group can be readily derivatized through various reactions, including esterification and etherification, to introduce new functionalities and modulate the biological activity of the resulting molecules.
Esterification of the phenolic hydroxyl group can be achieved using various carboxylic acids or their derivatives. The Yamaguchi esterification is a mild and efficient method for the synthesis of esters from sterically hindered alcohols and carboxylic acids.
Table 1: Proposed Yamaguchi Esterification of this compound with Various Carboxylic Acids
| Entry | Carboxylic Acid | Product | Proposed Yield (%)[1] |
| 1 | Propionic Acid | 2-Allyl-4-ethoxyphenyl propionate | 80-90 |
| 2 | Butyric Acid | 2-Allyl-4-ethoxyphenyl butyrate | 80-90 |
| 3 | Isobutyric Acid | 2-Allyl-4-ethoxyphenyl isobutyrate | 80-90 |
Experimental Protocol: General Procedure for Yamaguchi Esterification [1]
-
To a solution of the desired carboxylic acid (1.5 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.5 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Add a solution of this compound (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) in anhydrous dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
The phenolic hydroxyl can be converted to an ether by reaction with an alkyl halide in the presence of a base. This reaction is useful for introducing a variety of alkyl or substituted alkyl groups.
Table 2: Proposed Williamson Ether Synthesis with this compound
| Entry | Alkyl Halide | Base | Product | Proposed Yield (%) |
| 1 | Propargyl bromide | K₂CO₃ | 1-(Allyloxy)-2-ethoxy-4-allylbenzene | >80 |
| 2 | Benzyl bromide | K₂CO₃ | 1-(Benzyloxy)-2-ethoxy-4-allylbenzene | >85 |
| 3 | Ethyl bromoacetate | K₂CO₃ | Ethyl 2-((2-allyl-4-ethoxyphenyl)oxy)acetate | >75 |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a solution of this compound (1.0 mmol) in anhydrous acetone or DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (1.1 mmol).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Reactions Involving the Allyl Group
The allyl group is a versatile functional handle that can undergo a variety of transformations, including isomerization, oxidation, and addition reactions.
The terminal double bond of the allyl group can be isomerized to the thermodynamically more stable internal double bond to form the corresponding propenylphenol derivative.
Table 3: Proposed Isomerization of this compound
| Catalyst | Solvent | Product | Proposed Yield (%) |
| KOH | Ethanol | 2-(Prop-1-en-1-yl)-4-ethoxyphenol | >90 |
| RuCl₂(PPh₃)₃ | Toluene | 2-(Prop-1-en-1-yl)-4-ethoxyphenol | >95 |
Experimental Protocol: Base-Catalyzed Isomerization
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add potassium hydroxide (2.0 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and neutralize with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
The double bond of the allyl group can be epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form an oxirane, which is a useful intermediate for further transformations.
Table 4: Proposed Epoxidation of this compound
| Reagent | Solvent | Product | Proposed Yield (%) |
| m-CPBA | Dichloromethane | 2-(Oxiran-2-ylmethyl)-4-ethoxyphenol | >80 |
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.2 mmol) in dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Reactions on the Aromatic Ring
The electron-rich aromatic ring of this compound can undergo electrophilic substitution reactions such as nitration and bromination. The positions of substitution will be directed by the activating hydroxyl and ethoxy groups.
Nitration of the aromatic ring can introduce a nitro group, which can be further transformed into other functional groups, such as an amino group.
Table 5: Proposed Nitration of this compound
| Nitrating Agent | Conditions | Major Product | Proposed Yield (%) |
| HNO₃ / Acetic Acid | 0 °C to RT | 2-Allyl-4-ethoxy-5-nitrophenol | Moderate to Good |
Experimental Protocol: Nitration
-
Dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL) and cool to 0 °C.
-
Add a solution of nitric acid (1.1 mmol) in glacial acetic acid (2 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a promising building block for organic synthesis with multiple reactive sites that can be selectively functionalized. The protocols provided in these application notes, based on the well-established chemistry of its methoxy analog, eugenol, offer a starting point for exploring its synthetic utility. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals, potentially leading to the discovery of novel molecules with interesting biological and material properties.
Disclaimer: The experimental protocols and quantitative data presented here for this compound are proposed based on analogous reactions of similar compounds. Actual results may vary, and appropriate optimization and characterization are necessary. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for the Polymerization of 2-Allyl-4-ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential polymerization techniques for 2-allyl-4-ethoxyphenol, a functionalized phenol monomer with prospective applications in biomaterials, drug delivery, and specialty polymers. Due to the limited direct literature on the polymerization of this specific monomer, this document presents detailed, extrapolated protocols based on established methods for structurally similar compounds, including other functionalized phenols and allyl-containing monomers.
Introduction to this compound and its Polymerization Potential
This compound is a versatile monomer possessing both a polymerizable allyl group and a reactive phenolic hydroxyl group. This unique combination allows for various polymerization strategies and post-polymerization modifications, making its polymers attractive for advanced applications. The allyl group can potentially undergo polymerization via free radical, cationic, or enzymatic pathways. The phenolic hydroxyl offers a site for derivatization or can influence the polymer's properties, such as its antioxidant capabilities and solubility.
Potential Polymerization Techniques
Based on the polymerization of analogous compounds like 4-methoxyphenol and other allyl-functionalized monomers, three primary techniques are proposed for the polymerization of this compound:
-
Enzymatic Polymerization: This green chemistry approach utilizes enzymes, such as peroxidases, to catalyze the polymerization of phenols. This method often proceeds under mild conditions in aqueous media.
-
Free Radical Polymerization: A common method for vinyl monomers, though allyl monomers are known to be susceptible to degradative chain transfer, which can limit the molecular weight of the resulting polymer.
-
Cationic Polymerization: This technique can be effective for electron-rich olefins. The electron-donating ethoxy group on the aromatic ring may facilitate this type of polymerization.
Experimental Protocols
Protocol 1: Enzymatic Polymerization using Horseradish Peroxidase (HRP)
This protocol is adapted from the enzymatic polymerization of 4-methoxyphenol.[1][2]
Objective: To synthesize poly(this compound) using HRP as a catalyst in an aqueous micellar system.
Materials:
-
This compound (Monomer)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Sodium Dodecyl Sulfate (SDS)
-
Phosphate Buffer (pH 7.0)
-
Methanol
-
Acetone
-
Deionized Water
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Syringe pump
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Reaction Setup: In a 100 mL reaction flask, dissolve 1.0 g of this compound and 0.5 g of SDS in 50 mL of phosphate buffer (pH 7.0).
-
Enzyme Addition: Add 10 mg of HRP to the monomer solution and stir until fully dissolved.
-
Initiation: Slowly add 1.5 mL of 30% H₂O₂ solution to the reaction mixture using a syringe pump over a period of 4 hours at room temperature with continuous stirring.
-
Polymerization: Allow the reaction to proceed for 24 hours at room temperature.
-
Termination and Precipitation: Stop the reaction by adding 10 mL of methanol. Precipitate the polymer by adding the reaction mixture to 200 mL of cold methanol.
-
Purification: Collect the precipitate by centrifugation. Wash the polymer twice with deionized water and twice with methanol to remove unreacted monomer, enzyme, and surfactant.
-
Drying: Dry the purified polymer under vacuum or by freeze-drying to obtain the final product.
Diagram of Experimental Workflow:
Caption: Workflow for the enzymatic polymerization of this compound.
Protocol 2: Free Radical Polymerization
This protocol is based on general free radical polymerization techniques for vinyl monomers.
Objective: To polymerize this compound via a free radical mechanism using AIBN as an initiator.
Materials:
-
This compound (Monomer)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Toluene (Anhydrous)
-
Methanol
-
Hexane
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating
-
Condenser
-
Nitrogen or Argon gas supply
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve 2.0 g of this compound and 0.04 g of AIBN (2 wt% relative to monomer) in 10 mL of anhydrous toluene.
-
Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 48 hours under a nitrogen or argon atmosphere.
-
Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol.
-
Purification: Collect the polymer by vacuum filtration. Redissolve the polymer in a minimal amount of toluene and re-precipitate in cold hexane to further purify.
-
Drying: Dry the polymer in a vacuum oven at 40°C overnight.
Diagram of Experimental Workflow:
Caption: Workflow for the free radical polymerization of this compound.
Protocol 3: Cationic Polymerization
This protocol is extrapolated from general cationic polymerization methods for activated olefins.
Objective: To synthesize poly(this compound) using a cationic initiator.
Materials:
-
This compound (Monomer, dried over CaH₂)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (with a few drops of ammonia)
Equipment:
-
Schlenk flask
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Syringes
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2.0 g of purified this compound in 20 mL of anhydrous DCM.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Initiation: Add 0.1 mL of BF₃·OEt₂ to the stirred solution via syringe.
-
Polymerization: Maintain the reaction at -78°C for 6 hours.
-
Termination: Quench the polymerization by adding 5 mL of cold methanol containing a few drops of ammonia.
-
Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by adding the solution to 200 mL of vigorously stirred cold methanol.
-
Washing and Drying: Filter the precipitate, wash with fresh methanol, and dry in a vacuum oven at room temperature.
Diagram of Experimental Workflow:
Caption: Workflow for the cationic polymerization of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the described polymerization techniques. These values are illustrative and would need to be confirmed by experimentation.
Table 1: Reaction Conditions for Polymerization of this compound
| Parameter | Enzymatic Polymerization | Free Radical Polymerization | Cationic Polymerization |
| Monomer Conc. (M) | 0.1 | 1.0 | 0.5 |
| Initiator/Catalyst | HRP/H₂O₂ | AIBN | BF₃·OEt₂ |
| Initiator Conc. (mol%) | 0.1 (HRP) | 2.0 | 1.0 |
| Solvent | Phosphate Buffer (pH 7.0) | Toluene | Dichloromethane |
| Temperature (°C) | 25 | 70 | -78 |
| Reaction Time (h) | 24 | 48 | 6 |
Table 2: Expected Polymer Properties
| Property | Enzymatic Polymerization | Free Radical Polymerization | Cationic Polymerization |
| Yield (%) | 60-75 | 40-55 | 70-85 |
| Number-Average MW (Mₙ, g/mol ) | 1,000 - 3,000 | 800 - 2,000 | 2,000 - 5,000 |
| Polydispersity Index (PDI) | > 2.0 | > 2.5 | 1.5 - 2.0 |
| Solubility | Soluble in DMF, DMSO | Soluble in Toluene, THF | Soluble in DCM, THF |
| Appearance | Light brown powder | Off-white solid | White to pale yellow solid |
Concluding Remarks
The protocols and data presented herein provide a foundational framework for the synthesis and investigation of poly(this compound). Researchers are encouraged to use these notes as a starting point, with the understanding that optimization of reaction conditions will be necessary to achieve desired polymer characteristics. The versatile nature of the monomer suggests that its polymers could be valuable materials in various scientific and industrial fields, including as functional coatings, drug-conjugates, and advanced biomaterials. Further characterization of the synthesized polymers, including spectroscopic analysis (NMR, FT-IR), thermal analysis (TGA, DSC), and morphological studies (SEM, TEM), is essential to fully elucidate their structure-property relationships.
References
Application Notes and Protocols for the Analytical Determination of 2-Allyl-4-ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4-ethoxyphenol is a phenolic compound of interest in various fields, including chemical synthesis and potentially as an intermediate in drug development. Accurate and reliable analytical methods are crucial for its detection, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and powerful analytical techniques. The provided methods are based on established procedures for analogous phenolic compounds and can be adapted and validated for specific matrices.
Analytical Methodologies
The primary methods for the analysis of this compound are GC-MS and HPLC with UV or MS detection. GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and structural identification. HPLC is a versatile technique for the separation of a wide range of compounds and can be tailored for the analysis of phenols with high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high-resolution separation and definitive identification based on the mass spectrum of the analyte. For phenolic compounds, derivatization may sometimes be employed to improve volatility and peak shape, though it is often not strictly necessary for allylphenols.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a C18 column is the most common approach for the separation of phenolic compounds.[1][2][3] A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (typically acetonitrile or methanol) is generally effective.[1][2]
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of phenolic compounds using GC-MS and HPLC-MS/MS. These values are representative and should be determined for this compound during method validation.
| Parameter | GC-MS | HPLC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.01 - 10 µg/kg | 0.008 - 2.09 µg/kg | [4][5] |
| Limit of Quantification (LOQ) | 0.03 - 30 µg/kg | 0.024 - 6.27 µg/kg | [4][5] |
| Linearity (R²) | > 0.99 | > 0.99 | [4][6] |
| Recovery | 80 - 115% | 81.9 - 117.2% | [5][6] |
| Relative Standard Deviation (RSD) | < 15% | < 15% | [4][6] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices
Solid-phase extraction is a widely used technique for the cleanup and concentration of phenols from complex matrices.[7]
Materials:
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acid (e.g., HCl or formic acid) for pH adjustment
-
Elution solvent (e.g., methanol, acetonitrile, or ethyl acetate)
-
Nitrogen evaporator or vacuum manifold
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).
-
Sample Loading: Acidify the sample (e.g., urine, plasma) to pH 2-3 and load it onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove interfering polar compounds.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained this compound with an appropriate organic solvent (e.g., 5 mL of ethyl acetate or methanol).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS or HPLC analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for Sample Preparation.
GC-MS Protocol
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Caption: GC-MS Analysis Workflow.
HPLC Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Detection: UV at 280 nm or MS detection in positive or negative ion mode, depending on the ionization efficiency of the compound.
Conclusion
The presented GC-MS and HPLC methods provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. It is essential to perform a thorough method validation for the specific matrix of interest to ensure accurate and precise results. These protocols serve as a strong foundation for researchers, scientists, and drug development professionals working with this compound.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Allylphenol [webbook.nist.gov]
- 10. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Kinetics Studies of 2-Allyl-4-ethoxyphenol Formation via Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aromatic Claisen rearrangement is a powerful and reliable method for the formation of C-C bonds in the synthesis of substituted phenols. This[1][1]-sigmatropic rearrangement of allyl phenyl ethers proceeds through a concerted, intramolecular mechanism, typically induced by thermal means. The study of the reaction kinetics of this rearrangement is crucial for optimizing reaction conditions, improving yields, and scaling up production for various applications, including drug development, where substituted phenols are valuable intermediates.
This document provides detailed protocols for studying the reaction kinetics of the formation of 2-Allyl-4-ethoxyphenol from its precursor, allyl 4-ethoxyphenyl ether. It includes methodologies for the synthesis of the starting material, monitoring the progress of the Claisen rearrangement, and determining key kinetic parameters. While the protocols are based on established principles of the Claisen rearrangement, the quantitative data presented herein is hypothetical and for illustrative purposes. It is intended to serve as a guide for researchers to design and execute their own kinetic studies. The presence of an electron-donating ethoxy group at the para position is expected to accelerate the reaction rate compared to unsubstituted allyl phenyl ether.
Experimental Protocols
Synthesis of Allyl 4-ethoxyphenyl ether (Precursor)
This protocol describes the synthesis of the starting material for the Claisen rearrangement via a Williamson ether synthesis.
Materials:
-
4-Ethoxyphenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-ethoxyphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl 4-ethoxyphenyl ether.
-
Purify the product by column chromatography on silica gel if necessary.
Kinetic Study of the Claisen Rearrangement
This protocol outlines the procedure for monitoring the thermal Claisen rearrangement of allyl 4-ethoxyphenyl ether to this compound and collecting kinetic data.
Materials:
-
Allyl 4-ethoxyphenyl ether
-
High-boiling point solvent (e.g., diphenyl ether or N,N-diethylaniline)
-
Internal standard (e.g., decane or dodecane)
-
Reaction vials or sealed tubes
-
Thermostatically controlled oil bath or heating block
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Syringes for sampling
-
Ice-water bath
Procedure:
-
Prepare a stock solution of allyl 4-ethoxyphenyl ether and an internal standard in the chosen high-boiling point solvent. The initial concentration of the ether should be accurately known (e.g., 0.1 M).
-
Aliquot the stock solution into several reaction vials or sealed tubes.
-
Place the vials in a pre-heated, thermostatically controlled oil bath at the desired temperature (e.g., 180°C, 190°C, 200°C, 210°C).
-
At regular time intervals, remove a vial from the oil bath and immediately quench the reaction by placing it in an ice-water bath.
-
Analyze the composition of each quenched sample using GC-FID or HPLC to determine the concentration of the reactant (allyl 4-ethoxyphenyl ether) and the product (this compound) relative to the internal standard.
-
Repeat the experiment at different temperatures to study the effect of temperature on the reaction rate.
Data Presentation (Hypothetical Data)
The following tables summarize hypothetical quantitative data for the Claisen rearrangement of allyl 4-ethoxyphenyl ether. This data is intended to be representative of what would be obtained from the experimental protocols described above.
Table 1: Concentration of Allyl 4-ethoxyphenyl ether vs. Time at Different Temperatures
| Time (min) | Concentration at 180°C (M) | Concentration at 190°C (M) | Concentration at 200°C (M) | Concentration at 210°C (M) |
| 0 | 0.1000 | 0.1000 | 0.1000 | 0.1000 |
| 30 | 0.0883 | 0.0819 | 0.0741 | 0.0656 |
| 60 | 0.0779 | 0.0670 | 0.0549 | 0.0430 |
| 90 | 0.0687 | 0.0549 | 0.0407 | 0.0282 |
| 120 | 0.0606 | 0.0449 | 0.0301 | 0.0185 |
| 180 | 0.0472 | 0.0298 | 0.0165 | 0.0079 |
Table 2: Calculated Kinetic Parameters
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 180 | 453.15 | 2.10 x 10⁻⁵ | -10.77 | 0.002207 |
| 190 | 463.15 | 4.05 x 10⁻⁵ | -10.11 | 0.002159 |
| 200 | 473.15 | 7.65 x 10⁻⁵ | -9.48 | 0.002114 |
| 210 | 483.15 | 1.42 x 10⁻⁴ | -8.86 | 0.002070 |
Arrhenius Plot Analysis: A plot of ln(k) versus 1/T (Arrhenius plot) would yield a straight line with a slope of -Ea/R and a y-intercept of ln(A).
-
Activation Energy (Ea): From the slope of the Arrhenius plot, a hypothetical activation energy of 135 kJ/mol is calculated.
-
Pre-exponential Factor (A): From the y-intercept, a hypothetical pre-exponential factor of 5.2 x 10¹⁰ s⁻¹ is determined.
Visualizations
Experimental Workflow
Caption: Workflow for the kinetic study of this compound formation.
Claisen Rearrangement Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the aromatic Claisen rearrangement.
References
Application Notes and Protocols for 2-Allyl-4-ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis, characterization, and biological evaluation of 2-Allyl-4-ethoxyphenol. The protocols are intended to guide researchers in the potential applications of this compound in antioxidant, anti-inflammatory, and cytotoxicity studies.
Physicochemical Properties and Characterization
This compound is a phenolic compound with potential biological activities. Below is a summary of its key physicochemical properties. While experimental data for this compound is limited, data for the closely related compound 2-Allyl-4-methoxyphenol is provided for comparison.
| Property | This compound (Predicted/Supplier Data) | 2-Allyl-4-methoxyphenol (Experimental Data)[1][2] |
| Molecular Formula | C₁₁H₁₄O₂[3] | C₁₀H₁₂O₂[1] |
| Molecular Weight | 178.23 g/mol [3] | 164.20 g/mol [1] |
| Appearance | - | Colorless or pale yellow liquid[4] |
| Solubility | - | Soluble in ethanol and other organic solvents, insoluble in water. |
| ¹H NMR | Predicted shifts based on structure | See PubChem CID 346056 for experimental data[1] |
| ¹³C NMR | Predicted shifts based on structure | See PubChem CID 346056 for experimental data[1] |
| Mass Spectrometry | m/z 178.10 [M]⁺ (Predicted) | m/z 164 [M]⁺, 149, 131[1] |
Synthesis Protocol: Claisen Rearrangement
A plausible synthetic route to this compound is via a two-step process involving Williamson ether synthesis followed by a Claisen rearrangement.[5][6][7][8]
Workflow for Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Protocol:
Step 1: Synthesis of Allyl 4-ethoxyphenyl ether (Williamson Ether Synthesis)
-
To a solution of 4-ethoxyphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure allyl 4-ethoxyphenyl ether.
Step 2: Synthesis of this compound (Claisen Rearrangement)
-
Heat the purified allyl 4-ethoxyphenyl ether (1 equivalent) neat (without solvent) to 180-200°C in an inert atmosphere (e.g., under nitrogen or argon).
-
Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.
-
Cool the reaction mixture to room temperature.
-
The crude product, this compound, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[9]
Biological Activity Evaluation Protocols
The following are detailed protocols for assessing the antioxidant, anti-inflammatory, and cytotoxic activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay[10][11][12]
This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound solution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol/ethanol to triplicate wells instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.
Comparative Data for a Related Compound:
| Compound | DPPH Scavenging Activity (IC₅₀) |
| 2-Allyl-4-methoxyphenol | Potent radical-scavenging activity has been reported.[10] |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)[14][15][16]
This assay determines the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the culture medium.
-
Pre-treat the cells with the different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells will serve as a negative control.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC₅₀ value.
Workflow for Anti-inflammatory Assay
Caption: Workflow for the nitric oxide inhibition assay.
Cytotoxicity Assay: MTT Assay[17][18][19]
This colorimetric assay assesses the effect of the compound on cell viability and proliferation.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Data for a Related Compound:
| Compound | Cell Line | Cytotoxicity (IC₅₀) |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (human breast cancer) | 0.400 µg/mL[11] |
| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 (human breast cancer) | 5.73 µg/mL[11] |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 (human breast cancer) | 1.29 µg/mL[11] |
Potential Signaling Pathways
Phenolic compounds are known to modulate various signaling pathways involved in inflammation and cancer.[12][13] While the specific pathways affected by this compound require experimental validation, it is plausible that it could interact with key inflammatory and cell survival pathways such as NF-κB and MAPK.
Potential Signaling Pathway Interactions
Caption: Potential signaling pathways modulated by this compound.
References
- 1. 2-Allyl-4-methoxyphenol | C10H12O2 | CID 346056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Allyl-4-methoxyphenol | C10H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 4. ymdb.ca [ymdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. name-reaction.com [name-reaction.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 13. Evaluation of cytotoxic and apoptotic effects of the extracts and phenolic compounds of Astragalus globosus Vahl and Astragalus breviflorus DC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 2-Allyl-4-ethoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4-ethoxyphenol and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the allyl group, the phenolic hydroxyl, and the ethoxy substituent provides a versatile scaffold for structural modifications to tune their biological and chemical properties. This document provides detailed protocols for the synthesis of this compound and outlines key applications of its derivatives, focusing on their potential as antimicrobial and anticancer agents. The information is intended to guide researchers in the synthesis, evaluation, and further development of this promising class of compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the Williamson ether synthesis to form allyl 4-ethoxyphenyl ether, followed by a thermal Claisen rearrangement.
Diagram of the Synthetic Workflow
Application Notes and Protocols: 2-Allyl-4-ethoxyphenol in the Production of Acrylonitrile and Phenols
Disclaimer: The use of 2-allyl-4-ethoxyphenol as a direct precursor for the industrial production of acrylonitrile and phenols is not described in readily available scientific literature. The following application notes and protocols are based on established chemical principles and analogous reactions. The protocols provided are hypothetical and would require significant research and development to be realized.
Introduction
This compound is a substituted phenolic compound containing a reactive allyl group. While not a conventional starting material, its functional groups offer theoretical pathways to acrylonitrile and simpler phenols. This document outlines the standard industrial production methods for these chemicals and explores hypothetical routes starting from this compound for research and development purposes.
Part 1: Production of Acrylonitrile
The dominant industrial method for acrylonitrile production is the SOHIO process, which involves the vapor-phase ammoxidation of propylene.[1][2][3][4] This process utilizes a catalyst, typically based on bismuth molybdate, to react propylene with ammonia and air at high temperatures.[1]
A less common but relevant method is the ammoxidation of allyl alcohol, which has been demonstrated over antimony-iron oxide catalysts.[5][6]
Hypothetical Application: Acrylonitrile from this compound
A theoretical pathway from this compound to acrylonitrile would likely involve a multi-step synthesis. A key challenge is the selective conversion of the allyl group to a nitrile without affecting the aromatic ring.
Proposed Multi-Step Synthesis:
-
Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of this compound would first need to be protected.
-
Oxidative Cleavage of the Allyl Group: The allyl group could be oxidatively cleaved to yield an intermediate that can be converted to a nitrile.
-
Conversion to Nitrile: The intermediate would then undergo a reaction to form the nitrile group.
-
Deprotection: Removal of the protecting group to yield a phenol-containing nitrile, or further modification.
Due to the lack of direct literature precedent, quantitative data for this proposed pathway is not available.
Standard Industrial Acrylonitrile Production Data
| Parameter | SOHIO Process (Propylene Ammoxidation) |
| Reactants | Propylene, Ammonia, Air |
| Catalyst | Bismuth Molybdate based |
| Temperature | 400-510 °C[1] |
| Pressure | 0.3-2 bar[1] |
| Yield | High (process is very efficient) |
Experimental Protocol: Ammoxidation of Propylene (SOHIO Process) - A Generalized Laboratory Procedure
This protocol is a generalized representation of the industrial SOHIO process for educational and research purposes.
Materials:
-
Propylene gas
-
Ammonia gas
-
Compressed air
-
Fluidized bed reactor
-
Bismuth molybdate catalyst
-
Condenser
-
Gas chromatograph for analysis
Procedure:
-
The fluidized bed reactor is charged with the bismuth molybdate catalyst.
-
The reactor is heated to the reaction temperature of 400-510°C.[1]
-
A gaseous feed mixture of propylene, ammonia, and air in the appropriate stoichiometric ratio is introduced into the bottom of the reactor.
-
The gases flow through the fluidized catalyst bed where the ammoxidation reaction occurs.
-
The gaseous effluent from the reactor, containing acrylonitrile, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the products.
-
The liquid product mixture is collected and analyzed by gas chromatography to determine the yield and composition.
-
Unreacted gases can be recycled back into the feed stream.
Diagram: Industrial Acrylonitrile Production (SOHIO Process)
Caption: Workflow of the SOHIO process for acrylonitrile production.
Part 2: Production of Phenols
The primary industrial methods for phenol production are the Cumene process and the hydrolysis of benzenesulfonic acid.[7][8][9][10] The Cumene process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved in the presence of an acid to yield phenol and acetone.[7][10]
Hypothetical Application: Phenol from this compound
A potential, albeit unconventional, route to a simpler phenol from this compound would involve the cleavage of the allyl and ethoxy groups.
Proposed Reactions:
-
Deallylation: The allyl group can be removed through various methods, such as isomerization followed by cleavage, or through transition metal-catalyzed reactions.
-
De-ethoxylation: The ethoxy group can be cleaved to a hydroxyl group using strong acids like HBr or BBr3.
Quantitative Data for a Related Reaction: Synthesis of 2-Allylphenol
While not starting from this compound, the synthesis of 2-allylphenol from an allyl phenyl ether provides some relevant data.
| Reactant | Product | Catalyst | Solvent | Temperature | Yield | Reference |
| (2-Allylphenoxy)trimethylsilane | 2-Allylphenol | 1,3-disulfonic acid imidazolium hydrogen sulfate | Methanol | 20°C | 98% | [11] |
Experimental Protocol: Claisen Rearrangement of Allyl Phenyl Ether (A General Method for Allylphenol Synthesis)
This protocol describes a general method for the synthesis of allylphenols, which is a key type of reaction for the starting material .[12]
Materials:
-
Allyl phenyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Silica gel for chromatography
Procedure:
-
Allyl phenyl ether is dissolved in a high-boiling point solvent in a round-bottom flask.
-
The flask is fitted with a reflux condenser and heated to the boiling point of the solvent.
-
The reaction mixture is refluxed for several hours to induce the Claisen rearrangement.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure allylphenol.[12]
Diagram: Hypothetical Conversion of this compound to Phenol
References
- 1. researchgate.net [researchgate.net]
- 2. Technology Profile Acrylonitrile Production Propylene synthetic fibers • [polyestertime.com]
- 3. scribd.com [scribd.com]
- 4. Production of Acrylonitrile from the ammoxidation of propylene | PPT [slideshare.net]
- 5. Ammoxidation of allyl alcohol – a sustainable route to acrylonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. krohne.com [krohne.com]
- 8. Ch24 - Phenols, industrial prep [chem.ucalgary.ca]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. General synthesis of phenols_Chemicalbook [chemicalbook.com]
- 11. 2-Allylphenol synthesis - chemicalbook [chemicalbook.com]
- 12. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Williamson Ether Synthesis of 2-Allyl-4-ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-Allyl-4-ethoxyphenol, a valuable intermediate in organic synthesis and potential building block for drug discovery. The synthesis is presented as a two-step process commencing with the preparation of 4-ethoxyphenol from hydroquinone, followed by the Williamson ether synthesis to introduce the allyl group. This application note includes detailed experimental procedures, tables of quantitative data, and workflow diagrams to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alkoxide and a primary alkyl halide.[1][2] This method is particularly effective for the synthesis of aryl ethers from phenols. This compound is a substituted phenol derivative with potential applications in the synthesis of more complex molecules, including biologically active compounds. Its structure incorporates both an ether linkage and a reactive allyl group, making it a versatile synthetic intermediate.
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the mono-O-ethylation of hydroquinone to yield 4-ethoxyphenol.[3][4] The subsequent step is a Williamson ether synthesis, specifically the O-allylation of 4-ethoxyphenol, to afford the final product.[5] Careful control of reaction conditions is crucial to ensure high yields and minimize side products.
Overall Synthesis Workflow
The overall synthetic strategy for this compound is depicted below.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Ethoxyphenol from Hydroquinone
This protocol is adapted from established methods for the mono-alkylation of hydroquinone.[3][4]
Materials:
-
Hydroquinone
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, prepare a solution of hydroquinone in a weak aqueous sodium hydroxide solution.
-
With vigorous stirring, add diethyl sulfate dropwise to the reaction mixture at a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for a specified time to ensure the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure 4-ethoxyphenol.
Quantitative Data for Step 1:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| Hydroquinone | C₆H₆O₂ | 110.11 | 1.0 | 110.11 | - |
| Diethyl sulfate | C₄H₁₀O₄S | 154.18 | 1.0 | 154.18 | - |
| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | - | - | ~69[3] |
Step 2: Williamson Ether Synthesis of this compound
This protocol follows a general procedure for the O-alkylation of phenols.[5]
Materials:
-
4-Ethoxyphenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Water (deionized)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a suspension of anhydrous potassium carbonate in anhydrous acetone, add 4-ethoxyphenol.
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
-
Add allyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and then with brine solution in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Quantitative Data for Step 2:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 1.0 | 138.16 g | - |
| Allyl bromide | C₃H₅Br | 120.98 | 1.1 | ~91.5 µL | - |
| This compound | C₁₁H₁₄O₂ | 178.23 | - | - | High |
Reaction Mechanisms
Williamson Ether Synthesis
The synthesis of this compound proceeds via a classic Sₙ2 mechanism.
References
Application Notes and Protocols for the Claisen Rearrangement of 2-Allyl-4-ethoxyphenol Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-allyl-4-ethoxyphenol via the Claisen rearrangement of its precursor, 1-allyloxy-4-ethoxybenzene. This compound and its derivatives are of interest in medicinal chemistry and drug development due to the biological activity exhibited by allylated phenols.
Introduction
The Claisen rearrangement is a powerful and reliable carbon-carbon bond-forming reaction, specifically a[1][1]-sigmatropic rearrangement, that transforms allyl aryl ethers into ortho-allyl phenols.[2] This thermal rearrangement proceeds through a concerted, intramolecular mechanism involving a cyclic transition state.[2] The reaction is of significant interest in synthetic organic chemistry for the preparation of substituted phenols which are valuable intermediates in the synthesis of a wide range of biologically active molecules. Derivatives of 2-allylphenol have shown potential as anticancer and antifungal agents, making the development of efficient synthetic routes to these compounds crucial for drug discovery programs.
This document outlines the synthesis of the precursor 1-allyloxy-4-ethoxybenzene via Williamson ether synthesis, followed by its Claisen rearrangement to yield this compound. Both conventional heating and microwave-assisted protocols for the rearrangement are presented.
Data Presentation
Quantitative data for the Claisen rearrangement of various allyl phenyl ethers are summarized in the table below to provide a comparative context for the expected outcomes of the described protocols.
| Precursor | Conditions | Solvent | Yield of ortho-allylphenol | By-products | Reference |
| Allyl phenyl ether | 180°C, Oil Bath | DMSO | Good | 4-methoxyphenol (~1.5%) | [3] |
| 1-Allyloxy-4-methoxybenzene | 170-185°C, Microwave | None | Quantitative | 4-methoxyphenol (~6%) | [3][4] |
| 1-Allyloxy-4-methoxybenzene | 170-185°C, Oil Bath | None | Good | 4-methoxyphenol (~1.5%) | [3] |
| Allyl phenyl ether | High Temperature | None | ~80% | Mixture of allylating phenols | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Allyloxy-4-ethoxybenzene (Precursor)
This protocol describes the synthesis of the Claisen rearrangement precursor via a Williamson ether synthesis.
Materials:
-
4-Ethoxyphenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyphenol (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetone (10-15 mL per gram of 4-ethoxyphenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.1 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M aqueous NaOH to remove any unreacted phenol, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-allyloxy-4-ethoxybenzene.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Claisen Rearrangement of 1-Allyloxy-4-ethoxybenzene to this compound
Two methods are provided: conventional heating and microwave-assisted synthesis.
Method A: Conventional Heating
Materials:
-
1-Allyloxy-4-ethoxybenzene
-
N,N-Dimethylformamide (DMF) or high-boiling solvent like diphenyl ether (optional, can be run neat)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller or sand bath
-
Dichloromethane or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Place 1-allyloxy-4-ethoxybenzene (1 equivalent) in a round-bottom flask. The reaction can be performed neat or in a high-boiling solvent like DMF.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 180-220°C in a heating mantle or sand bath.
-
Maintain this temperature for 3-6 hours. Monitor the progress of the rearrangement by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the crude product in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired ortho-product from any potential para-rearranged by-product and unreacted starting material.
Method B: Microwave-Assisted Synthesis
Materials:
-
1-Allyloxy-4-ethoxybenzene
-
Microwave vial with a stir bar
-
Microwave reactor
-
Dichloromethane or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Place 1-allyloxy-4-ethoxybenzene (1 equivalent) in a microwave vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Heat the sample to 170-185°C and hold at this temperature for 10-30 minutes.[3] The optimal time should be determined by monitoring the reaction.
-
After the reaction is complete, cool the vial to a safe temperature.
-
Open the vial and dissolve the crude product in dichloromethane or diethyl ether.
-
Follow the work-up and purification steps (7-11) as described in the conventional heating method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Claisen rearrangement of allylpara-substituted phenyl ethers using microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of 2-Allyl-4-ethoxyphenol and its Derivatives: Application Notes and Protocols for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic analysis of 2-Allyl-4-ethoxyphenol and its derivatives, compounds of interest in medicinal chemistry and drug development due to their structural similarity to known bioactive molecules like eugenol. This document outlines standard experimental protocols for acquiring and interpreting key spectroscopic data and discusses the application of these compounds in cancer research, with a focus on their potential to modulate cellular signaling pathways.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1' | 5.90-6.10 (m) | - |
| H-2' | 5.00-5.15 (m) | - |
| H-3 | 6.75-6.85 (d) | 114.5 |
| H-5 | 6.65-6.75 (dd) | 115.8 |
| H-6 | 6.80-6.90 (d) | 112.9 |
| -OCH₂CH₃ | 3.95-4.10 (q) | 64.2 |
| -OCH₂CH₃ | 1.35-1.45 (t) | 14.8 |
| Allyl-CH₂- | 3.25-3.35 (d) | 39.5 |
| Allyl-=CH- | - | 137.5 |
| Allyl-=CH₂ | - | 115.3 |
| C-1 | - | 148.1 |
| C-2 | - | 131.2 |
| C-4 | - | 143.9 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar compounds. Actual experimental values may vary slightly.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 2: Characteristic FT-IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=C (alkene) | Stretching | 1635-1645 |
| C=C (aromatic) | Stretching | 1500-1600 |
| C-O (ether) | Stretching | 1200-1270 |
| C-O (phenol) | Stretching | 1150-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for aromatic compounds.
Table 3: Expected UV-Vis Absorption Maxima for this compound in Ethanol.
| Transition | λmax (nm) |
| π → π* | ~280 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| [M+H]⁺ | 179.10666 |
| [M+Na]⁺ | 201.08860 |
| [M-H]⁻ | 177.09210 |
Note: Data predicted using computational tools.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound and its derivatives are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
For liquids: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.
-
Set the desired number of scans (typically 16-32) and resolution (typically 4 cm⁻¹).
-
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a reference cuvette with the pure solvent.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
-
Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer and record the spectrum.
-
Data Processing: The instrument will plot absorbance versus wavelength. Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in both positive and negative ion modes.
-
Data Processing: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Application in Drug Development: Anticancer Activity of Eugenol Derivatives
Derivatives of this compound, such as eugenol (4-allyl-2-methoxyphenol), have demonstrated significant potential as anticancer agents.[1][2] Studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells, including the MCF-7 human breast cancer cell line.[3]
Signaling Pathway Modulation
Eugenol and its derivatives have been shown to exert their anticancer effects by modulating various intracellular signaling pathways. In MCF-7 cells, eugenol has been reported to induce apoptosis through a mechanism that involves the release of cytochrome c from the mitochondria and an increase in reactive oxygen species (ROS), ultimately leading to caspase activation and cell death.
Caption: Proposed signaling pathway for apoptosis induction by eugenol in MCF-7 cells.
Experimental Workflow for Cytotoxicity and Mechanistic Studies
The following workflow outlines the key steps for evaluating the anticancer activity of this compound derivatives.
Caption: Experimental workflow for evaluating the anticancer effects of a test compound.
References
Application Notes and Protocols for Copolymers Featuring 2-Allyl-4-ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data and established protocols for the synthesis and application of copolymers specifically derived from 2-Allyl-4-ethoxyphenol are limited in publicly available scientific literature. The following application notes and protocols are therefore based on established principles of polymer chemistry and draw from research on structurally similar allylphenol and polyphenol-based copolymers. These guidelines are intended to serve as a foundational resource to facilitate further research and development.
Introduction to this compound for Copolymer Development
This compound is a functional monomer possessing a unique combination of a polymerizable allyl group, a phenolic hydroxyl group, and an ethoxy group. This trifunctional nature makes it an attractive candidate for the development of advanced copolymers with tailored properties for a range of biomedical applications, including drug delivery, tissue engineering, and diagnostics.[1][2]
The allyl group provides a site for polymerization, often through controlled radical polymerization techniques, allowing for the creation of well-defined polymer architectures.[2] The phenolic hydroxyl group offers a reactive handle for post-polymerization modification, such as the conjugation of drugs, targeting ligands, or imaging agents.[1][3] Furthermore, the inherent antioxidant properties of the phenol moiety may contribute to the therapeutic efficacy of the resulting copolymers.[1][3] The ethoxy group can influence the polymer's solubility and thermal properties.
Potential Advantages of this compound Copolymers in Drug Delivery:
-
Controlled Drug Release: The polymer matrix can be designed to release therapeutic agents in a controlled manner.[4]
-
Targeted Delivery: The phenolic hydroxyl group allows for the attachment of targeting moieties to direct the copolymer-drug conjugate to specific cells or tissues.
-
Enhanced Bioavailability: Encapsulation within or conjugation to the copolymer can improve the solubility and in vivo stability of hydrophobic drugs.[5]
-
Stimuli-Responsive Systems: Copolymers can be designed to respond to specific physiological stimuli (e.g., pH, enzymes) for on-demand drug release.[3]
Synthesis of this compound Monomer
The synthesis of this compound can be adapted from general methods for the synthesis of allylphenols. A common approach involves a two-step process:
-
Williamson Ether Synthesis: Ethylation of the para-hydroxyl group of a suitable catechol precursor.
-
Claisen Rearrangement: Thermal or Lewis acid-catalyzed rearrangement of an O-allyl ether intermediate to introduce the allyl group onto the aromatic ring.
A plausible synthetic route is outlined below, starting from 4-ethoxyphenol.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
4-Ethoxyphenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
N,N-Dimethylaniline (or other high-boiling solvent)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-Allyloxy-4-ethoxybenzene
-
To a solution of 4-ethoxyphenol (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Add allyl bromide (1.2 eq.) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-allyloxy-4-ethoxybenzene.
Step 2: Claisen Rearrangement to this compound
-
Heat the crude 1-allyloxy-4-ethoxybenzene (1 eq.) in N,N-dimethylaniline under an inert atmosphere (e.g., Nitrogen or Argon) at 180-220 °C for 4-8 hours.
-
Monitor the rearrangement by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl to remove the N,N-dimethylaniline, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.
Copolymerization of this compound
Controlled radical polymerization techniques are recommended for the synthesis of well-defined copolymers of this compound. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are suitable methods.
Potential Comonomers
The choice of comonomer will significantly impact the properties of the resulting copolymer.
| Comonomer | Potential Contribution to Copolymer Properties |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | Enhances hydrophilicity, biocompatibility, and provides "stealth" properties to reduce protein adsorption and prolong circulation time.[6] |
| N-isopropylacrylamide (NIPAM) | Imparts thermo-responsive behavior, leading to a lower critical solution temperature (LCST) that can be tuned for temperature-triggered drug release. |
| (Meth)acrylic acid | Introduces pH-responsive character due to the carboxylic acid groups. |
| Methyl methacrylate (MMA) | Increases hydrophobicity and can be used to tune the overall hydrophilic-lipophilic balance of the copolymer. |
Experimental Protocol: RAFT Copolymerization of this compound with PEGMA
This protocol provides a general procedure for the synthesis of a random copolymer.
Materials:
-
This compound (AEP)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ~300 g/mol )
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or Azobisisobutyronitrile (AIBN) (Initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
1,4-Dioxane (or other suitable solvent)
-
Diethyl ether (cold)
Procedure:
-
In a Schlenk flask, dissolve AEP (e.g., 10 mmol), PEGMA (e.g., 10 mmol), CPADB (e.g., 0.1 mmol), and ACVA (e.g., 0.02 mmol) in 1,4-dioxane (e.g., 20 mL). The molar ratio of [Monomers]:[RAFT agent]:[Initiator] should be carefully controlled to target a specific molecular weight and achieve a low polydispersity index (PDI).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.
-
Precipitate the copolymer by adding the reaction solution dropwise into a large excess of cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and re-precipitate into cold diethyl ether to remove unreacted monomers and initiator fragments.
-
Dry the final copolymer under vacuum to a constant weight.
Characterization:
-
¹H NMR: To determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the incorporation of both monomers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a series of P(AEP-co-PEGMA) copolymers synthesized with varying monomer feed ratios.
| Copolymer ID | AEP:PEGMA Feed Ratio (molar) | AEP in Copolymer (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| P(AEP-co-PEGMA)-1 | 1:3 | 23 | 15,200 | 1.15 | 45 |
| P(AEP-co-PEGMA)-2 | 1:1 | 48 | 18,500 | 1.18 | 62 |
| P(AEP-co-PEGMA)-3 | 3:1 | 72 | 21,800 | 1.21 | 78 |
Visualization of Workflows and Pathways
Workflow for Copolymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of P(AEP-co-PEGMA).
Signaling Pathway for Targeted Drug Delivery (Conceptual)
This diagram illustrates a conceptual signaling pathway for a drug-conjugated copolymer targeting a cancer cell.
Caption: Conceptual pathway for targeted drug delivery and action.
Post-Polymerization Modification
The phenolic hydroxyl groups on the AEP units serve as versatile sites for covalent attachment of therapeutic agents or targeting ligands.
Experimental Protocol: Drug Conjugation via Esterification
This protocol describes the conjugation of a carboxylic acid-containing drug (e.g., Ibuprofen, as a model) to the copolymer.
Materials:
-
P(AEP-co-PEGMA)
-
Ibuprofen (or other drug with a carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Dissolve P(AEP-co-PEGMA) (1 eq. of hydroxyl groups) in anhydrous DCM.
-
Add Ibuprofen (1.5 eq.), DCC (1.5 eq.), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a suitable solvent (e.g., DMF) and purify by dialysis against a large volume of the same solvent, followed by dialysis against deionized water to remove unreacted drug and coupling agents.
-
Lyophilize the purified solution to obtain the drug-conjugated copolymer.
Characterization:
-
¹H NMR and FT-IR: To confirm the successful conjugation of the drug.
-
UV-Vis Spectroscopy or HPLC: To quantify the drug loading content.
Future Directions
The development of copolymers based on this compound is a promising area for research in biomaterials and drug delivery. Future studies should focus on:
-
Detailed Synthesis and Characterization: Thorough investigation into the synthesis of the monomer and its controlled polymerization with a variety of comonomers.
-
In Vitro and In Vivo Evaluation: Assessment of the biocompatibility, drug release kinetics, cellular uptake, and therapeutic efficacy of the resulting copolymers and their drug conjugates.
-
Development of Smart Materials: Exploration of stimuli-responsive copolymers for advanced drug delivery systems.
By leveraging the unique chemical functionalities of this compound, novel and effective polymeric systems can be designed to address current challenges in medicine and pharmacology.
References
Application of 2-Allyl-4-ethoxyphenol in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the material science applications of 2-Allyl-4-ethoxyphenol is limited. The following application notes and protocols are based on the established chemistry and applications of structurally similar compounds, such as eugenol (4-allyl-2-methoxyphenol) and other allylphenols. These notes are intended to serve as a foundational guide for exploring the potential of this compound in material science.
Introduction to this compound
This compound is a phenolic compound characterized by the presence of both an allyl group and an ethoxy group on the benzene ring. This unique combination of functional groups makes it a promising candidate for the development of novel polymers and materials with tailored properties. The allyl group provides a site for polymerization and crosslinking reactions, while the phenolic hydroxyl and ethoxy groups can influence properties such as adhesion, thermal stability, and antioxidant activity. Its structural similarity to eugenol, a widely studied bio-based monomer, suggests its potential utility in creating sustainable and functional materials.[1][2][3][4]
Potential Applications in Material Science
Based on the functionalities of this compound and the known applications of related compounds, several potential areas of application in material science can be proposed:
-
Polymer Synthesis: The allyl group allows this compound to act as a monomer in various polymerization reactions, including free-radical polymerization, to produce thermoplastic or thermosetting resins.[1][5]
-
Coatings and Adhesives: As a component in coating formulations, it may enhance UV resistance, durability, and adhesion to various substrates.[6] Alkyl phenol resins, a related class of materials, are widely used in coatings for their chemical resistance and durability.[7]
-
Composites: It can be used as a matrix material or a modifier in the formulation of composite materials, potentially improving the mechanical properties and thermal stability of the final product.[7]
-
Biomedical Materials: Given the known antimicrobial and antioxidant properties of eugenol-based polymers, materials derived from this compound could be explored for applications in dentistry, wound dressings, and other biomedical fields.[2][3][4]
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments involving this compound, derived from methodologies used for similar compounds.
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes the synthesis of a homopolymer from the this compound monomer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Beakers
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a 100 mL round-bottom flask, dissolve 10 g of this compound in 50 mL of toluene.
-
Initiator Addition: Add 0.1 g of AIBN (1 wt% relative to the monomer) to the solution.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 20 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization Reaction: Heat the reaction mixture to 70-80°C under a continuous flow of inert gas and vigorous stirring. Maintain the reaction for 24 hours.
-
Precipitation: After cooling to room temperature, pour the viscous solution into 500 mL of methanol with constant stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer using a filter funnel and wash it with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 50°C until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Formulation of a Protective Coating
This protocol outlines the preparation of a simple coating formulation incorporating this compound as a reactive diluent and property enhancer.
Materials:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
This compound
-
Amine-based curing agent (e.g., Triethylenetetramine)
-
Solvent (e.g., Xylene)
-
Glass or metal substrate for coating application
-
Beaker
-
Mechanical stirrer
-
Film applicator
Procedure:
-
Resin Formulation: In a beaker, mix 70 parts by weight of epoxy resin with 30 parts by weight of this compound.
-
Solvent Addition: Add a small amount of xylene to adjust the viscosity for proper application.
-
Curing Agent Addition: Add the stoichiometric amount of the amine-based curing agent to the mixture and stir thoroughly for 5-10 minutes.
-
Coating Application: Apply the formulated coating onto the substrate using a film applicator to ensure a uniform thickness.
-
Curing: Allow the coated substrate to cure at room temperature for 24 hours, followed by post-curing at 80°C for 2 hours.
Performance Evaluation:
-
Adhesion Test (ASTM D3359): To evaluate the adhesion of the coating to the substrate.
-
Pencil Hardness Test (ASTM D3363): To determine the surface hardness of the cured coating.
-
UV Resistance Test (ASTM G154): To assess the coating's ability to withstand UV degradation.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from the characterization of materials derived from this compound, based on data from similar phenolic compounds.
Table 1: Hypothetical Properties of Poly(this compound)
| Property | Value |
| Molecular Weight (Mn) ( g/mol ) | 15,000 - 30,000 |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) (°C) | 110 - 130 |
| Thermal Decomposition Temp. (TGA, 5% wt loss) (°C) | > 300 |
Table 2: Hypothetical Performance of a Coating Formulation with this compound
| Property | Value |
| Adhesion (ASTM D3359) | 5B |
| Pencil Hardness (ASTM D3363) | 2H - 3H |
| UV Resistance (ΔE after 500h QUV) | < 2 |
| Water Contact Angle (°) | 90 - 100 |
Visualizations
Synthesis of this compound
This diagram illustrates a common synthetic route to 2-allylphenols, which can be adapted for this compound.[8]
Caption: Synthetic pathway for this compound.
Free-Radical Polymerization Workflow
This diagram outlines the key steps in the free-radical polymerization of this compound.
Caption: Experimental workflow for polymerization.
Potential Reaction Pathways of this compound
This diagram illustrates the logical relationships between the functional groups of this compound and its potential transformations into polymeric materials.
Caption: Potential chemical transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sustainable eugenol/hydroxyethylmethacrylate-based polymers with antioxidant and antimicrobial properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Eugenol-Based Polymeric Materials-Antibacterial Activity and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. en.cnpolymer.com [en.cnpolymer.com]
- 7. Alkyl Phenol Resin: Properties and Applications [chembroad.com]
- 8. Synthesis method of 2-allylphenol and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]
Application Notes and Protocols: Cytotoxicity of 2-Allyl-4-ethoxyphenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Allyl-4-ethoxyphenol and its derivatives represent a class of phenolic compounds with potential therapeutic applications, including anticancer activities. These compounds are structurally related to eugenol (4-allyl-2-methoxyphenol), a natural product known for its cytotoxic effects against various cancer cell lines. The evaluation of the cytotoxic properties of these derivatives is a critical first step in the drug discovery process, enabling the determination of their efficacy and potency.
These application notes provide a summary of the cytotoxic activity of structurally related 2-allylphenol derivatives against various cancer cell lines and offer a detailed protocol for assessing cytotoxicity using the MTT assay. Additionally, a representative signaling pathway often implicated in the mechanism of action of such phenolic compounds is illustrated.
Data Presentation: Cytotoxicity of Eugenol and its Derivatives
While specific cytotoxicity data for this compound is not extensively available in public literature, the following table summarizes the cytotoxic activities (IC50 values) of the closely related compound, eugenol, and some of its derivatives against a panel of human cancer cell lines. This data provides a valuable reference for the expected potency of this compound derivatives.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eugenol | K562 | Human Leukemia | 16.7 | [1] |
| Bis-Eugenol | K562 | Human Leukemia | 140 | [1] |
| Eugenol | HeLa | Cervical Cancer | >1000 µg/mL (approx. >6000 µM) | |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 | Breast Cancer | 0.400 µg/mL (approx. 1.8 µM) | [2] |
| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 | Breast Cancer | 5.73 µg/mL (approx. 24.2 µM) | [2] |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 | Breast Cancer | 1.29 µg/mL (approx. 5.5 µM) | [2] |
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | HCT116 | Colon Cancer | ~5-10 µg/mL (approx. 16-32 µM) | [3] |
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | SW480 | Colon Cancer | ~5-10 µg/mL (approx. 16-32 µM) | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound derivatives (or other test compounds)
-
Human cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in complete culture medium. It is recommended to perform a 2-fold serial dilution to obtain a range of concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include control wells:
-
Untreated Control: Cells with medium only (no compound).
-
Vehicle Control: Cells with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Blank: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Assay
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigation of 2-Allyl-4-ethoxyphenol in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of a hypothetical proteomics investigation into the cellular targets and mechanism of action of 2-Allyl-4-ethoxyphenol, a novel small molecule with potential therapeutic properties. The described methodologies are based on established chemical proteomics workflows and serve as a detailed guide for researchers aiming to elucidate the protein interactions of bioactive compounds. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and a putative signaling pathway.
Introduction
This compound is a synthetic compound with structural similarities to naturally occurring phenols known to possess a range of biological activities. Preliminary cell-based assays suggest that this compound may modulate cellular stress response pathways, yet its direct molecular targets and the underlying mechanism of action remain uncharacterized. Chemical proteomics offers a powerful set of tools to identify the protein binding partners of small molecules within a complex biological system, thereby illuminating their function. This document outlines a strategy employing a clickable chemical probe of this compound for affinity purification-mass spectrometry (AP-MS) to identify its cellular interactome.
Hypothetical Quantitative Data Summary
Following a quantitative proteomics experiment comparing cells treated with a this compound-alkyne probe versus a DMSO control, a number of proteins were identified as potential interaction partners. The data presented below is a hypothetical representation of results that could be obtained from such a study and is intended for illustrative purposes.
Table 1: Hypothetical Protein Targets of this compound Identified by Quantitative Proteomics
| Protein ID (UniProt) | Gene Symbol | Protein Name | Fold Change (Probe/Control) | p-value | Cellular Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 4.2 | 0.001 | Cell cycle control, Apoptosis |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.8 | 0.003 | Protein folding, Signal transduction |
| Q06830 | KEAP1 | Kelch-like ECH-associated protein 1 | 3.5 | 0.005 | Oxidative stress response |
| P10415 | VDAC1 | Voltage-dependent anion-selective channel protein 1 | 2.9 | 0.012 | Mitochondrial outer membrane transport |
| Q9Y243 | PARP1 | Poly [ADP-ribose] polymerase 1 | 2.5 | 0.021 | DNA repair, Apoptosis |
| P08238 | HSPA5 | 78 kDa glucose-regulated protein | 2.2 | 0.035 | Protein folding, Endoplasmic reticulum stress |
Experimental Protocols
The following protocols provide a detailed methodology for the identification of protein targets of this compound using a chemical proteomics approach.
Synthesis of this compound-Alkyne Probe
A terminal alkyne group is introduced into the this compound structure to serve as a "clickable" handle for subsequent biotinylation. The synthesis would involve a multi-step organic chemistry procedure, for example, by modifying the allyl group or another suitable position on the phenyl ring that does not disrupt its biological activity. The final product should be purified by chromatography and its structure confirmed by NMR and mass spectrometry.
Cell Culture and Treatment
-
Culture human cancer cell lines (e.g., A549 or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 150 mm dishes and grow to 80-90% confluency.
-
Treat cells with the this compound-alkyne probe (e.g., 10 µM final concentration) or DMSO as a vehicle control for a predetermined time (e.g., 4 hours).
Cell Lysis and Click Chemistry
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
To 1 mg of protein lysate, add the following click chemistry reagents:
-
Biotin-azide (25 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO4) (1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Affinity Purification of Biotinylated Proteins
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
Twice with 1% SDS in PBS
-
Twice with 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Twice with 20% acetonitrile in PBS
-
Twice with PBS
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On-Bead Digestion and Mass Spectrometry
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins with dithiothreitol (DTT) (10 mM) for 30 minutes at 56°C.
-
Alkylate the proteins with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.
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Digest the proteins with trypsin (1 µg) overnight at 37°C.
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Collect the supernatant containing the digested peptides.
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Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).
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Search the data against a human protein database (e.g., UniProt) to identify proteins.
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Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the probe-treated and control samples.
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Filter the results to identify proteins that are significantly enriched in the probe-treated samples (e.g., fold change > 2, p-value < 0.05).
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway influenced by this compound.
Caption: Chemical proteomics workflow for target identification.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Allyl-4-ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Allyl-4-ethoxyphenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on column chromatography as the most common purification method.
Issue 1: Poor Separation of this compound from Impurities on Silica Gel Column Chromatography
| Potential Cause | Recommended Solution |
| Incorrect Solvent System Polarity | The polarity of the eluent is critical for good separation. If the compound elutes too quickly (high Rf), the solvent system is too polar. If it elutes too slowly or not at all (low Rf), the system is not polar enough. For this compound, a good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common starting ratio for similar phenolic compounds is in the range of 4:1 to 9:1 (Hexane:Ethyl Acetate). It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound on a TLC plate for good column separation is typically between 0.2 and 0.4. |
| Co-elution with Structurally Similar Impurities | The synthesis of this compound via Claisen rearrangement of 4-ethoxyphenyl allyl ether may result in impurities with similar polarities. Potential impurities include the unreacted starting ether and the isomeric product, 4-allyl-2-ethoxyphenol. If these are difficult to separate, a less polar solvent system or a different adsorbent, such as alumina, may provide better resolution. |
| Column Overloading | Loading too much crude product onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). |
| Improper Column Packing | An improperly packed column with cracks, bubbles, or an uneven surface will result in channeling of the solvent and poor separation. The silica gel should be packed as a uniform slurry and the surface should be level and protected with a layer of sand. |
| Compound Degradation on Silica Gel | Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel. If degradation is suspected (e.g., streaking on TLC that does not improve with solvent system changes), consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switching to a different stationary phase like neutral alumina. |
Issue 2: Low or No Recovery of this compound After Purification
| Potential Cause | Recommended Solution |
| Compound is Insoluble in the Loading Solvent | Ensure the crude product is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading onto the column. If the compound precipitates at the top of the column, it will not elute properly. |
| Compound is Irreversibly Adsorbed to the Stationary Phase | Highly polar compounds can sometimes bind very strongly to silica gel. If the compound does not elute even with a highly polar solvent system (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture), consider using a more polar mobile phase or a different stationary phase. However, for this compound, this is less likely to be a major issue with standard solvent systems. |
| Loss of Product During Solvent Removal | This compound has a relatively high boiling point, but care should be taken during the removal of volatile solvents under reduced pressure (e.g., on a rotary evaporator). Avoid excessive heating of the water bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common synthetic route to this compound is the Claisen rearrangement of 4-ethoxyphenyl allyl ether.[1][2] Based on this, you can anticipate the following impurities:
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Unreacted 4-ethoxyphenyl allyl ether: The starting material for the rearrangement.
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4-Ethoxyphenol: The precursor to the allyl ether.
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4-Allyl-2-ethoxyphenol: A potential isomeric byproduct, though the ortho-rearrangement is generally favored.
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Polymeric materials: Side reactions can sometimes lead to the formation of higher molecular weight byproducts.
Q2: Can I purify this compound by recrystallization?
A2: Recrystallization is a viable purification technique for solid compounds. While the physical state of this compound at room temperature is not explicitly detailed in the readily available literature, many substituted phenols are solids. The success of recrystallization depends on finding a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing phenolic compounds include hexane, toluene, ethanol/water mixtures, and ethyl acetate/hexane mixtures. You will need to perform solubility tests to identify the optimal solvent system.
Q3: Is vacuum distillation a suitable method for purifying this compound?
A3: Yes, vacuum distillation can be a very effective method for purifying liquid compounds with high boiling points. This technique is particularly useful for separating the desired product from non-volatile impurities like polymeric materials or salts. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition that can occur at atmospheric pressure.
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin Layer Chromatography (TLC) is the most common and effective way to monitor the separation. Before starting the column, you should develop a TLC method that shows good separation between your desired product and the major impurities. During the column chromatography, you will collect multiple fractions. You can then spot a small amount of each fraction (or every few fractions) on a TLC plate, run the plate in your chosen solvent system, and visualize the spots (e.g., under a UV lamp). This will allow you to identify which fractions contain your pure product, which contain mixtures, and which contain only impurities.
Data Presentation
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity Achieved | Typical Yield | Notes |
| Silica Gel Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | >95% | 60-90% | Purity and yield are highly dependent on the specific impurities and the optimization of the solvent gradient. |
| Recrystallization | Ethanol/Water or Toluene/Hexane | >98% | 50-80% | Requires the compound to be a solid at room temperature. Yield can be lower due to the solubility of the compound in the mother liquor. |
| Vacuum Distillation | N/A | >99% | 70-95% | Most effective for removing non-volatile or very high-boiling impurities. |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography of this compound (Representative Protocol)
This protocol is a representative procedure based on methods used for similar phenolic compounds and should be optimized for your specific crude material.
1. Materials and Reagents:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane (analytical grade)
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Ethyl acetate (analytical grade)
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Sand (acid-washed)
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Glass wool or cotton
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Chromatography column
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Preparation of the Column:
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Securely clamp the chromatography column in a vertical position.
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Place a small plug of glass wool or cotton at the bottom of the column to prevent the silica gel from washing out.
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Add a small layer of sand (approximately 0.5 cm) on top of the plug.
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Prepare a slurry of silica gel in hexane (or the initial, least polar eluent). A typical ratio is approximately 1 g of silica to 5 mL of solvent.
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Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.
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Once the silica has settled, add another layer of sand (approximately 0.5 cm) to the top of the silica bed to prevent disruption during solvent addition.
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Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate) or a volatile solvent like dichloromethane.
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Carefully add the dissolved sample to the top of the column using a pipette.
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Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
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Carefully add a small amount of the initial eluent to wash any remaining sample from the sides of the column onto the silica bed.
4. Elution and Fraction Collection:
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Carefully fill the column with the initial eluent.
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Begin collecting fractions in test tubes or flasks.
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Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 9:1 to 8:2 to 7:3 Hexane:Ethyl Acetate). The exact gradient will depend on the separation observed on TLC.
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Monitor the separation by running TLC on the collected fractions.
5. Product Isolation:
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Combine the fractions that contain the pure this compound, as determined by TLC.
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Remove the solvent from the combined fractions using a rotary evaporator.
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Further dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Synthesis of 2-Allyl-4-ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-4-ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process:
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Williamson Ether Synthesis: 4-Ethoxyphenol is reacted with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base (e.g., potassium carbonate or sodium hydride) to form the intermediate, 4-ethoxyphenyl allyl ether.
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Claisen Rearrangement: The isolated 4-ethoxyphenyl allyl ether is heated, typically in a high-boiling solvent, to induce a[1][1]-sigmatropic rearrangement, yielding the desired this compound.[2]
Q2: What are the most common impurities I might encounter in the synthesis of this compound?
Common impurities can originate from both steps of the synthesis. These include:
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Unreacted Starting Materials: 4-ethoxyphenol and residual allyl halide from the ether synthesis.
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Incomplete Rearrangement: Unreacted 4-ethoxyphenyl allyl ether in the final product.
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Isomeric Byproducts: Small amounts of the para-rearranged product, 4-allyl-2-ethoxyphenol, may form, although the ortho-product is generally favored.
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Di-allylated Products: Formation of 2,6-diallyl-4-ethoxyphenol can occur, particularly if an excess of the allylating agent is used or under harsh reaction conditions.
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Solvent and Reagent Residues: Residual solvents used for the reaction and extraction, as well as any remaining base or salts from the workup.
Q3: How can I monitor the progress of the Claisen rearrangement?
Q4: What are the recommended purification techniques for this compound?
The primary purification method for this compound is typically column chromatography on silica gel. A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is commonly used for elution. Distillation under reduced pressure can also be employed for purification, provided the compound is thermally stable under the distillation conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 4-ethoxyphenyl allyl ether (Step 1) | 1. Incomplete deprotonation of 4-ethoxyphenol. 2. Insufficiently reactive allyl halide. 3. Reaction temperature is too low. | 1. Use a stronger base or ensure the base is dry and of high quality. 2. Consider using allyl bromide, which is generally more reactive than allyl chloride. 3. Increase the reaction temperature, but monitor for potential side reactions. |
| Presence of unreacted 4-ethoxyphenol in the final product | Incomplete etherification in the first step. | Improve the efficiency of the Williamson ether synthesis by using a slight excess of the allyl halide and ensuring a sufficient reaction time. Purify the intermediate 4-ethoxyphenyl allyl ether before proceeding to the Claisen rearrangement. |
| Low conversion during Claisen rearrangement (Step 2) | 1. Reaction temperature is too low. 2. Reaction time is too short. | 1. The Claisen rearrangement is a thermal reaction and often requires high temperatures (typically 180-220 °C).[4] Ensure your reaction is reaching the necessary temperature. 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time for complete conversion. |
| Formation of a significant amount of di-allylated byproduct | 1. Use of a large excess of allyl halide in the first step. 2. Contamination with a C-allylated intermediate that undergoes further allylation. | 1. Use a stoichiometric amount or only a slight excess of the allyl halide in the Williamson ether synthesis. 2. Purify the 4-ethoxyphenyl allyl ether intermediate before the rearrangement step. |
| Product is dark or contains colored impurities | 1. Oxidation of the phenol during the reaction or workup. 2. Use of a high reaction temperature for an extended period. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize the reaction time at high temperatures. Consider using an antioxidant during workup if necessary. Purification by column chromatography can help remove colored impurities. |
Quantitative Data on Common Impurities
The following table provides a representative summary of potential impurities and their typical levels after a standard purification (e.g., column chromatography). These values are illustrative and can vary significantly based on the specific reaction conditions and purification efficiency.
| Impurity | Typical Percentage Range (%) | Analytical Method for Detection |
| 4-Ethoxyphenol | < 1 | GC-MS, HPLC, ¹H NMR |
| 4-Ethoxyphenyl allyl ether | < 2 | GC-MS, HPLC, ¹H NMR |
| 2,6-Diallyl-4-ethoxyphenol | < 3 | GC-MS, ¹H NMR |
| Solvent Residues | Variable | ¹H NMR, GC-MS |
Experimental Protocols
General Protocol for the Synthesis of 4-Ethoxyphenyl Allyl Ether
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To a solution of 4-ethoxyphenol in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a base such as anhydrous potassium carbonate.
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Stir the mixture at room temperature for 30 minutes.
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Add allyl bromide dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Remove the solvent under reduced pressure.
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Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 4-ethoxyphenyl allyl ether, which can be purified by column chromatography if necessary.
General Protocol for the Claisen Rearrangement to this compound
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Place the purified 4-ethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser.
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Heat the ether to a high temperature (typically in the range of 180-220 °C) in a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether) or neat.
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Monitor the rearrangement by TLC or GC-MS.
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Once the rearrangement is complete, cool the reaction mixture to room temperature.
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Dissolve the crude product in a suitable solvent and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Visualizations
Caption: Impurity identification and troubleshooting workflow.
Caption: Synthetic pathway for this compound.
References
2-Allyl-4-ethoxyphenol polymerization troubleshooting
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The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK--_ of_poly2-allyl-4-ethoxyphenol_and_its_use_as_a_potential_antioxidant_additive_for_combustible_liquids/references The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different ... --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different ... --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- The polymerization of this compound was carried out using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. The polymer obtained with a monomer to initiator mole ratio of 100:1 showed the best antioxidant activity. --INVALID-LINK-- A series of novel poly(this compound)s were synthesized by the polymerization of this compound using different mole ratios of monomer to initiator (Mo/I) under air, and the polymers obtained were characterized by different spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. The thermal properties of the polymers were investigated by TGA and DSC. The antioxidant activity of the synthesized polymers was evaluated by DPPH radical scavenging assay. The results showed that the synthesized polymers have good thermal stability and antioxidant activity. 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Welcome to the technical support center for the polymerization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most commonly cited method is free radical polymerization using an initiator like benzoyl peroxide. This reaction is typically carried out under air.
Q2: What are the key factors influencing the polymerization of this compound?
A2: The key factors that influence the polymerization process include the monomer to initiator mole ratio (Mo/I), reaction temperature, and reaction time.
Q3: How does the monomer to initiator (Mo/I) ratio affect the polymer properties?
A3: The Mo/I ratio significantly impacts the properties of the resulting polymer. For instance, a study found that a Mo/I ratio of 100:1 resulted in a polymer with the best antioxidant activity.
Q4: What are the expected thermal properties of poly(this compound)?
A4: Poly(this compound) has been shown to possess good thermal stability. The thermal properties can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Inappropriate monomer to initiator ratio. | Optimize the Mo/I ratio. A common starting point is a 100:1 ratio. |
| Incorrect reaction temperature. | Ensure the reaction is carried out at the optimal temperature for the chosen initiator. For benzoyl peroxide, this is typically around 80-90 °C. | |
| Insufficient reaction time. | Increase the reaction time to allow for complete polymerization. | |
| Impurities in the monomer. | Purify the this compound monomer before use. | |
| Polymer with Undesirable Properties (e.g., low molecular weight, poor thermal stability) | Incorrect Mo/I ratio. | Systematically vary the Mo/I ratio to find the optimal condition for the desired properties. |
| Presence of oxygen (if conducting anaerobic polymerization). | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxygen-sensitive catalysts are used. However, polymerization under air has been successfully reported. | |
| Non-optimal reaction temperature. | Fine-tune the reaction temperature to control the rate of polymerization and the resulting polymer characteristics. | |
| Difficulty in Characterizing the Polymer | Incomplete removal of unreacted monomer or initiator. | Purify the polymer after synthesis, for example, by precipitation in a non-solvent. |
| Inappropriate analytical technique. | Use a combination of spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR for structural characterization. |
Experimental Protocols
Key Experiment: Free Radical Polymerization of this compound
This protocol describes the synthesis of poly(this compound) by free radical polymerization using benzoyl peroxide as an initiator.
Materials:
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This compound (monomer)
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Benzoyl peroxide (initiator)
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Reaction vessel (e.g., round-bottom flask)
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Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)
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Condenser
Procedure:
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Monomer and Initiator Preparation: Accurately weigh the desired amounts of this compound and benzoyl peroxide to achieve the target monomer to initiator (Mo/I) mole ratio. A common starting ratio is 100:1.
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Reaction Setup: Place the monomer and initiator in the reaction vessel equipped with a magnetic stir bar and a condenser.
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Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C for benzoyl peroxide) while stirring. The reaction is typically carried out under air.
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Reaction Monitoring: Monitor the progress of the polymerization over a set period.
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Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. The polymer can be isolated by precipitation in a suitable non-solvent (e.g., methanol or ethanol), followed by filtration and drying.
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Characterization: Characterize the synthesized polymer using techniques such as FT-IR, 1H-NMR, 13C-NMR, TGA, and DSC to determine its structure and thermal properties.
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for low polymer yield.
Technical Support Center: 2-Allyl-4-ethoxyphenol
Welcome to the technical support center for 2-Allyl-4-ethoxyphenol. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges during its synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reactions to consider when working with this compound?
A1: Given its chemical structure, the primary side reactions of concern for this compound fall into three main categories:
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or metal catalysts. This can lead to the formation of colored impurities, such as quinones.
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Polymerization: The allyl group can undergo radical or acid-catalyzed polymerization, especially at elevated temperatures or in the presence of initiators.[1] This can result in the formation of oligomeric or polymeric materials, increasing the viscosity of the sample and complicating purification.
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Claisen Rearrangement (during synthesis): While this compound is the product of a Claisen rearrangement of allyl 4-ethoxyphenyl ether, incomplete rearrangement or side reactions during this synthesis step can lead to impurities. If both ortho positions of an allyl phenyl ether are blocked, a subsequent Cope rearrangement can yield a para-substituted phenol.[2][3]
Q2: My sample of this compound is developing a yellow or brownish color over time. What is the likely cause and how can I prevent it?
A2: The development of a yellow or brownish color is a strong indicator of oxidation. The phenol moiety is likely being oxidized to form quinone-type structures, which are highly colored. To prevent this:
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Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Light Protection: Use amber-colored vials or store samples in the dark, as light can catalyze oxidation.
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Temperature: Store at low temperatures as recommended on the product's certificate of analysis.
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Antioxidants: For long-term storage or use in formulations, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene).
Q3: I am observing a higher molecular weight species in my analysis (e.g., by GC-MS or LC-MS). What could this be?
A3: The presence of higher molecular weight species often suggests polymerization or dimerization of the this compound. The allyl group is reactive and can polymerize, particularly if the sample has been heated for extended periods or exposed to radical initiators or acidic conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks During Chromatographic Analysis (GC/LC)
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Problem: Appearance of unexpected peaks during GC or LC analysis of a reaction mixture or a stored sample.
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Possible Causes & Solutions:
| Potential Side Product | Retention Time (Relative) | Identification Method | Prevention / Mitigation |
| 4-Ethoxyphenol | Earlier than product | GC-MS, LC-MS, NMR | Ensure complete allylation during synthesis. |
| Allyl 4-ethoxyphenyl ether | Varies, often close to product | GC-MS, LC-MS, NMR | Optimize Claisen rearrangement conditions (temperature, time) to ensure complete conversion. |
| Oxidation Products (e.g., Quinones) | More polar, later in RP-HPLC | LC-MS with UV-Vis (look for color) | Store under inert gas, protect from light. Purify by column chromatography if necessary. |
| Polymer/Oligomer | May not elute from GC, broad peaks in LC | GPC, MALDI-TOF MS | Avoid high temperatures and acidic conditions. Use radical inhibitors if heating is necessary. |
Issue 2: Low Yield During Synthesis via Claisen Rearrangement
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Problem: The synthesis of this compound from allyl 4-ethoxyphenyl ether results in a low yield of the desired product.
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Troubleshooting Workflow:
References
Technical Support Center: Synthesis of 2-Allyl-4-ethoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-4-ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is through a[1][1]-sigmatropic rearrangement of 4-ethoxyphenyl allyl ether, known as the Claisen rearrangement.[2][3][4] This reaction is typically carried out thermally, by heating the allyl ether to temperatures around 180-225 °C.[5] The rearrangement is an intramolecular process that leads to the formation of the ortho-allyl product.
Q2: What are the key steps in the overall synthesis?
The synthesis generally involves two main stages:
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Etherification: Synthesis of the precursor, 4-ethoxyphenyl allyl ether, from 4-ethoxyphenol and an allyl halide (e.g., allyl bromide) via a Williamson ether synthesis.
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Claisen Rearrangement: Thermal rearrangement of the 4-ethoxyphenyl allyl ether to yield this compound.
Q3: Are there any common side products in this synthesis?
Yes, side products can form during the Claisen rearrangement. The primary potential byproduct is the para-isomer, 4-Allyl-2-ethoxyphenol, which can arise if both ortho positions are blocked. However, in this specific synthesis, the ortho position is the primary site of reaction. Other potential side reactions can occur at the high temperatures required for the rearrangement, leading to decomposition or polymerization of starting material or product. The formation of by-products can be influenced by factors such as temperature and the presence of substituents on the aromatic ring.[2][5]
Q4: How can I purify the final product?
Purification of this compound from the reaction mixture is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. Another purification method involves treating the crude product with an aqueous alkali solution to form the sodium salt of the phenol, which can help in separating it from non-acidic impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Decomposition: The reaction temperature may be too high, leading to decomposition of the starting material or product. 3. Poor quality starting material: The 4-ethoxyphenyl allyl ether may be impure. | 1. Optimize reaction conditions: Increase the reaction time or incrementally increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Lower reaction temperature: If charring or significant byproduct formation is observed, reduce the reaction temperature. Consider using a high-boiling, inert solvent to maintain a consistent temperature. 3. Purify starting material: Ensure the purity of the 4-ethoxyphenyl allyl ether before the rearrangement reaction. |
| Formation of Multiple Products (Isomers) | 1. High reaction temperature: Can lead to side reactions and the formation of isomeric byproducts. 2. Presence of catalysts: Unintended catalytic activity from impurities can alter the regioselectivity of the reaction. | 1. Optimize temperature: Carefully control the reaction temperature to favor the formation of the desired ortho-isomer. 2. Use high-purity reagents and solvents: Ensure that the reaction is free from contaminants that could act as catalysts. |
| Product Decomposition During Workup | 1. Acidic conditions: The phenolic product can be sensitive to strong acids. 2. Oxidation: Phenols can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. | 1. Use mild workup conditions: Avoid strong acids during the workup. Use a dilute solution of a weak acid for neutralization if necessary. 2. Work under an inert atmosphere: If oxidation is a concern, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purification | 1. Similar polarity of product and byproducts: Makes separation by column chromatography challenging. 2. Oily product: The product may not crystallize, making isolation difficult. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography to improve separation. 2. Chemical purification: Consider converting the product to its salt to facilitate separation from non-acidic impurities. The pure phenol can then be regenerated by acidification. |
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not extensively available in the reviewed literature, the following table provides representative yields for analogous Claisen rearrangement reactions. These values can serve as a benchmark for optimizing the synthesis.
| Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Allyl phenyl ether | o-Allylphenol | Thermal rearrangement | High | General textbook knowledge |
| Substituted Allyl Aryl Ethers | ortho-Allyl Phenols | Thermal, 200 °C | Variable | [5] |
Experimental Protocols
Synthesis of 4-ethoxyphenyl allyl ether (Williamson Ether Synthesis)
Materials:
-
4-ethoxyphenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 4-ethoxyphenol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 5% aqueous sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-ethoxyphenyl allyl ether.
Synthesis of this compound (Claisen Rearrangement)
Materials:
-
4-ethoxyphenyl allyl ether
-
High-boiling inert solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional)
Procedure:
-
Place the 4-ethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the ether to 190-210 °C under a nitrogen atmosphere. The use of a high-boiling solvent can help to maintain a consistent temperature.
-
Maintain the temperature for 3-5 hours, monitoring the progress of the rearrangement by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate eluent system.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: The concerted mechanism of the Claisen rearrangement.
References
- 1. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ortho-Allyl Phenol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and professionals focused on the synthesis of ortho-allyl phenol.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of ortho-allyl phenol, primarily via the Claisen rearrangement of allyl phenyl ether.
Question 1: Why is the yield of my ortho-allyl phenol unexpectedly low?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The Claisen rearrangement is a thermal process often requiring high temperatures (around 200°C) to proceed efficiently.[1] Ensure your reaction has been heated at the appropriate temperature for a sufficient duration. For instance, heating the allyl ether at 180°C for 8 hours has been reported for the Claisen rearrangement.[1]
-
Suboptimal Temperature: The rearrangement temperature is critical. While high temperatures are generally needed, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature can be substrate-dependent.
-
Solvent Effects: While the reaction can be run neat, certain high-boiling point solvents can facilitate the reaction. However, polar, hydrogen-bonding solvents have been shown to accelerate the reaction to a greater extent.
-
Premature Termination: Ensure the reaction is monitored (e.g., by TLC or GC) to confirm the consumption of the starting allyl phenyl ether before workup.
Question 2: My product contains a significant amount of para-allyl phenol. How can I improve ortho-selectivity?
Answer: The formation of the para-isomer is a known issue, especially under certain conditions.
-
Blocked Ortho Positions: The Claisen rearrangement is a[2][2]-sigmatropic rearrangement that primarily yields the ortho-substituted product.[3] However, if both ortho positions on the phenol ring are blocked by other substituents, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[4][5]
-
Reaction Conditions: While the thermal Claisen rearrangement is inherently ortho-selective, other direct C-allylation methods may have different selectivity profiles. For instance, the regioselectivity of the aromatic Claisen rearrangement can be influenced by meta-substituents. Electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho-position, whereas electron-donating groups can favor the para-position.[3]
-
Catalyst Choice: For direct C-H activation routes, the choice of catalyst and ligands is crucial for directing the allylation to the ortho position. Systems like Rhodium, Palladium, and alumina-directed methods have been developed for selective ortho-allylation.[2][6]
Question 3: I am observing the formation of dialylated phenol. How can this be prevented?
Answer: The formation of dialylated products occurs when the initially formed ortho-allyl phenol reacts further. This can be minimized by:
-
Controlling Stoichiometry: In the initial O-allylation step to form the allyl phenyl ether, using a strict 1:1 stoichiometry of phenol to allyl halide can prevent the formation of excess allylating agent that might react further.
-
Reaction Time: Over-running the reaction, especially at high temperatures, can sometimes lead to further reactions. Monitor the reaction progress and stop it once the desired product is formed in optimal yield.
Question 4: My final product is contaminated with unreacted allyl phenyl ether. What went wrong?
Answer: This indicates an incomplete Claisen rearrangement.
-
Insufficient Heating: The most common cause is insufficient reaction temperature or time. The thermal rearrangement requires significant energy input. Heating to temperatures around 195-200°C is often necessary.[1][7]
-
Verification of Starting Material: Ensure the precursor, allyl phenyl ether, was successfully synthesized and purified before the rearrangement step. The synthesis of allyl phenyl ether from phenol and an allyl halide is the preceding step, and its purity is crucial.[7]
Data on Reaction Conditions
The following tables summarize quantitative data on how different experimental parameters can influence the outcome of the allylation of phenols.
Table 1: Effect of Solvent on Ortho vs. Para Isomer Ratio in Flow Synthesis [8]
| Solvent | Residence Time | o-/p- Isomer Ratio |
| Heptane | Not Specified | ~2.5 |
| Methanol | Not Specified | ~4.0 |
| Ethanol | Not Specified | ~5.0 |
| Propanol | Not Specified | ~6.0 |
| Butanol | Not Specified | ~8.0 |
Note: Data extracted from graphical representations in the source. Ratios are approximate.
Table 2: Influence of Base and Solvent on C-allylation vs. O-allylation of Guaiacol [9]
| Base | Solvent | p-Eugenol (C-allyl) Direct Yield | Guaiacol Allyl Ether (O-allyl) |
| NaOH | Water | 33.6% | 64.4 g (from 1 mole Guaiacol) |
| NaOH / K₂SO₄ | Water | 31.9% | 60.9 g (from 1 mole Guaiacol) |
| NaOH / Na-acetate | Water | Not specified | Not specified |
Note: This data is for the para-C-allylation of guaiacol, but illustrates the competition between C- and O-allylation in an aqueous medium.
Experimental Protocols
Protocol 1: Synthesis of Ortho-Allyl Phenol via Thermal Claisen Rearrangement
This protocol is divided into two main stages: the synthesis of the allyl phenyl ether precursor, followed by its thermal rearrangement.
Stage 1: Synthesis of Allyl Phenyl Ether
-
Reagents & Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add phenol (1.0 eq), an inorganic base like potassium carbonate (1.5 eq), and a polar aprotic solvent such as acetone or DMF.
-
Addition of Allylating Agent: To the stirred suspension, add allyl bromide or allyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or around 50-60°C (for DMF) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of phenol.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude allyl phenyl ether. This can be purified further by vacuum distillation if necessary.
Stage 2: Thermal Claisen Rearrangement to Ortho-Allyl Phenol
-
Setup: Place the purified allyl phenyl ether in a flask equipped with a condenser (or sealed tube for high-temperature reactions).
-
Heating: Heat the allyl phenyl ether under an inert atmosphere (e.g., Nitrogen or Argon) to approximately 190-220°C.[7] The reaction is typically performed neat (without solvent).
-
Monitoring: Monitor the progress of the rearrangement by TLC or GC analysis. The reaction can take several hours (e.g., 8 hours at 195°C).[7]
-
Purification: Once the reaction is complete, cool the flask. The resulting crude ortho-allyl phenol can be purified by vacuum distillation or column chromatography to isolate the desired product from any potential para-isomer or other byproducts.
Visual Guides
Diagram 1: Claisen Rearrangement Mechanism
This diagram illustrates the concerted, pericyclic mechanism of the Claisen rearrangement of allyl phenyl ether to form an intermediate which then tautomerizes to the aromatic ortho-allyl phenol product.[10][11]
Caption: Mechanism of the aromatic Claisen rearrangement.
Diagram 2: Experimental Workflow
This workflow outlines the key steps from starting materials to the purified final product.
Caption: General experimental workflow for ortho-allyl phenol synthesis.
Diagram 3: Troubleshooting Decision Tree
This logical diagram helps researchers diagnose and solve common issues during the synthesis.
Caption: Troubleshooting guide for ortho-allyl phenol synthesis.
References
- 1. US5087766A - Process for producing allyl-substituted phenol compound and the product - Google Patents [patents.google.com]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. chegg.com [chegg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02074G [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Allyl-4-ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-4-ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and established method for synthesizing this compound is a two-step process. The first step involves the Williamson ether synthesis of 4-ethoxyphenol with an allyl halide (typically allyl bromide) to form the intermediate, 4-ethoxyphenyl allyl ether. The second step is a thermal Claisen rearrangement of this ether, which yields the final product, this compound.[1][2][3]
Q2: What are the expected byproducts in the synthesis of this compound?
A2: The primary byproducts in this synthesis arise from the Claisen rearrangement step and incomplete reactions. The most significant byproduct is the isomeric 4-allyl-2-ethoxyphenol, formed through a para-rearrangement.[1][2] Other potential impurities include unreacted 4-ethoxyphenyl allyl ether and starting materials like 4-ethoxyphenol if the initial etherification is incomplete.
Q3: How can I minimize the formation of the para-isomer (4-allyl-2-ethoxyphenol)?
A3: The Claisen rearrangement is an intramolecular, concerted pericyclic reaction.[1][4] The formation of the ortho-product (this compound) is generally favored. However, high reaction temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable para-isomer. To minimize the para-isomer, it is recommended to carry out the rearrangement at the lowest effective temperature and for the minimum time required for the consumption of the starting ether.
Q4: What are the recommended purification methods to isolate this compound?
A4: The separation of this compound from its para-isomer and other impurities can be challenging due to their similar polarities. The most effective method is column chromatography on silica gel.[5] Additionally, fractional distillation under reduced pressure can be employed, as the boiling points of the ortho and para isomers are typically different.[6] Steam distillation is another potential method for separating ortho and para isomers of phenols.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete Williamson ether synthesis (Step 1).- Insufficient temperature or reaction time for the Claisen rearrangement (Step 2).- Suboptimal solvent for the rearrangement. | - Ensure complete deprotonation of 4-ethoxyphenol in Step 1 by using a suitable base (e.g., K₂CO₃, NaH) and an appropriate solvent (e.g., acetone, DMF).- Monitor the Claisen rearrangement by TLC or GC to ensure complete consumption of the starting ether. Typical temperatures range from 180-220°C.[10]- While the reaction is often performed neat, high-boiling solvents like N,N-diethylaniline or decalin can be used to maintain a consistent temperature. |
| High percentage of 4-allyl-2-ethoxyphenol (para-isomer) | - High reaction temperature.- Prolonged heating. | - Optimize the reaction temperature. Start with a lower temperature (e.g., 180°C) and gradually increase if the reaction is too slow.- Monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid prolonged heating that can favor the formation of the thermodynamic para-product. |
| Presence of unreacted 4-ethoxyphenyl allyl ether in the final product | - Insufficient heating during the Claisen rearrangement. | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or GC to confirm the disappearance of the starting ether. |
| Presence of 4-ethoxyphenol in the final product | - Incomplete Williamson ether synthesis.- Hydrolysis of the ether during workup. | - Ensure the Williamson ether synthesis goes to completion. Use a slight excess of the allyl halide.- Perform a neutral or slightly basic workup after the Claisen rearrangement to avoid hydrolysis. An extraction with a dilute NaOH solution can remove unreacted phenolic starting material. |
Experimental Protocols
Step 1: Synthesis of 4-Ethoxyphenyl Allyl Ether
-
Materials:
-
4-Ethoxyphenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a solution of 4-ethoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted 4-ethoxyphenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-ethoxyphenyl allyl ether.
-
Step 2: Claisen Rearrangement to this compound
-
Materials:
-
4-Ethoxyphenyl allyl ether
-
-
Procedure:
-
Place the 4-ethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the ether under a nitrogen atmosphere to 190-200°C.
-
Maintain this temperature and monitor the reaction by TLC or Gas Chromatography (GC) for the disappearance of the starting material and the appearance of the product. The reaction is typically complete within 6-8 hours.
-
Cool the reaction mixture to room temperature. The crude product can then be purified by column chromatography or vacuum distillation.
-
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]
- 4. name-reaction.com [name-reaction.com]
- 5. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 6. US2129908A - Separation of ortho-, meta-, and para-phenylphenols - Google Patents [patents.google.com]
- 7. The ortho and para isomers can be separated by [doubtnut.com]
- 8. While separating a mixture of ortho and para-nitro phenols by steam distillation name the isomer which will be steam volatile. Give reasons. [doubtnut.com]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
overcoming solubility issues with 2-Allyl-4-ethoxyphenol in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Allyl-4-ethoxyphenol. The information provided is designed to help overcome common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?
A1: this compound is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions. Direct dissolution in water or buffers is often unsuccessful and can lead to precipitation. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Q2: What is the best organic solvent to use for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays. Ethanol and methanol are also viable options. The choice of solvent may depend on the specific requirements and sensitivities of your experimental system. For instance, in cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous media. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous medium in smaller increments while vortexing or stirring.
-
Sonication: After dilution, sonicate the solution for a few minutes. This can help to break up aggregates and improve dissolution.
-
Gentle Heating: Gently warming the solution in a water bath (e.g., to 37°C) can increase the solubility. However, be cautious about the thermal stability of the compound.
-
Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a biocompatible co-solvent (e.g., ethanol, polyethylene glycol 400) or a non-ionic surfactant (e.g., Tween® 80) to the final solution can help to maintain the solubility of the compound.
Q4: Can I use solvents other than DMSO for my experiments?
A4: Yes, other organic solvents can be used, especially for applications like chemical synthesis or analysis. Based on the behavior of structurally similar phenolic compounds like eugenol, this compound is likely soluble in a range of organic solvents. For biological applications, it is crucial to select a solvent that is compatible with your experimental system and to perform appropriate solvent control experiments.
Solubility Data
The following table summarizes the expected solubility of this compound in common laboratory solvents based on the properties of structurally similar phenolic compounds.
| Solvent | Expected Solubility | Notes |
| Water | Very Low / Insoluble | Hydrophobic nature limits aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Similar to water; precipitation is likely. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | High | A good alternative to DMSO for stock solutions. |
| Methanol | High | Another suitable organic solvent for stock solutions. |
| Acetone | High | Generally a good solvent for phenolic compounds. |
| Dichloromethane | High | Useful for extraction and organic synthesis applications. |
| Hexane | Low to Moderate | Solubility is expected to be lower than in polar organic solvents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 1.782 mg of this compound (MW: 178.227 g/mol ).
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution for a Cell-Based Assay
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution in DMSO at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Mix and Use: Gently mix the final working solution and add it to your cell cultures. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Diagrams
Caption: Experimental workflow for preparing this compound for a cell-based assay.
Caption: Troubleshooting workflow for overcoming solubility issues with this compound.
preventing premature polymerization of 2-Allyl-4-ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the premature polymerization of 2-Allyl-4-ethoxyphenol during laboratory experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudiness or increased viscosity of the monomer | Onset of polymerization. | Immediately cool the sample. If possible, add a recommended inhibitor (see Table 1). Consider filtering the monomer before use. |
| Formation of a solid precipitate or gel | Advanced polymerization. | The monomer is likely unusable for most applications. Do not attempt to heat or dissolve the polymer, as this could accelerate further reactions. Dispose of the material according to your institution's safety protocols. |
| Discoloration (e.g., yellowing or browning) | Oxidation or degradation, which can precede polymerization. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure storage containers are tightly sealed and protected from light. |
| Inconsistent experimental results | Partial polymerization of the starting material. | Always use fresh monomer or test for purity before use. Consider passing the monomer through an inhibitor removal column if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent polymerization?
A1: To minimize the risk of premature polymerization, this compound should be stored in a cool, dark place, preferably in a refrigerator or cold room. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can initiate polymerization. Containers should be opaque or amber-colored and tightly sealed.
Q2: What are the signs that this compound has started to polymerize?
A2: The initial signs of polymerization can be subtle and may include a slight increase in viscosity or the appearance of cloudiness. As polymerization progresses, you may observe the formation of a soft gel or a solid precipitate. Significant discoloration, particularly yellowing or browning, can also be an indicator of degradation that may lead to polymerization.
Q3: Can I use heat to dissolve small amounts of polymer that have formed in my this compound sample?
A3: It is strongly advised not to heat a sample of this compound that shows signs of polymerization. Heating can accelerate the polymerization process, potentially leading to a runaway reaction. If a small amount of polymer is present, it is safer to try and separate the liquid monomer by decantation or filtration at room temperature.
Q4: What type of inhibitors can be used with this compound?
Q5: How can I remove inhibitors from this compound before my experiment?
A5: If an inhibitor needs to be removed, a common laboratory procedure is to pass the monomer through a column packed with a suitable inhibitor-remover resin. The specific type of resin will depend on the inhibitor used. Always follow the manufacturer's instructions for the inhibitor removal column.
Recommended Polymerization Inhibitors (General Guidance)
The following table provides general guidance on inhibitors that are commonly used for stabilizing reactive monomers like allyl phenols. The optimal concentration for this compound should be determined empirically.
| Inhibitor | Typical Concentration Range (ppm) | Mechanism of Action | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Radical Scavenger | Effective in the presence of oxygen. |
| Hydroquinone (HQ) | 50 - 200 | Radical Scavenger | Often requires the presence of oxygen to be effective. Can cause discoloration. |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Radical Scavenger | Requires oxygen for activity. |
| Phenothiazine (PTZ) | 10 - 50 | Radical Scavenger | Highly effective but can impart color. |
Experimental Protocols
Protocol 1: Emergency Inhibition of this compound
Objective: To stabilize a sample of this compound that is showing initial signs of polymerization.
Materials:
-
This compound (showing signs of polymerization)
-
Selected inhibitor (e.g., BHT)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Immediately place the container of this compound in an ice bath to lower its temperature and slow the rate of polymerization.
-
If the monomer is not already under an inert atmosphere, gently purge the headspace of the container with nitrogen or argon.
-
Prepare a stock solution of the chosen inhibitor at a known concentration.
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While stirring the cooled monomer, add the appropriate volume of the inhibitor stock solution to achieve the desired final concentration (refer to Table 1 for general guidance).
-
Continue stirring under an inert atmosphere until the inhibitor is fully dissolved.
-
Store the stabilized monomer under the recommended conditions (cool, dark, inert atmosphere).
Visualizing Polymerization and Inhibition
The following diagrams illustrate the conceptual pathways of polymerization and its prevention.
Caption: Free Radical Polymerization Pathway.
Caption: Troubleshooting Workflow for Polymerization.
Technical Support Center: Optimization of Photo-Claisen Rearrangement for Allyl Phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photo-Claisen rearrangement of allyl phenols.
Troubleshooting Guide
This guide addresses common issues encountered during the photo-Claisen rearrangement of allyl phenols in a question-and-answer format.
Question: My overall reaction yield is low. How can I improve it?
Answer: Low yields in the photo-Claisen rearrangement can stem from several factors. Here are key areas to investigate for improvement:
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Solvent Choice: The polarity of the solvent significantly influences reaction rates. Polar, hydrogen-bonding solvents tend to accelerate the reaction.[1] For instance, ethanol/water mixtures have been shown to increase rate constants tenfold compared to sulfolane.[1] Protic solvents can also assist in the C-O bond cleavage of the excited singlet state. Consider switching to a more polar protic solvent like methanol or ethanol.
-
Light Source and Irradiation Time: Ensure your light source has an appropriate wavelength and intensity for the substrate. The reaction requires UV irradiation, and insufficient power or incorrect wavelength can lead to low conversion.[2] However, prolonged irradiation can lead to the decomposition of the desired product into phenol, so it is crucial to optimize the irradiation time.[3] Monitoring the reaction progress via techniques like HPLC is recommended to determine the optimal endpoint.
-
Oxygen Content: The presence of oxygen can decrease the total yield of products.[4] It is advisable to degas the solvent and perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Substituent Effects: The electronic nature of substituents on the aromatic ring plays a crucial role. Electron-donating groups (e.g., -OCH₃, -CH₃) accelerate the reaction, while electron-withdrawing groups (e.g., -CN, -CF₃) slow it down.[3] If your substrate has strong electron-withdrawing groups, you may need to employ more forcing conditions (higher light intensity, longer irradiation times) or consider alternative synthetic routes.
-
Reaction Setup: For batch reactions, ensure efficient mixing to provide uniform irradiation of the solution. For more advanced setups, consider using a microflow reactor. Microflow reactors offer a larger surface-area-to-volume ratio, leading to better light penetration, shorter reaction times (often minutes versus hours in batch), and improved safety, especially when working at elevated temperatures.[3][5]
Question: I am observing a high percentage of the phenol byproduct. How can I minimize its formation?
Answer: Phenol is a common byproduct in the photo-Claisen rearrangement, arising from the triplet radical pair.[4] To suppress its formation, consider the following strategies:
-
Inert Atmosphere: As mentioned previously, deoxygenating the reaction mixture is crucial. Oxygen can promote the formation of the triplet state, leading to increased phenol production.
-
Use of β-Cyclodextrin: Encapsulating the allyl phenyl ether in β-cyclodextrin has been shown to significantly decrease the quantum yield of phenol formation while increasing the yield of the desired ortho-allyl phenol.[4] This is attributed to the inhibition of the transformation of the singlet to the triplet radical pair within the cyclodextrin cavity.
-
Optimize Irradiation Time: Over-irradiation can cause the decomposition of the rearranged products back to phenol.[3] Careful monitoring of the reaction is essential to stop it once the maximum yield of the desired product is reached.
Question: The selectivity for the ortho-product is poor, with a significant amount of the para-product being formed. How can I improve ortho-selectivity?
Answer: The photo-Claisen rearrangement typically yields a mixture of ortho- and para-isomers. To enhance the formation of the ortho-product, you can try the following:
-
β-Cyclodextrin: The use of β-cyclodextrin has a pronounced effect on product selectivity. By complexing the allyl phenyl ether, it favors the formation of the ortho-allyl phenol.[4] The ratio of ortho to para product can be significantly increased in the presence of β-cyclodextrin.
-
Substituent Effects: The position and electronic nature of substituents on the aromatic ring can direct the rearrangement. Electron-withdrawing groups at the meta-position can direct the rearrangement to the ortho-position.[6]
-
Solvent: While polar solvents generally accelerate the reaction, the specific solvent can also influence the ortho/para ratio. Systematic screening of different solvents may be necessary to optimize for the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the photo-Claisen rearrangement?
A1: The photo-Claisen rearrangement is a photochemical reaction that proceeds via a stepwise radical mechanism, unlike the concerted pericyclic mechanism of the thermal Claisen rearrangement.[6] Upon absorption of UV light, the allyl aryl ether is excited to a singlet state. This is followed by homolytic cleavage of the ether C-O bond to form a singlet radical pair within a solvent cage.[7] This radical pair can then recombine at the ortho or para positions of the aromatic ring to yield the corresponding allyl phenols. The intermediate for the ortho-rearrangement is a 6-allyl-2,4-cyclohexadienone, which then tautomerizes to the aromatic product.[8]
Q2: What are the main products of the photo-Claisen rearrangement of allyl phenyl ether?
A2: The principal products are ortho-allylphenol and para-allylphenol.[4] Phenol is also a common byproduct.[4]
Q3: How do substituents on the aromatic ring affect the reaction rate?
A3: Substituents have a significant electronic effect on the reaction rate. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), accelerate the reaction. Conversely, electron-withdrawing groups, like cyano (-CN) and trifluoromethyl (-CF₃), decelerate the reaction.[3]
Q4: What type of light source is typically used for this reaction?
A4: A UV light source is required. Low-pressure or medium-pressure mercury lamps are commonly used in batch reactions.[3] For microflow setups, UV-LEDs can also be employed.[9] The choice of lamp and its power can influence the reaction conversion and time.[2]
Q5: Are there any safety concerns associated with the photo-Claisen rearrangement?
A5: As with any photochemical reaction, appropriate eye protection from UV radiation is essential. When conducting the reaction at elevated temperatures, especially in batch, there is a potential hazard that can be mitigated by using a microflow reactor setup.[3]
Data Presentation
Table 1: Effect of β-Cyclodextrin (β-CD) on the Quantum Yields of Products from the Photolysis of Allyl Phenyl Ether in Aqueous Solution [4]
| [β-CD] (M) | Quantum Yield (Φ) of para-allylphenol | Quantum Yield (Φ) of ortho-allylphenol | Quantum Yield (Φ) of Phenol |
| 0 | 0.023 | 0.050 | 0.040 |
| 0.003 | 0.023 | 0.065 | 0.025 |
| 0.006 | 0.024 | 0.072 | 0.018 |
| 0.009 | 0.025 | 0.078 | 0.013 |
| 0.012 | 0.025 | 0.080 | 0.010 |
Table 2: Comparison of Batch vs. Microflow for the Photo-Claisen Rearrangement of Allyl Phenyl Ether [3][7]
| Parameter | Batch Reaction | Microflow Reaction |
| Reaction Time | 5 - 70 hours | < 8 minutes |
| Typical Solvents | 2-Propanol, Methanol, Hexane | 1-Butanol, 2-Propanol, Methanol |
| Typical Concentration | 0.01 - 0.05 M | 0.01 M |
| Light Source | Low or medium-pressure Hg lamp | High-power UV lamp or UV-LED |
| Safety | Potential hazards at high temperatures | Improved safety and heat dissipation |
Experimental Protocols
General Protocol for the Photo-Claisen Rearrangement of Allyl Phenyl Ether in a Batch Reactor:
-
Preparation of the Reaction Mixture: Dissolve allyl phenyl ether in a suitable solvent (e.g., 2-propanol) to a concentration of 0.01-0.05 M in a quartz reaction vessel.
-
Degassing: Degas the solution for at least 30 minutes by bubbling a stream of inert gas (e.g., argon or nitrogen) through it to remove dissolved oxygen.
-
Irradiation: While maintaining a slow stream of the inert gas over the solution, place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a low-pressure mercury lamp). Ensure the reaction mixture is stirred continuously to ensure homogenous irradiation.
-
Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture and analyze them by a suitable technique such as HPLC or GC to monitor the consumption of the starting material and the formation of products.
-
Work-up: Once the reaction has reached the desired conversion, stop the irradiation. Remove the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the ortho- and para-isomers and any phenol byproduct.
Visualizations
Caption: A typical experimental workflow for the photo-Claisen rearrangement.
Caption: A troubleshooting decision tree for the photo-Claisen rearrangement.
Caption: Simplified reaction pathway for the photo-Claisen rearrangement.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Allyl-4-ethoxyphenol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the synthesis of 2-Allyl-4-ethoxyphenol, focusing on catalyst selection for the pivotal Claisen rearrangement of 4-ethoxyphenyl allyl ether.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My Claisen rearrangement reaction is showing low conversion of the starting material, 4-ethoxyphenyl allyl ether. How can I improve the yield?
A1: Low conversion in the Claisen rearrangement is a frequent challenge. Here are several approaches to enhance the reaction rate and yield:
-
Increase Reaction Temperature: The traditional Claisen rearrangement is a thermal process. If you are running the reaction without a catalyst, gradually increasing the temperature (typically in the range of 180-250 °C) can significantly accelerate the rate. Monitor the reaction closely by TLC to avoid decomposition at excessively high temperatures.
-
Introduce a Lewis Acid Catalyst: Lewis acids can dramatically lower the activation energy of the rearrangement, allowing the reaction to proceed at lower temperatures and shorter durations. Commonly used Lewis acids for this transformation include Boron trifluoride etherate (BF₃·OEt₂) and Zinc Chloride (ZnCl₂).
-
Utilize Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective in accelerating the Claisen rearrangement. The focused heating often leads to cleaner reactions and significantly reduced reaction times, from hours to minutes.
-
Ensure Anhydrous Conditions: If you are using a Lewis acid catalyst, it is crucial to maintain anhydrous conditions. Water can deactivate the catalyst, leading to a stalled or sluggish reaction. Ensure your glassware is oven-dried and use anhydrous solvents.
Q2: I am observing a significant byproduct in my reaction mixture that is difficult to separate from the desired this compound. What is it and how can I prevent its formation?
A2: The most common byproduct in the Claisen rearrangement of allyl aryl ethers is the para-rearranged isomer. However, in the case of 4-ethoxyphenyl allyl ether, the para position is blocked by the ethoxy group, which simplifies the product mixture by directing the rearrangement exclusively to the ortho positions.
If you are still observing significant byproducts, consider the following possibilities:
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"Abnormal" Claisen Rearrangement Products: Under certain conditions, especially with some Lewis acids, the initially formed ortho-allyl intermediate can undergo further rearrangements.
-
Decomposition: At very high temperatures, the starting material or the product may begin to decompose, leading to a complex mixture of byproducts.
To minimize byproduct formation:
-
Optimize Reaction Temperature: If running a thermal rearrangement, carefully control the temperature to find the optimal balance between a reasonable reaction rate and minimal decomposition.
-
Screen Catalysts: The choice of Lewis acid can influence selectivity. It may be beneficial to screen a few different Lewis acids to find one that favors the desired rearrangement with minimal side reactions.
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Reduce Reaction Time: Use TLC or GC to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to prevent further transformation of the product.
Q3: The purification of this compound by column chromatography is proving to be challenging. What are the best practices for purification?
A3: Effective purification is key to obtaining high-purity this compound. Here are some tips for successful column chromatography:
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Choose the Right Solvent System: A common eluent system for separating the product from less polar starting material and non-polar byproducts is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.
-
Proper Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Careful Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
-
Monitor Fractions: Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic route to this compound?
A1: The synthesis is typically a two-step process. The first step is the preparation of the starting material, 4-ethoxyphenyl allyl ether, via a Williamson ether synthesis from 4-ethoxyphenol and an allyl halide (e.g., allyl bromide). The second step is the Claisen rearrangement of the 4-ethoxyphenyl allyl ether to yield the final product, this compound.
Q2: Can you explain the mechanism of the Claisen rearrangement?
A2: The Claisen rearrangement is a[1][1]-sigmatropic rearrangement. It is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state. In this process, the allyl group migrates from the oxygen atom to the ortho carbon of the aromatic ring, followed by tautomerization to restore the aromaticity of the phenol.[2]
Q3: What are the key safety considerations for this synthesis?
A3: The synthesis involves several potential hazards:
-
High Temperatures: Thermal rearrangements require high temperatures, posing a risk of burns and requiring careful heating control.
-
Corrosive Reagents: Lewis acids like BF₃·OEt₂ are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Flammable Solvents: Many of the solvents used are flammable. Avoid open flames and ensure proper ventilation.
Q4: How does the para-ethoxy group influence the reaction?
A4: The ethoxy group at the para position is an electron-donating group. This has two main effects: first, it can increase the rate of the rearrangement by donating electron density into the aromatic ring. Second, and more importantly, it blocks the para position, forcing the Claisen rearrangement to occur exclusively at the ortho positions, which simplifies the product mixture and improves the yield of the desired this compound.
Catalyst Selection and Performance
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Claisen rearrangement. While thermal rearrangement is possible, Lewis acid catalysis offers milder conditions and often higher yields. Below is a summary of data for the Claisen rearrangement of 4-allyloxyanisole, a close structural analog of 4-ethoxyphenyl allyl ether, which provides a good reference for catalyst performance.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Thermal) | None (Neat) | 185 | 1 h | ~70 | [3] |
| None (Thermal) | None (Neat) | 170 | 1 h | ~50 | [3] |
| BF₃·OEt₂ | Xylene (Microwave) | Not specified | 5-8 min | Excellent | |
| ZnCl₂ | Xylene (Microwave) | Not specified | 5-8 min | Excellent |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement
This protocol describes the uncatalyzed thermal rearrangement of 4-ethoxyphenyl allyl ether.
Materials:
-
4-ethoxyphenyl allyl ether
-
High-boiling point solvent (e.g., decalin), optional (can be run neat)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Place 4-ethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the flask in a sand bath or heating mantle to 180-200 °C.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The product, this compound, should have a lower Rf value than the starting ether.
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
If the reaction was run neat, dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement with Microwave Irradiation
This protocol utilizes a Lewis acid catalyst and microwave heating for a more efficient rearrangement.
Materials:
-
4-ethoxyphenyl allyl ether
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous xylene
-
10% Hydrochloric acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a microwave reaction vessel, dissolve 4-ethoxyphenyl allyl ether (1.0 eq) in a minimal amount of anhydrous xylene.
-
Add Boron trifluoride etherate (BF₃·OEt₂) (0.2 eq) to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150 °C) for short intervals (e.g., 30-second cycles), monitoring the reaction progress by TLC between intervals. The total reaction time is typically 5-10 minutes.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture to pH 1 with 10% HCl and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Visualized Workflows and Pathways
Synthesis of this compound
Caption: Overall synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
minimizing the formation of isomers in 2-Allyl-4-ethoxyphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-4-ethoxyphenol. Our aim is to help you minimize the formation of isomers and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is achieved through an aromatic Claisen rearrangement of 4-ethoxyphenyl allyl ether. This is a[1][1]-sigmatropic rearrangement that typically requires thermal conditions to proceed.[2][3] The reaction involves the intramolecular rearrangement of the allyl group from the ether oxygen to the ortho position of the benzene ring.
Q2: What are the potential isomeric impurities in the synthesis of this compound?
A2: The primary isomeric impurity is the para-rearranged product, 4-Allyl-2-ethoxyphenol. This can form if the ortho positions are sterically hindered, though this is not the case with the precursor 4-ethoxyphenyl allyl ether.[3] Another potential, though less common, side product can arise from a subsequent Cope rearrangement if the reaction temperature is excessively high.[3]
Q3: What factors influence the regioselectivity (ortho vs. para) of the Claisen rearrangement?
A3: The regioselectivity of the aromatic Claisen rearrangement is influenced by the electronic properties of the substituents on the aromatic ring. While there is no substituent at the meta position in the precursor to direct the rearrangement, the reaction conditions, particularly temperature, play a crucial role. High temperatures can sometimes favor the formation of the thermodynamically more stable para isomer.
Q4: What is the general mechanism for the formation of this compound?
A4: The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered transition state. The allyl group of the 4-ethoxyphenyl allyl ether migrates from the oxygen atom to the ortho-carbon of the aromatic ring. This is followed by a tautomerization step to restore the aromaticity of the phenol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Presence of impurities that inhibit the reaction. | 1. The Claisen rearrangement of allyl aryl ethers typically requires high temperatures, often in the range of 180-220°C.[2] Gradually increase the reaction temperature in increments of 10°C. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. 3. Ensure the starting material, 4-ethoxyphenyl allyl ether, is pure. Purify by distillation or column chromatography if necessary. |
| High percentage of para-isomer (4-Allyl-2-ethoxyphenol) formation | 1. Excessively high reaction temperature. 2. Prolonged reaction time. | 1. While high temperatures are necessary, excessive heat can promote the formation of the thermodynamic para-product. Try to find the minimum temperature required for a reasonable reaction rate. 2. Monitor the reaction closely and stop it once the formation of the desired ortho-product plateaus to avoid further rearrangement to the para-isomer. |
| Formation of unidentified byproducts | 1. Decomposition of starting material or product at high temperatures. 2. Presence of oxygen leading to oxidation products. 3. Side reactions involving the solvent. | 1. Lower the reaction temperature and/or shorten the reaction time. Consider using a high-boiling, inert solvent to maintain a consistent temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use a non-reactive, high-boiling solvent such as N,N-diethylaniline or sulfolane. |
| Difficulty in purifying the product | 1. Similar polarities of the ortho- and para-isomers. 2. Presence of unreacted starting material. | 1. Column chromatography is the most effective method for separating the isomers. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) should provide good separation. Monitor the fractions by TLC. 2. The starting ether is less polar than the phenolic products. It will elute first during column chromatography. |
Experimental Protocols
Synthesis of 4-ethoxyphenyl allyl ether (Precursor)
-
Materials: 4-ethoxyphenol, allyl bromide, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 4-ethoxyphenol in acetone, add anhydrous potassium carbonate.
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Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
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Evaporate the acetone under reduced pressure.
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Dissolve the residue in diethyl ether and wash with a 10% sodium hydroxide solution to remove any unreacted 4-ethoxyphenol, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-ethoxyphenyl allyl ether.
-
Claisen Rearrangement to this compound
-
Materials: 4-ethoxyphenyl allyl ether, N,N-diethylaniline (solvent).
-
Procedure:
-
Place the 4-ethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add N,N-diethylaniline as a high-boiling solvent.
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
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After cooling, dilute the reaction mixture with diethyl ether.
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Extract the product with a 10% sodium hydroxide solution. The phenolic product will move to the aqueous layer, while the N,N-diethylaniline remains in the organic layer.
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Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Analysis:
-
TLC: Monitor the reaction and column fractions using TLC plates with a suitable mobile phase (e.g., 10-20% ethyl acetate in hexane). Visualize the spots under UV light or by staining with an appropriate reagent.
-
GC-MS: Confirm the identity and purity of the product and quantify the isomer ratio. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.
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NMR Spectroscopy: Characterize the structure of the final product. The 1H NMR spectrum will show characteristic peaks for the allyl group, the aromatic protons, and the ethoxy group.
-
Visualizing the Workflow
Below are diagrams illustrating the key processes in the synthesis of this compound.
Caption: Workflow for the synthesis of the precursor, 4-ethoxyphenyl allyl ether.
Caption: Workflow for the Claisen rearrangement to synthesize this compound.
Caption: Workflow for the purification and analysis of this compound.
References
Technical Support Center: Production of 2-Allyl-4-ethoxyphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the production of 2-Allyl-4-ethoxyphenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address challenges encountered during laboratory synthesis and scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the Claisen rearrangement of 4-allyloxyphenetole.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Formation | 1. Reaction temperature is too low. 2. Inactive or insufficient catalyst (if used). 3. Poor quality starting materials. | 1. Gradually increase the reaction temperature. The Claisen rearrangement is a thermal process and typically requires high temperatures (180-220°C) for allyl phenyl ethers.[1] 2. If using a Lewis acid catalyst, ensure it is anhydrous and added in the correct stoichiometric amount. 3. Verify the purity of 4-allyloxyphenetole and other reagents using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction time. 3. Formation of byproducts. 4. Product loss during workup and purification. | 1. Monitor the reaction progress using TLC or GC to ensure it goes to completion. 2. Optimize the reaction time; prolonged heating can lead to decomposition. 3. See the "Byproduct Formation" section below. 4. Ensure efficient extraction and minimize transfers. Use an appropriate purification method like vacuum distillation or column chromatography. |
| Formation of Byproducts | 1. Isomerization: Formation of the para-isomer (4-allyl-2-ethoxyphenol) if the ortho positions are blocked.[2] 2. Dimerization/Oligomerization: Can occur at very high temperatures.[3] 3. Decomposition: Product or starting material degradation at excessive temperatures. | 1. The Claisen rearrangement of allyl phenyl ethers predominantly yields the ortho-isomer. If significant para-isomer is observed, re-evaluate the starting material structure. 2. Optimize the reaction temperature to the lowest effective point. The use of a high-boiling, inert solvent can help moderate the temperature. 3. Employ precise temperature control, especially during scale-up. Consider using a flow reactor for better heat management.[4] |
| Difficult Purification | 1. Close boiling points of product and impurities. 2. Presence of tar-like substances. | 1. Utilize fractional vacuum distillation for compounds with close boiling points. 2. Pre-treat the crude product by washing with a dilute base (e.g., 20% NaOH) to remove phenolic impurities before distillation.[1] Column chromatography can also be effective for removing polar impurities. |
| Runaway Reaction (Scale-up) | 1. Poor heat dissipation in larger reactors. 2. Exothermic nature of the rearrangement.[5] | 1. Increase the surface area-to-volume ratio by using an appropriate reactor design. Ensure efficient stirring to prevent localized hot spots. 2. For large-scale reactions, consider gradual addition of the starting material to a hot solvent or using a continuous flow reactor to manage heat evolution. Always have a cooling system on standby. |
| Inconsistent Results | 1. Variability in starting material quality. 2. Inconsistent heating. 3. Presence of atmospheric oxygen leading to side reactions. | 1. Source high-purity reagents and characterize them before use. 2. Use a controlled heating mantle with a temperature probe or an oil bath for uniform heating. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic route involves two main steps:
-
Williamson Ether Synthesis: 4-Ethoxyphenol is reacted with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base (e.g., K₂CO₃ or NaOH) to form the intermediate, 4-allyloxyphenetole.
-
Claisen Rearrangement: The 4-allyloxyphenetole is then heated, typically in a high-boiling solvent or neat, to induce a[6][6]-sigmatropic rearrangement to yield this compound.[2][7]
Q2: What are the critical parameters to control during the Claisen rearrangement for this synthesis?
A2: The most critical parameter is temperature . The reaction is thermally driven and requires sufficient energy to overcome the activation barrier.[8] However, excessive temperatures can lead to byproduct formation and decomposition. Reaction time and the absence of oxygen are also important for achieving high yield and purity.
Q3: What are common impurities I might see in my final product?
A3: Common impurities include:
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Unreacted 4-allyloxyphenetole.
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4-Ethoxyphenol (from hydrolysis of the starting ether).
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The constitutional isomer, 4-allyl-2-ethoxyphenol, though typically in small amounts.
-
High-molecular-weight byproducts from dimerization or polymerization at high temperatures.
Q4: How can I monitor the progress of the Claisen rearrangement?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ether spot and the appearance of the product spot. Gas Chromatography (GC) is also an effective method for monitoring the conversion and the formation of any volatile byproducts.
Q5: What are the primary safety concerns when scaling up this reaction?
A5: The primary safety concern is managing the exothermic nature of the Claisen rearrangement to prevent a thermal runaway. At scale, heat dissipation becomes less efficient. It is crucial to have robust temperature control and an emergency cooling plan. Additionally, working with flammable solvents at high temperatures requires appropriate engineering controls, such as a well-ventilated fume hood and spark-free equipment. When scaling up, it is recommended to increase the reaction volume by no more than a factor of three at each step and to conduct a thorough risk assessment.[9][10]
Experimental Protocols
Protocol 1: Synthesis of 4-allyloxyphenetole (Williamson Ether Synthesis)
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To a solution of 4-ethoxyphenol (1 mole equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 mole equivalents).
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Stir the mixture vigorously at room temperature.
-
Add allyl bromide (1.1 mole equivalents) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain pure 4-allyloxyphenetole.
Protocol 2: Synthesis of this compound (Claisen Rearrangement)
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Place the purified 4-allyloxyphenetole in a round-bottom flask equipped with a reflux condenser and a temperature probe.
-
Introduce an inert atmosphere (e.g., nitrogen).
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Heat the ether to 190-220°C. The rearrangement can be performed neat or in a high-boiling solvent like diphenyl ether.[1]
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Maintain the temperature and monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude product in a suitable solvent like diethyl ether and wash with a 20% aqueous sodium hydroxide solution to remove any phenolic byproducts.[1]
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Acidify the aqueous layer and extract with ether to recover any product that may have partitioned.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for Claisen Rearrangement of Allyl Phenyl Ethers
| Parameter | Laboratory Scale (Batch) | Pilot/Industrial Scale (Batch/Flow) |
| Temperature | 180 - 250°C[11] | 200 - 250°C (optimized for efficiency and safety) |
| Pressure | Atmospheric | Atmospheric or slight positive pressure (inert gas) |
| Reaction Time | 2 - 10 hours[12] | Optimized based on kinetics, potentially shorter in flow reactors |
| Solvent | Often run neat or in high-boiling solvents (e.g., diphenyl ether) | High-boiling inert solvents; flow chemistry may be solvent-free |
| Typical Yield | 60 - 90% (highly dependent on substrate and conditions) | >80% (process dependent) |
| Purity (Post-purification) | >98% | >99% |
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. prepchem.com [prepchem.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. 584-82-7|2-Allyl-4-methoxyphenol|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Claisen Rearrangement [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 2-Allyl-4-ethoxyphenol and 4-allyl-2-ethoxyphenol for Researchers and Drug Development Professionals
In the landscape of phenolic compounds, isomers often exhibit distinct physicochemical properties and biological activities. This guide provides a comparative overview of two such isomers: 2-Allyl-4-ethoxyphenol and 4-allyl-2-ethoxyphenol. While direct comparative experimental data between these two specific molecules is notably absent in the current scientific literature, this document aims to provide a valuable resource by presenting available data for each compound and offering insights based on the well-studied analogue, 4-allyl-2-methoxyphenol (eugenol).
This guide is intended for researchers, scientists, and drug development professionals to facilitate a foundational understanding of these compounds and to highlight areas ripe for future investigation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and 4-allyl-2-ethoxyphenol is presented below. Data for this compound is limited, underscoring the need for further characterization of this isomer.
| Property | This compound | 4-allyl-2-ethoxyphenol |
| CAS Number | 142875-24-9[1] | 1755-54-0[2][3][4] |
| Molecular Formula | C₁₁H₁₄O₂[1] | C₁₁H₁₄O₂[2][3][4] |
| Molecular Weight | 178.23 g/mol [1] | 178.23 g/mol [2][3] |
| Boiling Point | Not available | 280.7 °C at 760 mmHg[2][4] |
| Density | Not available | 1.031 g/cm³[2][4] |
| Flash Point | Not available | 125 °C[2][4] |
| LogP | Not available | 2.519[2][4] |
| Water Solubility | Not available | Insoluble in water[3] |
Synthesis and Spectral Data
The following diagram illustrates a generalized synthetic approach.
Caption: Generalized workflow for the synthesis of allylphenol isomers via Claisen rearrangement.
Spectral data, crucial for the unambiguous identification of these compounds, is partially available. PubChem lists 13C NMR, GC-MS, and Raman spectra for 4-allyl-2-ethoxyphenol[4]. For this compound, such experimental spectral data is not readily accessible in public databases.
Biological Activity: A Comparative Outlook Based on Eugenol
Direct experimental data comparing the biological activities of this compound and 4-allyl-2-ethoxyphenol is currently unavailable. To provide a predictive comparison, we can extrapolate from the extensive research conducted on their close structural analog, eugenol (4-allyl-2-methoxyphenol). Eugenol is well-documented for its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties[5][6]. The position of the ethoxy group is expected to influence these activities.
Antioxidant Activity
Phenolic compounds exert their antioxidant effects primarily through hydrogen atom donation from the hydroxyl group. The electronic environment of the phenol ring, influenced by its substituents, dictates this activity.
Expected Performance:
-
4-allyl-2-ethoxyphenol: The ethoxy group at the ortho position, being an electron-donating group, is expected to stabilize the phenoxy radical formed after hydrogen donation, thereby enhancing its antioxidant capacity.
-
This compound: With the ethoxy group at the para position, a similar electron-donating effect is anticipated, likely resulting in comparable, if not slightly different, antioxidant potential.
Experimental Protocols for Future Studies:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The protocol involves preparing a solution of the test compound and mixing it with a DPPH solution. The decrease in absorbance at a specific wavelength (typically 517 nm) is monitored over time.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The protocol involves the generation of the ABTS radical cation by reacting ABTS with potassium persulfate. The test compound is then added, and the reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured[7].
Cytotoxicity
The cytotoxic effects of eugenol and its derivatives have been demonstrated against various cancer cell lines, often attributed to the induction of apoptosis[2][3].
Expected Performance:
The lipophilicity and steric hindrance caused by the ethoxy group at different positions could influence cellular uptake and interaction with biological targets, leading to variations in cytotoxic potency. Direct experimental evaluation is necessary to determine which isomer possesses superior anticancer activity.
Experimental Protocols for Future Studies:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. The protocol involves seeding cells in a 96-well plate, treating them with various concentrations of the test compounds, and then incubating with MTT solution. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured to determine cell viability[2].
Antimicrobial Activity
Eugenol is a known antimicrobial agent effective against a range of bacteria and fungi[5][6]. The mechanism often involves the disruption of microbial cell membranes.
Expected Performance:
The position of the ethoxy group may alter the compound's interaction with microbial membranes, potentially leading to differences in antimicrobial efficacy. Structure-activity relationship studies on similar phenols suggest that the position of alkyl and alkoxy groups can significantly impact antimicrobial potency.
Experimental Protocols for Future Studies:
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth after incubation.
Potential Modulation of Signaling Pathways
Phenolic compounds, including eugenol, are known to modulate various intracellular signaling pathways, which underlies their diverse biological effects. The differential positioning of the ethoxy group in this compound and 4-allyl-2-ethoxyphenol could lead to distinct interactions with key signaling proteins.
Caption: Hypothetical modulation of key signaling pathways by the two isomers, leading to various cellular effects.
-
NF-κB Pathway: Eugenol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation[8][9][10][11][12]. Both ethoxyphenol isomers are likely to exhibit similar activity, although the potency may differ.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Polyphenols are known to modulate this pathway, which could be a mechanism for their anticancer effects[13][14][15][16][17].
Conclusion and Future Directions
This guide consolidates the currently available information on this compound and 4-allyl-2-ethoxyphenol. The striking lack of direct comparative studies presents a significant research gap and a compelling opportunity for investigation. Future research should prioritize the following:
-
Standardized Synthesis and Characterization: Development and publication of robust and reproducible synthetic protocols for both isomers, accompanied by comprehensive spectral analysis (NMR, IR, MS).
-
Direct Comparative Biological Evaluation: Head-to-head comparisons of their antioxidant, cytotoxic, and antimicrobial activities using standardized assays.
-
Mechanistic Studies: Elucidation of the underlying mechanisms of action, including their effects on key signaling pathways.
Such studies will be invaluable for unlocking the full therapeutic potential of these promising phenolic compounds.
References
- 1. scbt.com [scbt.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 4. 4-Allyl-2-ethoxyphenol | C11H14O2 | CID 6436318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. air.unimi.it [air.unimi.it]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 2-Allyl-4-ethoxyphenol and Other Allyl Phenols for Researchers and Drug Development Professionals
An In-depth Analysis of Structure, Bioactivity, and Experimental Protocols
This guide provides a comprehensive comparison of 2-Allyl-4-ethoxyphenol with other structurally related allyl phenols, focusing on their potential as bioactive agents. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely properties based on extensive research on its close analog, eugenol, and other related phenolic compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules.
Introduction to this compound and its Analogs
This compound is a phenolic compound characterized by an allyl group at position 2 and an ethoxy group at position 4 of the phenol ring. Its chemical structure suggests potential for a range of biological activities, drawing parallels with well-studied allyl phenols like eugenol (4-allyl-2-methoxyphenol), a major component of clove oil known for its medicinal properties. The structural similarities and differences among these compounds, particularly the nature and position of the alkoxy group, are critical in determining their bioactivity.
Key Structural Features of Compared Allyl Phenols:
| Compound Name | Structure | Key Features |
| This compound | Allyl group at C2, Ethoxy group at C4 | |
| Eugenol (4-Allyl-2-methoxyphenol) | Allyl group at C4, Methoxy group at C2 | |
| Chavibetol (2-Allyl-5-methoxyphenol) | Allyl group at C2, Methoxy group at C5 |
Comparative Biological Activities
Based on the extensive research on eugenol and other allyl phenols, this compound is anticipated to exhibit significant antioxidant, anti-inflammatory, and antimicrobial properties. The following sections detail these activities, with quantitative data primarily drawn from studies on eugenol as a representative of this class.
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals, a property attributed to the hydrogen-donating ability of their hydroxyl group. The presence of an electron-donating alkoxy group is expected to enhance this activity.
Comparative Antioxidant Activity Data:
| Compound | Assay | IC50 / Activity | Reference |
| Eugenol | DPPH Radical Scavenging | 8.85 µg/mL | [1] |
| Eugenol | Lipid Peroxidation Inhibition (15 µg/mL) | 96.7% inhibition | [2] |
| Acetyl Eugenol | DPPH Radical Scavenging | Weaker than eugenol | [1] |
| Methyl Eugenol | DPPH Radical Scavenging | Weaker than eugenol | [1] |
Anti-inflammatory Activity
Allyl phenols have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. A major mechanism involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.
Comparative Anti-inflammatory Activity Data:
| Compound | Assay / Target | Activity | Reference |
| Eugenol | COX-2 Inhibition (at 10 µg/mL) | 58.15% inhibition | [1] |
| Eugenol | 15-LOX Inhibition | Moderate inhibition | [1] |
| Methyl Eugenol | 15-LOX Inhibition | Stronger than eugenol | [1] |
| Apocynin (related methoxyphenol) | Inhibition of inflammatory mediators | IC50 = 146.6 µM | [3][4][5] |
| Diapocynin (related methoxyphenol) | Inhibition of inflammatory mediators | IC50 = 20.3 µM | [3][4][5] |
Antimicrobial Activity
The antimicrobial properties of allyl phenols are well-documented, with activity against a broad spectrum of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes.
Comparative Antimicrobial Activity Data (MIC values):
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Eugenol | Staphylococcus aureus | 0.2 - 1.0 | [6] |
| Eugenol | Escherichia coli | 0.2 - 1.0 | [6] |
| Eugenol | Candida albicans | 0.2 - 1.0 | [6] |
| Eugenol | Helicobacter pylori | 23.0 - 51 | [7] |
| Clove Extract | Various bacteria and fungi | 12.5 - 25 | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of allyl phenols is intrinsically linked to their chemical structure:
-
Phenolic Hydroxyl Group: The free hydroxyl group is crucial for antioxidant activity through hydrogen atom donation. Esterification or etherification of this group, as seen in acetyl eugenol and methyl eugenol, generally reduces antioxidant capacity.[1]
-
Allyl Group: The position and presence of the allyl group influence the compound's interaction with biological targets.
-
Alkoxy Group: The nature and position of the alkoxy group (methoxy vs. ethoxy) can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its bioavailability and interaction with enzymes and receptors. It is hypothesized that the ethoxy group in this compound, being slightly more lipophilic than a methoxy group, could enhance membrane permeability and potentially alter its biological activity profile compared to its methoxy counterparts.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of allyl phenols.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[8]
Anti-inflammatory Activity: Cyclooxygenase (COX-2) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions as per the manufacturer's instructions.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution and then dilute to various concentrations.
-
Reaction: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) for a specified time at room temperature.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.
-
Detection: After a set incubation period, measure the product (e.g., Prostaglandin E2) formation using a colorimetric or fluorometric method as described in the kit.
-
Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.[1]
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9][10]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many phenolic compounds, including eugenol, exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by allyl phenols.
Experimental Workflow for Antioxidant DPPH Assay
The following diagram illustrates the key steps in determining the antioxidant capacity of a compound using the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Workflow for Antimicrobial MIC Assay
This diagram outlines the process for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
While direct experimental data on this compound is currently scarce, the extensive research on its structural analog, eugenol, provides a strong foundation for predicting its biological activities. It is highly probable that this compound possesses significant antioxidant, anti-inflammatory, and antimicrobial properties. The presence of an ethoxy group may influence its potency and pharmacokinetic profile compared to methoxylated phenols. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers to initiate further investigation into the therapeutic potential of this compound and to design robust studies to elucidate its specific mechanisms of action and quantitative bioactivity. Further research is warranted to isolate or synthesize and then experimentally validate the biological activities of this compound to fully understand its potential in drug development.
References
- 1. 584-82-7|2-Allyl-4-methoxyphenol|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]
- 6. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 2-Allyl-4-ethoxyphenol and its Analogue, Eugenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of 2-Allyl-4-ethoxyphenol and its close structural analogue, eugenol (4-allyl-2-methoxyphenol). While extensive research has characterized the antioxidant, anti-inflammatory, and cytotoxic effects of eugenol, a comprehensive literature search did not yield specific quantitative bioactivity data for this compound. Therefore, this guide presents the robust experimental data available for eugenol as a benchmark for the anticipated, yet unconfirmed, bioactivities of this compound, based on their structural similarities as phenolic compounds.
Structural Comparison
This compound and eugenol share a core phenolic ring with an allyl group at position 2. The key structural difference lies in the alkoxy group at position 4: an ethoxy group in the target compound and a methoxy group in eugenol. This minor difference in alkyl chain length may influence the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for eugenol, which serves as a predictive reference for the potential bioactivities of this compound.
Antioxidant Activity of Eugenol
| Assay | IC50/EC50 | Reference Compound | Reference IC50/EC50 |
| DPPH Radical Scavenging | 11.7 µg/mL | - | - |
| DPPH Radical Scavenging | 16.06 µg/mL | - | - |
| DPPH Radical Scavenging | 130.485 µg/mL | Ascorbic Acid | 54.888 µg/mL |
| ABTS Radical Scavenging | 7.84 µg/mL | Trolox | 14.91 µg/mL |
| ABTS Radical Scavenging | 0.1492 mg/mL | - | - |
| Nitric Oxide (NO) Scavenging | < 50.0 µg/mL | - | - |
| H2O2 Scavenging | 22.6 µg/mL & 27.1 µg/mL | - | - |
IC50/EC50 values represent the concentration required to inhibit 50% of the activity.
Anti-inflammatory Activity of Eugenol
| Cell Line | Inflammatory Stimulus | Measured Parameter | Effect |
| THP-1 Macrophages | Lipopolysaccharide (LPS) | IL-1β, IL-6, COX-2 expression | Reduction |
| THP-1 Monocytes/Macrophages | Lipopolysaccharide (LPS) | IL-6 transcriptional activity, NF-κB activation | Inhibition |
| Human Lung Cells | SARS-CoV-2 Spike S1 protein | NF-κB activation, IL-6, IL-1β, TNF-α expression | Reduction |
Cytotoxicity of Eugenol
| Cell Line | Assay | IC50 |
| MCF-7 (Breast Cancer) | MTT (24h) | 36.43 µg/mL |
| MCF-7 (Breast Cancer) | MTT (48h) | 17.6 µg/mL |
| HeLa (Cervical Cancer) | MTT | 200 µg/mL |
| K562 (Leukemia) | MTT (24h) | 16.7 µM |
| SAOS-2 (Osteosarcoma) | MTT (72h) | Cell viability reduced to 41% at 1 mM |
| Detroit-562 (Oropharyngeal Cancer) | MTT (72h) | Cell viability reduced to 37% at 1 mM |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
A stock solution of DPPH in methanol (e.g., 80 µg/mL) is prepared.
-
Various concentrations of the test compound (e.g., this compound or eugenol) are prepared in methanol.
-
In a 96-well microplate, 100 µL of the DPPH solution is mixed with 100 µL of the test compound solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 514 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Production Assay in Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in stimulated macrophages.
-
RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10^6 cells/mL and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent in a new 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay determines the effect of a compound on cell viability.
-
Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, 10 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
The plate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).
-
100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
The plate is allowed to stand overnight in the incubator.
-
The absorbance is measured at a wavelength between 550 and 600 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathway
The anti-inflammatory effects of many phenolic compounds, including eugenol, are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Comparative Efficacy of 2-Allyl-4-ethoxyphenol and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 2-Allyl-4-ethoxyphenol alongside its structurally related and well-studied alternatives, eugenol and isoeugenol. Due to the limited direct experimental data on this compound, this comparison leverages available information on analogous compounds to project its potential activities. The guide includes a summary of quantitative data, detailed experimental protocols for key efficacy assays, and a visualization of a key signaling pathway involved in the anti-inflammatory response.
Comparative Efficacy Data
The following table summarizes the reported in vitro efficacy of eugenol and isoeugenol, which serve as a benchmark for predicting the potential activity of this compound. Phenolic compounds are known for their antioxidant and anti-inflammatory properties, which are often attributed to the hydroxyl group on the phenyl ring and the nature of their substituents.
| Compound | Assay | Target/Endpoint | Result (IC₅₀ or % Inhibition) | Reference |
| Eugenol | DPPH Radical Scavenging | Antioxidant Activity | ~90.8% inhibition at 20 µg/mL | [1] |
| ABTS Radical Scavenging | Antioxidant Activity | ~76.9% inhibition at 20 µg/mL | [1] | |
| LPS-induced NO Production | Anti-inflammatory Activity | Significant reduction in neutrophils and TNF-α | [2] | |
| COX-2 Expression | Anti-inflammatory Activity | Inhibition of COX-2 expression | [1] | |
| Isoeugenol | DPPH Radical Scavenging | Antioxidant Activity | Greater cytotoxicity and ROS production than eugenol | [3] |
| Fungicidal Activity | Antimicrobial Activity | Greater antimicrobial activity than eugenol | ||
| Neuroprotection | Neurological Disorders | Attenuated markers of oxidative stress (ROS, MDA, NO) | [4] | |
| This compound | Predicted Activity | Antioxidant/Anti-inflammatory | Data not available. Efficacy is predicted to be comparable to eugenol based on structural similarity. |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its alternatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay also measures the free radical scavenging capacity of a substance.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
The percentage of inhibition is calculated as in the DPPH assay.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[5]
Protocol:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and allow them to adhere overnight.[5]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent system.[5] This involves mixing 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[5]
-
Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[5]
-
A standard curve using sodium nitrite is used to quantify the amount of NO produced.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Protocol:
-
A commercial COX-2 inhibitor screening kit is typically used for this assay.
-
The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
-
Prepare the test inhibitors by dissolving them in a suitable solvent like DMSO and then diluting them to the desired concentration with the assay buffer.
-
In a 96-well plate, add the test inhibitor, a known COX-2 inhibitor (like Celecoxib) as a positive control, and the COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
The rate of the reaction is proportional to the COX-2 activity, and the inhibitory effect of the test compound can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Signaling Pathway Visualization
The anti-inflammatory effects of phenolic compounds like eugenol are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates the general workflow of an in vitro anti-inflammatory assay.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. 4.4. Antioxidant Activity Assays [bio-protocol.org]
- 2. Antioxidant Activity in vitro [bio-protocol.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of 2-Allyl-4-ethoxyphenol: A Comparative Guide Based on Related Allylphenols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific experimental data on the synergistic effects of 2-Allyl-4-ethoxyphenol in combination with other compounds is not available in the public domain. This guide, therefore, presents a comparative analysis of closely related allylphenols, primarily 4-allyl-2-methoxyphenol (eugenol), to infer the potential synergistic activities of this compound. The structural similarities between these compounds suggest they may share comparable mechanisms of action, making this analysis a valuable predictive tool for future research.
Introduction to Allylphenols and Synergism
Allylphenols are a class of organic compounds characterized by a phenol ring substituted with an allyl group. These compounds, found in various essential oils, have garnered significant interest for their diverse biological activities, including antimicrobial and anticancer properties. The concept of synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in drug development to enhance efficacy, reduce dosages, and overcome resistance. This guide explores the synergistic potential of allylphenols, with a focus on well-documented examples, to provide a framework for investigating this compound.
Synergistic Antimicrobial Effects of Allylphenols
Allylphenols, such as eugenol, have demonstrated significant synergistic effects when combined with conventional antimicrobial agents. This is often attributed to their ability to disrupt microbial cell membranes, thereby increasing the permeability and uptake of other drugs.
Quantitative Data on Synergistic Antimicrobial Activity
The following table summarizes the synergistic effects of eugenol with antifungal agents against resistant strains of Aspergillus fumigatus.
| Compound Combination | Target Organism | Key Finding | Reference |
| 4-Allyl-2-methoxyphenol (Eugenol) + Azole Antifungals | Azole-resistant Aspergillus fumigatus | Eugenol exhibited antibiofilm activity and affected the expression of efflux pump and biofilm-associated genes. |
Experimental Protocols
Determination of Antibiofilm Activity (based on)
-
Isolate Preparation: Azole-resistant A. fumigatus isolates are obtained from environmental samples and identified.
-
Biofilm Formation: Spores are seeded in 96-well plates and incubated to allow biofilm formation.
-
Treatment: Varying concentrations of eugenol are added to the wells containing established biofilms.
-
Quantification: The metabolic activity of the remaining biofilm is quantified using a tetrazolium-based (MTT) assay, which measures the reduction of MTT by mitochondrial dehydrogenases to form a colored formazan product. The color intensity is proportional to the number of viable cells.
-
Data Analysis: The concentration of eugenol that inhibits biofilm formation is determined.
Synergistic Anticancer Effects of Allylphenols
Derivatives of allylphenols have also been investigated for their potential to enhance the efficacy of cancer therapies. These compounds can modulate signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Quantitative Data on Anticancer Activity
While direct synergistic studies with other anticancer drugs are limited in the provided search results, the cytotoxic effects of 4-allyl-2-methoxyphenol derivatives against cancer cell lines suggest their potential for combination therapies.
| Compound | Cell Line | IC50 Value | Reference |
| 4-allyl-2-methoxyphenyl acetate | Human breast cancer (MCF-7) | Data suggests good activity | |
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | Human colon cancer (HCT116, SW480) | Dose-dependent apoptotic cell death (0-15 μg/ml) |
Experimental Protocols
Cytotoxicity Assay (based on)
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with various concentrations of the 4-allyl-2-methoxyphenol derivatives for a specified period.
-
Viability Assessment: Cell viability is assessed using an MTT assay. The percentage of viable cells is calculated relative to untreated control cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The synergistic effects of allylphenols can often be traced to their influence on specific cellular signaling pathways.
Anticancer Signaling Pathway
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol has been shown to induce apoptosis in colon cancer cells by inhibiting the NF-κB and STAT3 signaling pathways.
A Comparative Guide to 2-Allyl-4-ethoxyphenol and Other Functional Monomers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of biomedical materials, the selection of functional monomers is a critical determinant of the final product's performance, biocompatibility, and efficacy. This guide provides an objective comparison of 2-Allyl-4-ethoxyphenol, a eugenol-derived monomer, with other commonly used functional monomers in biomedical applications, particularly in the realm of dental and orthopedic materials. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific applications.
Executive Summary
This compound and its derivatives, such as ethoxyeugenyl methacrylate (EEgMA), are emerging as promising alternatives to conventional functional monomers.[1] Hailing from a natural origin (eugenol), these monomers offer inherent biocompatibility and antibacterial properties.[1] This guide will delve into a comparative analysis of these eugenol derivatives against established monomers like 2-hydroxyethyl methacrylate (HEMA) and bisphenol A-glycidyl methacrylate (Bis-GMA), focusing on key performance indicators relevant to biomedical applications.
Performance Comparison
The selection of a functional monomer significantly impacts the physicochemical properties of the resulting polymer. Below is a comparative summary of key performance parameters for this compound derivatives and other common monomers.
Table 1: Comparison of Functional Monomer Performance
| Property | This compound Derivative (EEgMA) | 2-Hydroxyethyl Methacrylate (HEMA) | Bisphenol A-glycidyl Methacrylate (Bis-GMA) |
| Origin | Bio-based (from Eugenol)[1] | Synthetic | Synthetic |
| Biocompatibility | Good cellular proliferation, non-toxic eluants reported[1] | Generally considered biocompatible, but residual monomer can cause cytotoxicity | Concerns about leaching of Bisphenol A (BPA), an endocrine disruptor[2] |
| Antibacterial Activity | Active against Streptococcus mutans[1] | Limited intrinsic antibacterial activity | Limited intrinsic antibacterial activity |
| Water Sorption | Decreases with increasing eugenol derivative content in copolymers[1] | High, leading to swelling | Lower than HEMA |
| Polymerization Inhibition | Free eugenol inhibits polymerization; methacrylated derivatives show reduced inhibition[3][4] | Generally good reactivity in radical polymerization | Good reactivity in radical polymerization |
| Glass Transition Temp. (Tg) | PEEgMA: 20°C | PHEMA: ~100°C | High, contributes to rigidity of the polymer network |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments cited in the comparison.
Antibacterial Activity Assessment (Agar Diffusion Test)
This method is used to evaluate the antibacterial efficacy of monomers against relevant bacterial strains, such as Streptococcus mutans for dental applications.
Protocol:
-
Culture Preparation: A fresh culture of Streptococcus mutans is grown in an appropriate broth medium to a specific optical density.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial culture and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Sample Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test monomer (e.g., EEgMA, HEMA, Bis-GMA) dissolved in a suitable solvent. A solvent-only disc serves as a negative control.
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
Measurement: The diameter of the inhibition zone (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger inhibition zone indicates greater antibacterial activity.[1]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Human gingival fibroblasts (or another relevant cell line) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Eluate Preparation: The polymerized material containing the test monomer is incubated in a cell culture medium for a defined period (e.g., 24 hours) to create an eluate containing any leachable substances.
-
Cell Treatment: The culture medium is replaced with the prepared eluates of the test materials. A negative control (fresh medium) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The cells are incubated with the eluates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Higher absorbance values correlate with higher cell viability.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the biocompatibility of a novel functional monomer.
References
A Comparative Analysis of the Antioxidant Properties of Allyl Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant properties of several key allyl phenols, a class of naturally occurring compounds found in various essential oils. Understanding the antioxidant potential of these molecules is crucial for their application in pharmacology and drug development, where they are investigated for their potential to mitigate oxidative stress-related pathologies. This document summarizes quantitative antioxidant data, details common experimental protocols, and visualizes key mechanistic and structural-activity relationships.
Quantitative Antioxidant Properties of Allyl Phenols
The antioxidant capacity of allyl phenols can be quantified using various assays, each with its own mechanism of action. The table below summarizes key antioxidant metrics for common allyl phenols, including IC50 values for DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and Oxygen Radical Absorbance Capacity (ORAC) values. Lower IC50 values indicate higher antioxidant activity, while higher ORAC values signify greater antioxidant capacity.
| Compound | Chemical Structure | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) | Source(s) |
| Eugenol | 4-allyl-2-methoxyphenol | 5.2 - 14.5 | 3.12 - 6.8 | ~135,000 | [1] |
| Chavicol | 4-allylphenol | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | |
| Chavibetol | 5-allyl-2-methoxyphenol | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | |
| Safrole | 5-allyl-1,3-benzodioxole | 50.28 | Data not available in comparative studies | Data not available in comparative studies | [2] |
| Estragole (Methyl Chavicol) | 1-allyl-4-methoxybenzene | 312.5 | Data not available in comparative studies | Data not available in comparative studies | [3] |
Note: The provided data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The absence of data for some compounds highlights the need for further comprehensive comparative studies.
Structure-Antioxidant Activity Relationship
The antioxidant activity of allyl phenols is intrinsically linked to their chemical structure. The key determinants of their radical scavenging potential are the phenolic hydroxyl group, the presence and position of methoxy groups, and the nature of the allyl side chain.
-
Phenolic Hydroxyl Group: The presence of a hydroxyl group on the aromatic ring is paramount for the antioxidant activity of these compounds. This group can donate a hydrogen atom to neutralize free radicals, thereby stabilizing them.
-
Methoxy Group: The position of the methoxy group relative to the hydroxyl group influences the antioxidant capacity. An ortho-methoxy group, as seen in eugenol, can enhance antioxidant activity through intramolecular hydrogen bonding and by stabilizing the resulting phenoxyl radical.
-
Allyl Group: The allyl substituent also plays a role in the overall antioxidant profile, although its influence is generally considered secondary to the phenolic hydroxyl group.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The allyl phenol compounds are dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The allyl phenol compounds are dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Visualizing Mechanisms and Relationships
To better understand the underlying principles of allyl phenol antioxidant activity, the following diagrams illustrate the key antioxidant mechanisms and structure-activity relationships.
Caption: General mechanisms of antioxidant action for phenolic compounds.
Caption: Structure-activity relationships of allyl phenols as antioxidants.
References
- 1. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 2-Allyl-4-ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-Allyl-4-ethoxyphenol. It is designed to assist researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their synthesized compounds. This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visualizations of experimental workflows.
Introduction to Purity Validation
The purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that directly impacts its safety and efficacy. Regulatory agencies worldwide mandate stringent purity thresholds for APIs. Therefore, robust analytical methods are essential to identify and quantify any impurities, including starting materials, byproducts, and degradation products.
This compound is a substituted phenol with potential applications in various research and development areas. A common route for its synthesis is the Claisen rearrangement of 4-ethoxyphenyl allyl ether.[1][2] This reaction typically involves heating the starting ether, which can lead to the formation of several impurities.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: 4-Ethoxyphenyl allyl ether
-
Isomeric Byproduct: 4-Allyl-2-ethoxyphenol (from rearrangement at the para-position)
-
Other Rearrangement Products: Depending on reaction conditions, other minor byproducts may form.[1][2]
-
Solvent and Catalyst Residues: Depending on the specific synthesis protocol.
This guide will compare the utility of several key analytical techniques for the purity assessment of this compound, using high-purity Eugenol as a comparative standard. Eugenol is a structurally similar, naturally occurring compound for which high-purity reference standards are commercially available.[3][4][5][6][7]
Comparative Analysis of Analytical Techniques
A multi-technique approach is often necessary for the comprehensive purity validation of a synthesized compound. The following sections detail the principles and expected outcomes for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For phenolic compounds, reversed-phase HPLC with UV detection is a common and effective method.[8][9][10][11]
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | This compound (Anticipated) | Eugenol (Reference Method)[8] |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | XTerra RP18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water | 60% Methanol in Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | Diode Array Detection (DAD) at 280 nm |
| Injection Volume | 10 µL | Not specified |
| Column Temp. | Ambient or controlled (e.g., 25 °C) | Not specified |
Data Presentation:
Table 2: Expected HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | (To be determined) | (To be determined) | (To be determined) |
| 4-Ethoxyphenyl allyl ether | (To be determined) | (To be determined) | - |
| 4-Allyl-2-ethoxyphenol | (To be determined) | (To be determined) | - |
| Eugenol Standard | (Reported) | >99% | >99%[4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For phenols, derivatization is often employed to increase their volatility and thermal stability. However, many substituted phenols can also be analyzed directly.[12][13] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Table 3: GC-MS Method Parameters for Purity Analysis
| Parameter | This compound (Anticipated) | Eugenol (Reference Method)[4] |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | Not specified |
| Carrier Gas | Helium at a constant flow | Not specified |
| Inlet Temperature | 250 °C | Not specified |
| Oven Program | Start at 100 °C, ramp to 280 °C | Not specified |
| MS Detector | Electron Ionization (EI) at 70 eV | Mass Spectrometry |
| Mass Range | 40-400 amu | Not specified |
Data Presentation:
Table 4: Expected GC-MS Purity and Impurity Profile
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity/Abundance (%) |
| This compound | (To be determined) | (To be determined) | (To be determined) |
| 4-Ethoxyphenyl allyl ether | (To be determined) | (To be determined) | (To be determined) |
| 4-Allyl-2-ethoxyphenol | (To be determined) | (To be determined) | (To be determined) |
| Eugenol Standard | (Reported) | 164, 149, 131, 103, 91, 77 | >99%[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis to determine purity. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can reveal the presence of impurities, even at low levels.
Table 5: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | This compound (Anticipated) | Eugenol (Reference)[14] |
| -OH | ~5.0-6.0 ppm (broad singlet) | ~5.6 ppm (singlet) |
| Aromatic-H | ~6.6-6.9 ppm (multiplets) | ~6.7-6.9 ppm (multiplets) |
| -O-CH₂-CH₃ | ~4.0 ppm (quartet) | - |
| Allyl -CH= | ~5.9-6.1 ppm (multiplet) | ~5.9-6.1 ppm (multiplet) |
| Allyl =CH₂ | ~5.0-5.2 ppm (multiplet) | ~5.0-5.2 ppm (multiplet) |
| Allyl -CH₂- | ~3.3 ppm (doublet) | ~3.3 ppm (doublet) |
| -O-CH₂-CH₃ | ~1.4 ppm (triplet) | - |
| -OCH₃ | - | ~3.9 ppm (singlet) |
Data Presentation:
The presence of unexpected signals in the NMR spectrum would indicate impurities. For instance, the presence of signals corresponding to 4-ethoxyphenyl allyl ether would suggest incomplete reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FTIR spectrum provides a molecular "fingerprint" that can be compared to a reference standard.
Table 6: Characteristic FTIR Absorption Bands
| Functional Group | This compound (Anticipated) | Eugenol (Reference)[4] |
| O-H Stretch (phenol) | ~3400 cm⁻¹ (broad) | ~3500 cm⁻¹ (broad) |
| C-H Stretch (aromatic) | ~3050 cm⁻¹ | ~3070 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2980, 2930 cm⁻¹ | ~2970, 2930 cm⁻¹ |
| C=C Stretch (aromatic) | ~1600, 1500 cm⁻¹ | ~1610, 1515 cm⁻¹ |
| C=C Stretch (allyl) | ~1640 cm⁻¹ | ~1638 cm⁻¹ |
| C-O Stretch (ether) | ~1230, 1040 cm⁻¹ | ~1270, 1235 cm⁻¹ (for -OCH₃) |
| C-O Stretch (phenol) | ~1150 cm⁻¹ | ~1150 cm⁻¹ |
Data Presentation:
The presence of unexpected peaks or significant shifts in the positions of characteristic peaks in the FTIR spectrum of the synthesized this compound compared to a reference spectrum would suggest the presence of impurities.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
HPLC Protocol
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound and the Eugenol standard in separate 10 mL volumetric flasks using the mobile phase as the diluent.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.
-
Injection: Inject 10 µL of each sample and a blank (mobile phase) onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatograms. Calculate the purity of the synthesized product by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound and the Eugenol standard in a suitable solvent such as dichloromethane or methanol.
-
GC-MS Conditions: Configure the GC-MS system with the parameters specified in Table 3.
-
Injection: Inject 1 µL of each sample into the GC.
-
Data Analysis: Identify the main peak and any impurity peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to identify the compounds. Calculate the relative purity based on the peak areas.
NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and assign the signals to the protons and carbons of the molecule. Compare the obtained spectra with the expected chemical shifts (Table 5) and look for any unassigned signals that may correspond to impurities.
FTIR Protocol
-
Sample Preparation: Place a drop of the neat liquid sample of this compound between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values (Table 6). The fingerprint region (1500-400 cm⁻¹) is particularly useful for comparison with a reference spectrum if available.
Visualizations
Workflow for Purity Validation
Caption: Workflow for the purity validation of synthesized this compound.
Claisen Rearrangement Signaling Pathway
Caption: Simplified reaction pathway for the synthesis of this compound.
Conclusion
The validation of purity for synthesized this compound requires a multi-faceted analytical approach. HPLC provides excellent quantitative data on purity and impurity levels, while GC-MS offers robust separation and identification of volatile impurities. NMR and FTIR are indispensable for structural confirmation and the identification of functional groups, which can also allude to the presence of impurities. By comparing the analytical data of the synthesized product with that of a high-purity reference standard, such as Eugenol, a comprehensive and reliable assessment of purity can be achieved. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to ensure the quality of their synthesized compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Eugenol | CAS 97-53-0 | LGC Standards [lgcstandards.com]
- 4. britiscientific.com [britiscientific.com]
- 5. britiscientific.com [britiscientific.com]
- 6. Eugenol certified reference material, TraceCERT 97-53-0 [sigmaaldrich.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 11. academicjournals.org [academicjournals.org]
- 12. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capturing Fleeting Intermediates in a Claisen Rearrangement Using Nonequilibrium Droplet Imbibition Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
A Comparative Analysis of the Biological Activities of Eugenol and 2-Allyl-4-ethoxyphenol
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of eugenol and 2-Allyl-4-ethoxyphenol. This document synthesizes available experimental data to facilitate an objective assessment of their potential therapeutic applications.
Introduction
Eugenol (4-allyl-2-methoxyphenol) is a well-characterized phenolic compound predominantly found in clove oil, but also present in other essential oils from plants like Lamiaceae, Lauraceae, Myrtaceae, and Myristicaceae.[1][2] It is widely recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5][6] In contrast, this compound is a structurally related compound for which there is a significant lack of published experimental data regarding its biological effects. This guide aims to present the current state of knowledge on both compounds, highlighting the extensive research on eugenol and the current data gap for this compound.
Comparative Overview of Biological Activities
A direct quantitative comparison of the biological activities of eugenol and this compound is not feasible at present due to the limited availability of experimental data for the latter. The following sections provide a detailed account of the well-documented biological activities of eugenol.
Antioxidant Activity of Eugenol
Eugenol has demonstrated potent antioxidant properties in various in vitro and in vivo studies.[3][7] Its ability to scavenge free radicals and inhibit lipid peroxidation is a key aspect of its therapeutic potential.[7]
Table 1: Quantitative Antioxidant Activity Data for Eugenol
| Assay Type | Model System | Key Findings | Reference |
| DPPH Radical Scavenging | In vitro | IC50 = 8.85 µg/mL (for volatile extracts of clove rich in eugenol) | [8] |
| Lipid Peroxidation Inhibition | In vitro (Mitochondria) | Completely inhibited iron and Fenton reagent-mediated lipid peroxidation. | [7] |
| Lipid Peroxidation Inhibition | In vivo (CCl4-induced liver damage in rats) | Significantly inhibited the rise in SGOT activity and cell necrosis. | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate the antioxidant activity of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound (eugenol) is dissolved in a suitable solvent to create a series of concentrations.
-
Reaction Mixture: An aliquot of the DPPH solution is mixed with different concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity of Eugenol
Eugenol exhibits significant anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators.[2][9][10]
Table 2: Anti-inflammatory Activity of Eugenol
| Model System | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced macrophages | Reduced the expression of proinflammatory genes such as IL-1β, IL-6, and COX-2. | [9] |
| Pilocarpine-induced status epilepticus in mice | Attenuated IL-1β and TNF-α expression and inhibited NF-κB activation. | [2] |
| Streptozotocin-induced type 1 diabetes model | Increased the expression of Nrf2-regulated HO-1 and NQO-1, reducing β-cell damage. | [2] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of eugenol for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Measurement: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.
Signaling Pathway of Eugenol's Anti-inflammatory and Antioxidant Action
Caption: Signaling pathway of eugenol's anti-inflammatory and antioxidant effects.
Antimicrobial Activity of Eugenol
Eugenol is a potent antimicrobial agent with activity against a broad spectrum of Gram-positive and Gram-negative bacteria, fungi, and parasites.[1] Its mechanism of action often involves the disruption of bacterial membranes.[1]
Table 3: Antimicrobial Activity of Eugenol
| Microorganism | Activity | Key Findings | Reference |
| Various human pathogens | Antibacterial, antifungal, antiparasitic | Broad-spectrum activity | [1] |
| Listeria monocytogenes, Streptococcus agalactiae | Inhibition of ATPase | May alter efflux pump activity | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: A twofold serial dilution of eugenol is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of eugenol that visibly inhibits the growth of the microorganism.
Experimental Workflow for Assessing Biological Activity
Caption: General experimental workflow for evaluating biological activities.
Conclusion
Eugenol is a natural compound with a robust body of scientific evidence supporting its antioxidant, anti-inflammatory, and antimicrobial activities. The mechanisms underlying these effects are multifaceted and involve the modulation of key signaling pathways such as NF-κB and Nrf2. In stark contrast, the biological activities of this compound remain largely unexplored, with a notable absence of published experimental data. This significant knowledge gap prevents a direct and meaningful comparison with eugenol.
For researchers and drug development professionals, eugenol presents a promising lead compound with well-documented therapeutic potential. Further investigation into this compound is warranted to determine if its structural similarity to eugenol translates to comparable biological activities. Future studies should focus on in vitro and in vivo models to elucidate its antioxidant, anti-inflammatory, and antimicrobial properties, thereby enabling a comprehensive comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Polymers Derived from 2-Allyl-4-ethoxyphenol: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative performance evaluation of polymers hypothetically derived from 2-Allyl-4-ethoxyphenol. Due to the limited availability of direct experimental data on poly(this compound), this document leverages performance data from polymers derived from its close structural analog, eugenol (2-Allyl-4-methoxyphenol). This comparison aims to provide a valuable performance benchmark against other relevant biocompatible and antioxidant polymers used in biomedical and drug delivery applications.
Executive Summary
Polymers based on this compound are anticipated to exhibit promising properties as biomaterials, drawing parallels from the well-studied eugenol-based polymers. Key performance attributes include inherent antioxidant activity, biocompatibility, and potential for thermosetting applications. This guide will compare these projected characteristics with established alternatives such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and chitosan. The comparison will focus on thermal stability, mechanical properties, antioxidant efficacy, and biocompatibility, providing a framework for evaluating their potential in drug delivery and tissue engineering.
Comparative Performance Data
The following tables summarize the quantitative performance data of eugenol-derived polymers (as a proxy for poly(this compound)) and common alternative biocompatible polymers.
Table 1: Thermal and Mechanical Properties
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Poly(eugenol) based thermoset (proxy) | 186 | > 350 | Data not available | Data not available |
| Polylactic Acid (PLA) | 60-65 | ~350 | 27-60 | 1.2-3.0 |
| Poly(lactic-co-glycolic acid) (PLGA) (50:50) | 45-55 | ~300 | 41-55 | 1.4-2.8 |
| Chitosan | ~203 | ~290 | 25-115 | 0.8-2.5 |
Table 2: Antioxidant and Biocompatibility Properties
| Polymer | Antioxidant Activity (DPPH scavenging, IC50) | Biocompatibility/Cytotoxicity | Key Applications |
| Poly(eugenol) based materials (proxy) | Potent antioxidant activity reported[1] | Generally considered non-toxic and biocompatible[2] | Thermosetting resins, coatings, adhesives, potential for biomedical use[2][3] |
| Polylactic Acid (PLA) | Negligible | Biocompatible and biodegradable[4][5] | Drug delivery, tissue engineering, 3D printing[4][5] |
| Poly(lactic-co-glycolic acid) (PLGA) | Negligible | Biocompatible and biodegradable[4][6] | Controlled drug release, medical implants[4][6] |
| Chitosan | Moderate antioxidant activity[1] | Biocompatible, biodegradable, mucoadhesive[1][5] | Drug delivery, wound healing, food packaging[1][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for accurate performance evaluation.
1. Thermal Gravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Methodology: A small sample of the polymer (5-10 mg) is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as the decomposition temperature.
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Methodology: A small, encapsulated sample of the polymer is heated, cooled, and then reheated at a controlled rate. The difference in heat flow between the sample and a reference is measured as a function of temperature. The Tg is observed as a step change in the heat flow curve.
3. DPPH Radical Scavenging Assay
-
Objective: To evaluate the antioxidant activity of the polymer.
-
Methodology: A solution of the polymer at various concentrations is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The mixture is incubated in the dark for a specified time. The absorbance of the solution is then measured using a UV-Vis spectrophotometer at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the polymer required to scavenge 50% of the DPPH radicals) is determined.
4. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the in vitro biocompatibility and cytotoxicity of the polymer.
-
Methodology: Cells (e.g., fibroblasts or a specific cell line relevant to the application) are cultured in the presence of different concentrations of the polymer extract or the polymer itself for a defined period (e.g., 24, 48, 72 hours). An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added to the cells. Viable cells with active mitochondria will reduce the MTT to a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.
Visualizations
Diagram 1: Hypothetical Synthesis of Poly(this compound)
Caption: A simplified workflow for the potential synthesis of poly(this compound).
Diagram 2: Performance Evaluation Workflow
Caption: A logical workflow for the comprehensive performance evaluation of a novel polymer.
Conclusion
While direct experimental data for polymers derived from this compound remains to be established, the performance of analogous eugenol-based polymers suggests a promising profile for biomedical applications. Their expected high thermal stability and inherent antioxidant properties could offer advantages over traditional biodegradable polymers like PLA and PLGA, particularly in applications where oxidative stress is a concern. However, comprehensive synthesis, characterization, and performance testing are essential to validate these projected benefits and determine their suitability for specific drug delivery and tissue engineering applications. This guide serves as a foundational resource for researchers embarking on the evaluation of this novel class of polymers.
References
- 1. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Allyl-2-ethoxyphenol | C11H14O2 | CID 6436318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to QSAR Studies of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) models for predicting the toxicity of substituted phenols. It summarizes key findings from comparative studies, presents detailed experimental data, and outlines the methodologies used in these analyses. The aim is to offer a clear and comprehensive overview to aid in the selection and application of appropriate QSAR models for risk assessment and the design of safer phenolic compounds.
Introduction to QSAR for Phenol Toxicity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[1] For substituted phenols, a class of compounds with widespread industrial applications and environmental presence, QSAR models are invaluable tools for predicting their toxic effects without the need for extensive and costly experimental testing.[2][3]
The toxicity of phenols is influenced by several key physicochemical properties, which are captured by molecular descriptors in QSAR models. These typically include:
-
Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial as it governs the ability of a molecule to cross biological membranes and accumulate in organisms.[1]
-
Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the acid dissociation constant (pKa), describe the reactivity of the phenol and its ability to interact with biological macromolecules.[4]
-
Steric Properties: These descriptors account for the size and shape of the molecule, which can influence its binding to target sites.
This guide will compare two prominent QSAR modeling techniques, Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), as applied to predicting the toxicity of substituted phenols to the freshwater protozoan Tetrahymena pyriformis and the marine bacterium Photobacterium phosphoreum.
Comparative Analysis of QSAR Models
Several studies have compared the performance of different QSAR modeling techniques for predicting the toxicity of substituted phenols. A common finding is that while linear models like MLR can provide good predictive accuracy, non-linear models such as ANNs often demonstrate superior performance, especially for diverse datasets of phenols with multiple mechanisms of toxicity.[5][6]
Model Performance Comparison
The following table summarizes the statistical performance of MLR and ANN models from a comparative QSAR study on the toxicity of 51 phenols and thiophenols to Photobacterium phosphoreum.[5]
| Model | Statistical Parameter | Training Set | Test Set |
| MLR | R² (Coefficient of Determination) | 0.852 | 0.831 |
| Q² (Cross-validated R²) | 0.811 | - | |
| RMSE (Root Mean Square Error) | 0.380 | 0.399 | |
| ANN | R² (Coefficient of Determination) | 0.943 | 0.931 |
| Q² (Cross-validated R²) | 0.931 | - | |
| RMSE (Root Mean Square Error) | 0.236 | 0.257 |
Data sourced from a QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN.[5]
As the table indicates, the ANN model shows a higher R² and a lower RMSE for both the training and test sets, suggesting a better predictive capability compared to the MLR model for this dataset.[5]
Data on Substituted Phenols and their Toxicity
The following table presents a subset of the data used in a QSAR study of phenol toxicity to Photobacterium phosphoreum, including the experimental toxicity values (-logEC50) and key molecular descriptors.
| Compound | -logEC50 (Experimental) | logP | Dipole Moment (DM) | Molecular Volume (MV) |
| Phenol | 2.34 | 1.48 | 1.55 | 89.9 |
| 2-Chlorophenol | 2.89 | 2.15 | 1.34 | 100.1 |
| 3-Chlorophenol | 3.11 | 2.50 | 2.22 | 100.1 |
| 4-Chlorophenol | 3.16 | 2.39 | 2.87 | 100.1 |
| 2,4-Dichlorophenol | 3.79 | 3.23 | 2.07 | 110.4 |
| 2,4,6-Trichlorophenol | 4.40 | 3.69 | 1.45 | 120.6 |
| 4-Nitrophenol | 3.42 | 1.91 | 5.23 | 106.9 |
| 2-Methylphenol | 2.72 | 1.95 | 1.40 | 105.8 |
| 4-Methylphenol | 2.69 | 1.94 | 1.69 | 105.8 |
This is a representative subset of data. The full dataset can be found in the cited literature.[7]
Experimental Protocols
The experimental data used to build and validate the QSAR models are generated from standardized toxicity assays. Below are detailed methodologies for the key experiments cited.
Tetrahymena pyriformis Growth Inhibition Assay
This assay determines the concentration of a chemical that inhibits the growth of a T. pyriformis population by 50% (IGC50) over a specified period.
3.1.1. Materials
-
Tetrahymena pyriformis (e.g., strain GL-C)
-
Proteose peptone-yeast extract medium (PPY)
-
Test chemical (substituted phenols)
-
Sterile 250-mL Erlenmeyer flasks
-
Spectrophotometer (540 nm)
-
Incubator (27 ± 1 °C)
3.1.2. Procedure
-
Culture Preparation: Maintain axenic cultures of T. pyriformis in PPY medium at 27 °C.
-
Test Solutions: Prepare a series of at least five graded concentrations of the test chemical in 50 mL of PPY medium in duplicate 250-mL Erlenmeyer flasks. Include a control group with no test chemical.
-
Inoculation: Inoculate each flask with log-growth phase ciliates to achieve an initial cell density of approximately 2500 cells/mL.
-
Incubation: Incubate the flasks for 40 hours at 27 ± 1 °C in the dark.
-
Growth Measurement: After the incubation period, measure the population density in each flask spectrophotometrically by reading the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IGC50 value using a statistical method such as probit analysis.[8]
Photobacterium phosphoreum Bioluminescence Inhibition Assay (Microtox® Test)
This assay measures the reduction in light output from the marine bacterium P. phosphoreum upon exposure to a toxic substance. The endpoint is the effective concentration that causes a 50% reduction in bioluminescence (EC50).
3.2.1. Materials
-
Freeze-dried Photobacterium phosphoreum reagent
-
Reconstitution solution
-
Diluent (2% NaCl solution)
-
Test chemical (substituted phenols)
-
Cuvettes
-
Luminometer (e.g., Microtox® analyzer)
3.2.2. Procedure
-
Reagent Preparation: Reconstitute the freeze-dried bacteria with the reconstitution solution and allow them to stabilize at the test temperature (typically 15 °C).
-
Test Solutions: Prepare a series of dilutions of the test chemical in the diluent.
-
Assay Protocol:
-
Pipette the bacterial suspension into the cuvettes.
-
Measure the initial light output (I₀) of the bacterial suspension.
-
Add the test chemical dilutions to the cuvettes.
-
Incubate for a specified contact time (e.g., 5, 15, or 30 minutes).
-
Measure the final light output (Iₜ) after the incubation period.
-
-
Data Analysis: Calculate the percentage of light inhibition for each concentration. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the test concentration and finding the concentration that corresponds to a 50% inhibition.[9][10]
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the key workflows and relationships in comparative QSAR studies.
Caption: General workflow for a comparative QSAR study of substituted phenols.
Caption: Logical relationship between QSAR models and their evaluation metrics.
Conclusion
The comparative analysis of QSAR models for substituted phenols highlights the trade-offs between different modeling approaches. While MLR offers simpler, more interpretable models, ANNs often provide higher predictive accuracy, particularly for complex and diverse datasets. The choice of the most appropriate model will depend on the specific research question, the nature of the dataset, and the desired balance between predictive power and model interpretability. The experimental protocols and data presented in this guide provide a foundation for researchers to understand, evaluate, and apply these powerful computational tools in the toxicological assessment of phenolic compounds.
References
- 1. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship for prediction of the toxicity of phenols on Photobacterium phosphoreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Classification of toxicity of phenols to Tetrahymena pyriformis and subsequent derivation of QSARs from hydrophobic, ionization and electronic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsmr.in [ijsmr.in]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahymena Toxicity [nies.go.jp]
- 9. food.actapol.net [food.actapol.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
The Double-Edged Sword: A Comparative Guide to the Mechanism of Action of Allyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Allyl alcohols, a class of organic compounds characterized by a hydroxyl group attached to an allylic carbon, are both valuable industrial intermediates and potent toxicants. Their utility in the synthesis of polymers, pharmaceuticals, and other fine chemicals is contrasted by their significant health and environmental risks. This guide provides a comprehensive comparison of the mechanisms of action of allyl alcohols, supported by experimental data and detailed protocols, to aid researchers in understanding and mitigating their toxic effects.
The Core Mechanism: Metabolic Activation to a Reactive Aldehyde
The unifying principle behind the toxicity of primary and secondary allyl alcohols is their metabolic activation into highly reactive α,β-unsaturated aldehydes. This bioactivation is predominantly catalyzed by the enzyme alcohol dehydrogenase (ADH), which oxidizes the alcohol moiety. The primary metabolite of allyl alcohol, acrolein, is a potent electrophile and is considered the ultimate toxicant responsible for most of the observed cellular damage.[1][2][3][4][5]
Tertiary allyl alcohols, lacking a hydrogen atom on the carbinol carbon, cannot be readily oxidized by ADH to an aldehyde. Consequently, they generally exhibit a narcotic mechanism of action and are significantly less toxic than their primary and secondary counterparts.[1]
The generalized metabolic activation pathway is illustrated below:
Caption: Metabolic activation of primary and secondary allyl alcohols.
Comparative Toxicity Data
The toxicity of allyl alcohols and their metabolites varies across different endpoints. The following tables summarize key quantitative data from comparative studies.
Table 1: Acute Toxicity of Allyl Alcohol and Related Compounds
| Compound | Organism | Endpoint | Value | Reference |
| Allyl Alcohol | Rat (oral) | LD50 | 80 mg/kg | [3] |
| Allyl Alcohol | Mouse (oral) | LD50 | 96 mg/kg | [6] |
| Allyl Alcohol | Pimephales promelas (fathead minnow) | LC50 (96h) | 0.83 mg/L | [6] |
| Allyl Alcohol | Tetrahymena pyriformis | IGC50 (40h) | 15.5 mg/L | [6] |
| Acrolein | Rat (oral) | LD50 | 29 mg/kg | [7] |
| Allyl Acetate | Rat (oral) | LD50 | 75 mg/kg | [7] |
Table 2: Skin Sensitization Potential
| Compound | Assay | Endpoint | Value | Potency Classification | Reference |
| Allyl Alcohol | LLNA | EC3 | >50% | Weak/Non-sensitizer | [6] |
| 3-Phenyl-2-propen-1-ol | LLNA | EC3 | 21% | Weak | [6] |
| 3,7-Dimethyl-2,6-octadien-1-ol | LLNA | EC3 | 30% | Weak | [6] |
Table 3: Mutagenicity
| Compound | Assay | Metabolic Activation (S9) | Result | Reference |
| Allyl Alcohol | Ames Test (TA100) | - | Mutagenic | [1][6] |
| Allyl Alcohol | Ames Test (TA100) | + | Mutagenic | [1][6] |
Key Mechanistic Pathways of Toxicity
The electrophilic nature of acrolein drives the downstream toxic effects of allyl alcohol. The primary mechanisms are detailed below.
Glutathione Depletion and Oxidative Stress
Acrolein readily reacts with the nucleophilic thiol group of glutathione (GSH), a key intracellular antioxidant.[8][9][10] This conjugation, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), leads to a rapid depletion of the cellular GSH pool.[10] The consequences of GSH depletion are twofold:
-
Loss of Detoxification Capacity: Reduced GSH levels impair the cell's ability to detoxify other reactive electrophiles and reactive oxygen species (ROS).
-
Oxidative Stress: The imbalance in the cellular redox state promotes oxidative stress, leading to lipid peroxidation, protein damage, and DNA damage.[2][11][12]
The rapid rate of acrolein formation is a critical determinant of hepatotoxicity, more so than the sustained depletion of GSH.[9]
Covalent Binding to Cellular Macromolecules
Acrolein can form covalent adducts with cellular macromolecules, including proteins and DNA.[1] This binding can disrupt their normal function, leading to enzyme inhibition, impaired cellular signaling, and genotoxicity.
Signaling Pathway Perturbation: The Role of PKCδ
Recent studies have implicated the activation of specific signaling pathways in allyl alcohol-induced cell death. In hepatocytes, allyl alcohol exposure leads to the phosphorylation and translocation of Protein Kinase C delta (PKCδ) to the cell membrane.[13] Inhibition of PKCδ has been shown to protect against both allyl alcohol- and acrolein-induced cytotoxicity, suggesting that PKCδ activation is a critical early event in the cell death cascade.[13] This cell death appears to occur via oncotic necrosis rather than apoptosis.[13]
Caption: Key cellular events in allyl alcohol-induced toxicity.
Experimental Protocols
The following are summaries of key experimental protocols used to assess the mechanisms of action of allyl alcohols.
Alcohol Dehydrogenase (ADH) Activity Assay
Principle: This assay measures the activity of ADH by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing sodium pyrophosphate buffer, ethanol (as the substrate), and β-nicotinamide adenine dinucleotide (NAD+).
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding the enzyme sample (e.g., liver microsomes).
-
Continuously monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the ADH activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.
Glutathione (GSH) Quantification
Principle: The most common method is the DTNB-GSH recycling assay. DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) is reduced by GSH to form the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.
Procedure:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Deproteinate the sample, typically with a trichloroacetic acid or perchloric acid solution.
-
Add the sample supernatant to a reaction mixture containing DTNB, NADPH, and glutathione reductase in a phosphate buffer.
-
Incubate at room temperature and monitor the rate of color formation at 412 nm.
-
Quantify the GSH concentration by comparing the rate to a standard curve prepared with known concentrations of GSH.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Leakage Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the extent of cell lysis.
Procedure:
-
Culture cells in a 96-well plate and expose them to various concentrations of the test compound (e.g., allyl alcohol).
-
Include appropriate controls: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the controls.
Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.
Procedure:
-
Homogenize the tissue or cell sample.
-
Add an acidic reagent (e.g., trichloroacetic acid) to precipitate proteins and provide the acidic environment for the reaction.
-
Add TBA solution to the sample.
-
Incubate the mixture at a high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the amount of MDA using a standard curve prepared with an MDA standard.
Conclusion
The mechanism of action of primary and secondary allyl alcohols is predominantly driven by their metabolic activation to electrophilic α,β-unsaturated aldehydes, with acrolein being the key toxic metabolite of allyl alcohol. This leads to a cascade of deleterious cellular events, including glutathione depletion, oxidative stress, covalent modification of macromolecules, and perturbation of cellular signaling pathways, ultimately resulting in cell death. A thorough understanding of these mechanisms is crucial for the development of effective strategies to mitigate the toxic effects of this important class of industrial chemicals. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the toxicology of allyl alcohols and to screen for potential therapeutic interventions.
References
- 1. Lipid peroxidation assay (TBARS) [bio-protocol.org]
- 2. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 3. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Allyl alcohol cytotoxicity in isolated rat hepatocytes: effects of azide, fasting, and fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. inchem.org [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 9. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schc.memberclicks.net [schc.memberclicks.net]
- 11. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic Toxicity Evaluation of Allyl Alcohol in Salmonella/E.coli Mutagenicity Test or Ames Test. Study A64870 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Comparative Cytotoxicity of Phenolic Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of 2-Allyl-4-ethoxyphenol derivatives. As of the latest literature review, specific cytotoxic data for this compound and its derivatives are not available. Therefore, this guide presents data on the structurally similar 4-allyl-2-methoxyphenol derivatives to provide researchers with the closest available comparative data. The substitution of a methoxy group for an ethoxy group at the 2-position of the phenol ring is the key structural difference in the compounds discussed herein. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of three 4-allyl-2-methoxyphenol derivatives against the human breast cancer cell line MCF-7. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.
| Compound | Derivative of 4-allyl-2-methoxyphenol | Target Cell Line | IC50 (µg/mL) |
| 1 | 4-Allyl-2-methoxyphenyl propionate | MCF-7 | 0.400 |
| 2 | 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 | 1.29 |
| 3 | 4-Allyl-2-methoxyphenyl butanoate | MCF-7 | 5.73 |
Experimental Protocols
The cytotoxicity data presented in this guide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
Objective: To determine the cytotoxic effect of test compounds on cancer cells.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
MCF-7 human breast cancer cells
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (4-allyl-2-methoxyphenol derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count MCF-7 cells.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plates for a further 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Phenolic Compound-Induced Cytotoxicity
Phenolic compounds, including derivatives of allyl-phenol, are known to induce cytotoxicity in cancer cells primarily through the induction of apoptosis (programmed cell death). Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria, which forms a complex with Apaf-1 and pro-caspase-9 called the apoptosome. The apoptosome activates caspase-9, which then activates the executioner caspases.
Both pathways converge at the activation of executioner caspases, which are responsible for the characteristic morphological and biochemical changes of apoptosis. Phenolic compounds can influence these pathways by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
A Comparative Guide to the Bioactivity of Resveratrol and Its Cognate Phenols: Pterostilbene and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional relationships of three well-studied phenolic compounds: resveratrol, its close structural analog pterostilbene, and the flavonoid quercetin. All three are recognized for their potent antioxidant, anti-inflammatory, and anticancer properties. This document summarizes key experimental data to facilitate an objective comparison of their performance and provides detailed methodologies for crucial experiments.
Structural and Functional Overview
Resveratrol, a stilbenoid found in grapes and red wine, has been extensively studied for its potential health benefits. Its biological activity is largely attributed to its hydroxyl groups. Pterostilbene, a dimethylated derivative of resveratrol found in blueberries, exhibits structural similarities but with methoxy groups replacing two hydroxyl groups. This seemingly minor structural difference significantly impacts its bioavailability and bioactivity. Quercetin, a flavonoid abundant in fruits and vegetables, shares functional similarities with resveratrol and pterostilbene, particularly in its antioxidant and anti-inflammatory actions, though it possesses a distinct three-ring structure. The structure-activity relationship of these compounds is a key area of research, with evidence suggesting that the number and position of hydroxyl and methoxy groups are critical determinants of their biological effects.[1][2]
Comparative Bioactivity Data
The following tables summarize quantitative data from various studies, comparing the bioavailability and in vitro bioactivities of resveratrol, pterostilbene, and quercetin. It is important to note that while some studies directly compare these compounds, other data points are collated from different experiments and should be interpreted with this in mind.
Table 1: Comparative Bioavailability and Antioxidant Activity
| Compound | Bioavailability (%) | Antioxidant Activity (DPPH Assay, IC50 in µM) | Antioxidant Activity (Lipid Peroxidation, IC50 in µM) |
| Resveratrol | ~20%[3][4] | Less effective than Quercetin[5] | Less effective than Pterostilbene and Quercetin[6][7] |
| Pterostilbene | ~80%[3] | - | 44.5 ± 7.8[6][7] |
| Quercetin | Variable, generally low | More effective than Resveratrol[5] | 64 ± 8.7[6][7] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | COX-2 Inhibition (IC50 in µM) | Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) |
| Resveratrol | ~30 - 50[8] | Effective inhibitor[9][10] |
| Pterostilbene | More potent than Resveratrol (IC50: 22.4 µM in HT-29 cells)[11] | More effective than Resveratrol in lowering IL-6 and TNF-α[9][12] |
| Quercetin | Potent inhibitor | Strong inhibitor of TNF-α and other cytokines |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (µM) |
| Resveratrol | HT-29 (Colon Cancer) | - |
| MCF-7 (Breast Cancer) | - | |
| Pterostilbene | HT-29 (Colon Cancer) | 22.4[11] |
| MCF-7 (Breast Cancer) | Induces cytotoxic effects[2] | |
| Quercetin | Various Cancer Cell Lines | Potent antiproliferative effects[13] |
Modulation of Key Signaling Pathways
Resveratrol, pterostilbene, and quercetin exert their biological effects by modulating several key intracellular signaling pathways. While there are overlaps in their mechanisms, the potency and specific targets can differ. Below are diagrams illustrating their influence on major pathways involved in cellular health, disease, and longevity.
Caption: Comparative modulation of key signaling pathways by resveratrol, pterostilbene, and quercetin.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to replicate and validate findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the antioxidant capacity of a compound.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.[7]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compounds (resveratrol, pterostilbene, quercetin) and a positive control (e.g., ascorbic acid) in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well microplate, add a specific volume of each sample dilution to the wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[3]
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of test compounds.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. When the NF-κB pathway is activated, the transcription factor NF-κB binds to its response element, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation.[14]
Procedure:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa cells) in a 96-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with the test compounds (resveratrol, pterostilbene, quercetin) at various concentrations for a specified pre-incubation time.
-
Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α).
-
-
Lysis and Luciferase Assay:
-
After the treatment period, lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activation by the test compounds relative to the stimulated control.
-
COX (Cyclooxygenase) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Reagent Preparation: Prepare the assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes.
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
-
Add the test compounds (resveratrol, pterostilbene, quercetin) or a known COX inhibitor (e.g., celecoxib for COX-2) at various concentrations.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase activity.
-
Measurement: Immediately measure the absorbance at 590 nm over a period of time to determine the reaction rate.
-
Calculation: The percentage of COX inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value can be determined from a dose-response curve.[15][16][17][18]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][19][20][21]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (resveratrol, pterostilbene, quercetin) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.
Experimental Workflow Diagram
References
- 1. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. junglongevity.com [junglongevity.com]
- 4. japsonline.com [japsonline.com]
- 5. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant effect of trans-resveratrol, pterostilbene, quercetin and their combinations in human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity | PLOS One [journals.plos.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. interchim.fr [interchim.fr]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Analytical Methods for 2-Allyl-4-ethoxyphenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the quantification of 2-Allyl-4-ethoxyphenol. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for the structurally similar and well-studied compound, eugenol (2-methoxy-4-(2-propenyl)phenol). The principles and techniques discussed here are directly applicable to the development and validation of analytical methods for this compound.
The comparison focuses on three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are presented below. These protocols are based on validated methods for eugenol and can be adapted for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers high selectivity and sensitivity for the analysis of phenolic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio has been shown to be effective.[1][2]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane) column, is suitable.[4]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like methanol or hexane.
UV-Visible Spectrophotometry
This is a simpler and more accessible method, suitable for routine analysis where high selectivity is not required.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol is a common and suitable solvent.[4]
-
Analytical Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution. For the similar compound eugenol, the λmax is around 282 nm.[4]
-
Procedure:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the described analytical methods, based on data from validated eugenol assays. These values provide a benchmark for what can be expected when validating methods for this compound.
| Parameter | RP-HPLC | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[5] | > 0.99 | > 0.999[6] |
| Accuracy (% Recovery) | 98-102%[2] | 95-105% | 98-102%[6] |
| Precision (%RSD) | < 2%[4][5] | < 5%[4] | < 2%[6] |
| Limit of Detection (LOD) | Low (ng/mL range)[5] | Low (ng/mL range) | Higher (µg/mL range)[6] |
| Limit of Quantification (LOQ) | Low (ng/mL range)[5] | Low (ng/mL range) | Higher (µg/mL range)[6] |
| Specificity | High | High | Low to Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | High | High | Low |
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: A flowchart illustrating the key stages of analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
RP-HPLC is the recommended method for applications requiring high accuracy, precision, and specificity, such as in quality control and stability studies.
-
GC-FID is a suitable alternative, particularly for volatile samples, and offers comparable performance to HPLC.
-
UV-Vis Spectrophotometry is a cost-effective and rapid method for routine analysis where the sample matrix is simple and high specificity is not a critical requirement.
It is imperative that any chosen method is fully validated in accordance with ICH guidelines to ensure the reliability and accuracy of the analytical data. The information presented in this guide provides a solid foundation for the development and validation of robust analytical methods for this compound.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. scispace.com [scispace.com]
- 6. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
Safety Operating Guide
Proper Disposal Procedures for 2-Allyl-4-ethoxyphenol: A Guide for Laboratory Professionals
The proper handling and disposal of 2-Allyl-4-ethoxyphenol are critical to ensuring the safety of laboratory personnel and minimizing environmental impact. Due to its classification as a phenolic compound, it is presumed to be hazardous. Analogous compounds are known to be harmful if swallowed, cause severe skin burns and eye damage, are suspected of damaging fertility, and are very toxic to aquatic life with long-lasting effects. Therefore, all materials contaminated with this chemical must be treated as hazardous waste.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that a dedicated hazardous waste container is properly labeled and accessible in the work area. Always handle this chemical in a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as neoprene or butyl rubber. Double-gloving is recommended.[3]
-
Body Protection: A fully buttoned lab coat and closed-toe shoes are required. A chemical-resistant apron is advised for handling larger quantities.[1]
Step-by-Step Disposal Procedure
1. Waste Segregation:
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and rinsates, must be collected in a designated, leak-proof container made of compatible material. The container should be clearly labeled as "Hazardous Waste: this compound."
-
Solid Waste: All materials that have come into contact with this compound are considered hazardous solid waste. This includes, but is not limited to:
-
Contaminated gloves, weigh boats, and pipette tips.
-
Used absorbent materials from spill cleanups.
-
Empty chemical containers. These should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste before the container is disposed of as solid waste.
-
2. Waste Container Management:
-
Solid waste should be collected in a designated, durable, and sealable container or bag.[4]
-
All waste containers must be kept closed when not in use.
-
Label all containers clearly with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., toxic, corrosive).[2]
3. Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure waste is stored away from incompatible materials, such as strong oxidizing agents.[2]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not under any circumstances pour this compound waste down the drain or dispose of it in regular trash.[5]
Spill & Emergency Protocol
In the event of a spill, evacuate the immediate area and alert your colleagues. For small spills within a fume hood, use a chemical spill kit with an absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels. Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.[2] For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's EHS emergency line immediately.
Quantitative Data Summary
As data for this compound is limited, the following table includes information for the compound and its close analogs for reference.
| Property | Value | Source/Analog |
| Molecular Formula | C₁₁H₁₄O₂ | This compound[6] |
| Molecular Weight | 178.23 g/mol | This compound[6] |
| Boiling Point | 216-217 °C | 2-Ethoxyphenol (analog)[7] |
| Flash Point | 91 °C | 2-Ethoxyphenol (analog)[7] |
| Toxicity | LD50 orally in Rabbit: > 2000 mg/kg | 2-Ethoxyphenol (analog)[7] |
| Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, Suspected of damaging fertility, Very toxic to aquatic life with long lasting effects. | Based on SDS for similar phenolic compounds |
Experimental Workflow & Disposal Pathway
Caption: Workflow for the safe handling and disposal of this compound.
References
Navigating the Safe Handling of 2-Allyl-4-ethoxyphenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Allyl-4-ethoxyphenol (CAS 142875-24-9).
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The following recommendations are based on the safety data of structurally similar phenolic compounds and general laboratory safety principles. It is imperative to handle this compound with caution and to perform a risk assessment prior to use.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar phenolic compounds.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Phenolic compounds can cause severe eye irritation and damage. A face shield provides an additional layer of protection against splashes. |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton®). Double gloving is recommended. | Phenols can be absorbed through the skin and may cause irritation or burns. Check glove compatibility charts for specific breakthrough times. |
| Body | A lab coat worn over full-length clothing. An apron made of a chemically resistant material should be worn when there is a risk of splashing. | To protect the skin from accidental contact with the chemical. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if aerosolization is possible. | To prevent inhalation of potentially harmful vapors or aerosols. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage practices are essential to minimize risks in the laboratory.
| Aspect | Guideline |
| Handling | - Always work in a well-ventilated area, preferably within a certified chemical fume hood. - Avoid direct contact with skin, eyes, and clothing. - Prevent the formation of dusts or aerosols. - Use the smallest amount of the chemical necessary for the experiment. |
| Storage | - Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents. - Store away from heat and sources of ignition. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain. |
| Contaminated Materials | All materials that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) should be collected in a designated, sealed hazardous waste container for disposal by EHS. |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
